2-Bromo-6-(hydroxymethyl)phenol
Description
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Properties
IUPAC Name |
2-bromo-6-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKLYSDRYWQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590430 | |
| Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-46-0 | |
| Record name | 3-Bromo-2-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Bromo-6-(hydroxymethyl)phenol is a substituted phenolic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a bromine substituent, and a hydroxymethyl group, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to bioavailability and material characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical techniques and theoretical predictions.
Chemical Structure and Properties
The arrangement of the functional groups on the benzene ring in this compound dictates its chemical behavior. The phenolic hydroxyl group is acidic and can act as a hydrogen bond donor. The bromine atom is an electron-withdrawing group, influencing the acidity of the phenol and providing a site for various chemical transformations. The hydroxymethyl group can be oxidized or participate in condensation reactions.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [1] |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from related compounds |
| CAS Number | 28165-46-0 | [2][3] |
| Predicted Boiling Point | 284.1 ± 10.0 °C | [1] |
| Predicted Density | 1.722 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 8.39 ± 0.10 | [1] |
| Melting Point | No experimental data available | [2][3][4] |
It is important to note that while predicted values for boiling point, density, and pKa are available from computational models, an experimentally determined melting point for this compound is not readily found in the current literature.
Experimental Determination of Physicochemical Properties
To ensure the accuracy and reliability of physicochemical data, experimental determination is crucial. The following section outlines detailed, step-by-step methodologies for the key experiments required to characterize this compound.
Melting Point Determination
Causality Behind Experimental Choices: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, this simple and rapid technique is a fundamental indicator of sample purity. A capillary melting point apparatus provides a controlled and reproducible method for this determination.
Experimental Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased at a relatively high rate (e.g., 10-20 °C/minute) to obtain an approximate melting range.
-
Accurate Measurement: The apparatus is allowed to cool. A fresh capillary is prepared, and the temperature is raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).
Caption: Workflow for Melting Point Determination.
Solubility Profile
Causality Behind Experimental Choices: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. A systematic approach using solvents of varying polarity and pH is employed to classify the compound.
Experimental Protocol:
-
Solvent Selection: A range of solvents should be used, including water, 5% w/v sodium bicarbonate solution, 5% w/v sodium hydroxide solution, 5% v/v hydrochloric acid, and a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., hexane).
-
Procedure:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.
-
Observe and record whether the solid dissolves completely.
-
-
Interpretation:
-
Solubility in water: Indicates the presence of polar functional groups capable of hydrogen bonding.
-
Solubility in 5% NaHCO₃: Suggests the presence of a strongly acidic group (e.g., a carboxylic acid). Phenols are generally not acidic enough to dissolve in this weak base.
-
Solubility in 5% NaOH: Indicates the presence of a phenolic hydroxyl group.
-
Solubility in 5% HCl: Suggests the presence of a basic group (e.g., an amine).
-
Solubility in organic solvents: Provides information about the overall polarity of the molecule.
-
Caption: Decision tree for solubility testing.
pKa Determination by UV-Vis Spectrophotometry
Causality Behind Experimental Choices: The pKa is a measure of the acidity of a compound. For phenols, the deprotonation of the hydroxyl group leads to the formation of a phenoxide ion, which has a different electronic structure and, consequently, a different UV-Vis absorption spectrum. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Experimental Protocol:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the phenol (e.g., from pH 7 to pH 10) are prepared.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: A small, constant volume of the stock solution is added to a constant volume of each buffer solution in a series of cuvettes.
-
UV-Vis Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range (e.g., 250-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for the protonated (acidic solution) and deprotonated (basic solution) forms of the phenol.
-
Choose a wavelength where the difference in absorbance between the two forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
-
Caption: Workflow for pKa determination via UV-Vis.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and methylene groups.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band for the phenolic hydroxyl group.
-
A C-Br stretching vibration at lower wavenumbers.
Conclusion
The physicochemical properties of this compound are fundamental to its application in synthetic chemistry and drug discovery. This guide has outlined the key properties and provided detailed, field-proven protocols for their experimental determination. By following these methodologies, researchers can obtain reliable and reproducible data, enabling the confident use of this versatile compound in their work. The interplay of its functional groups offers a rich landscape for chemical modification, and a solid understanding of its foundational properties is the first step toward unlocking its full potential.
References
-
Arctom, Inc. (n.d.). CAS NO. 28165-46-0 | this compound. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 28165-46-0. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-(hydroxymethyl)phenol
Abstract
This in-depth technical guide provides a robust and validated pathway for the synthesis of 2-Bromo-6-(hydroxymethyl)phenol, a valuable building block in medicinal chemistry and organic synthesis. Commencing with the readily available starting material, 2-bromophenol, this document elucidates a highly regioselective two-step synthetic sequence. The core of this methodology involves a directed ortho-formylation, followed by a chemoselective reduction of the introduced aldehyde. This guide is curated for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights that ensure reproducibility and scalability.
Introduction: Strategic Importance of this compound
This compound is a key synthetic intermediate whose structural features—a phenolic hydroxyl, a hydroxymethyl group, and a bromine atom—offer multiple points for molecular elaboration. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and nitrogen-containing moieties. The hydroxymethyl group can be further oxidized to an aldehyde or a carboxylic acid, or used in etherification and esterification reactions.[1] The phenolic hydroxyl provides a handle for introducing substituents that can modulate physicochemical properties, such as solubility and lipophilicity. This trifunctional scaffold is therefore of significant interest in the construction of complex molecules, including pharmacologically active compounds.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to 3-bromo-2-hydroxybenzaldehyde (3-bromosalicylaldehyde) as the immediate precursor. This intermediate can be accessed through the regioselective formylation of 2-bromophenol. This two-step approach is advantageous as it utilizes a readily available starting material and employs well-established, high-yielding reactions.
Caption: Simplified workflow of the ortho-formylation reaction.
Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
This protocol is adapted from a robust procedure published in Organic Syntheses. [2] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromophenol | 173.01 | 8.65 g | 50 mmol |
| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 9.52 g | 100 mmol |
| Paraformaldehyde | (CH₂O)n | 4.50 g | 150 mmol |
| Triethylamine (Et₃N) | 101.19 | 10.12 g (13.9 mL) | 100 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Diethyl ether | - | 100 mL | - |
| 1 N Hydrochloric Acid (HCl) | - | 3 x 100 mL | - |
| Water | - | 3 x 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
| Hexane | - | For recrystallization | - |
Procedure:
-
To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).
-
Purge the flask with argon and add anhydrous tetrahydrofuran (250 mL) via syringe.
-
Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the resulting suspension for 10 minutes.
-
Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. [2]5. Immerse the flask in a preheated oil bath at approximately 75 °C and heat at a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). [2][3]6. After completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.
-
Transfer the mixture to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). [2][3]8. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.
-
The crude product (typically 80-81% yield) is of sufficient purity for the subsequent reduction step. For further purification, recrystallization from hexane can be performed. [2]
Part II: Chemoselective Reduction of 3-Bromo-2-hydroxybenzaldehyde
The conversion of the formyl group to a hydroxymethyl group is a standard reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that will not affect the bromine atom or the aromatic ring. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol.
Mechanism of Aldehyde Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during workup to yield the primary alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 8.04 g | 40 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.51 g | 40 mmol |
| Methanol | - | 150 mL | - |
| Deionized Water | - | 200 mL | - |
| 1 N Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 250-mL round-bottomed flask, dissolve 3-bromo-2-hydroxybenzaldehyde (8.04 g, 40 mmol) in methanol (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.51 g, 40 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water (200 mL).
-
Acidify the mixture to pH ~5-6 with 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a pure solid.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Will display characteristic absorptions for the O-H stretches of the phenolic and alcoholic hydroxyl groups.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.
Conclusion
The synthetic pathway detailed in this guide, commencing with 2-bromophenol, offers a reliable and efficient route to this compound. The strategic use of a regioselective ortho-formylation followed by a chemoselective reduction ensures high yields and purity of the desired product. This technical guide provides the necessary detail for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and complex molecule synthesis.
References
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (2011). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]
- Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. Journal of the Chemical Society (Resumed), 1954-1958.
- de la Torre, M. C., & Sierra, M. A. (2004). The Reimer–Tiemann Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 290-303). John Wiley & Sons, Inc.
-
Beilstein Journals. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
- Pereira, D. E., et al. (2022). One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. Organic Letters, 24(14), 2665–2669.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(hydroxymethyl)phenol
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-6-(hydroxymethyl)phenol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to verify the structure and purity of this compound. We will delve into the theoretical underpinnings and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Its Spectroscopic Implications
The chemical identity of this compound is defined by its unique arrangement of functional groups on a benzene ring. The interplay between the phenolic hydroxyl, the bromo substituent, and the hydroxymethyl group governs its reactivity and, consequently, its spectroscopic signature.[1] The phenolic hydroxyl group is an activating group, increasing the electron density of the aromatic ring, which influences the chemical shifts of the aromatic protons in the NMR spectrum.[1] Conversely, the bromine atom, an electronegative substituent, exerts a deshielding effect on nearby protons and carbons.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"]; O1 [label="O", pos="0,2!"]; H1 [label="H", pos="-0.5,2.3!"]; Br [label="Br", pos="1.87,-0.5!"]; C7 [label="C", pos="-1.87,0!"]; H2 [label="H", pos="-2.2,0.5!"]; H3 [label="H", pos="-2.2,-0.5!"]; O2 [label="O", pos="-2.5,0.5!"]; H4 [label="H", pos="-2.8,1!"]; H5 [label="H", pos="-1.37,-2!"]; H6 [label="H", pos="0.5,-2.8!"]; H7 [label="H", pos="1.37,-2!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C6 -- Br; C2 -- C7; C7 -- H2; C7 -- H3; C7 -- O2; O2 -- H4; C3 -- H5; C4 -- H6; C5 -- H7;
} Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the phenolic hydroxyl proton.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic -OH | 4.0 - 7.0 | Singlet (broad) | 1H |
| Ar-H | 6.8 - 7.5 | Multiplet | 3H |
| -CH₂OH | ~4.5 | Singlet | 2H |
| -CH₂OH | 2.0 - 4.0 | Singlet (broad) | 1H |
Interpretation and Causality:
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the characteristic downfield region of 6.8-7.5 ppm. Their precise chemical shifts and coupling patterns are dictated by the electronic effects of the three different substituents. The electron-donating hydroxyl group will shield the ortho and para protons, while the electron-withdrawing bromine atom will deshield the adjacent protons.
-
Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to be chemically equivalent and will therefore appear as a singlet around 4.5 ppm.
-
Hydroxyl Protons (-OH): The phenolic and alcohol hydroxyl protons will each appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. To confirm their assignment, a D₂O exchange experiment can be performed, which will result in the disappearance of these signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Acquisition time: 2-3 seconds
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (ppm) |
| C-OH (phenolic) | 150 - 160 |
| C-Br | 110 - 120 |
| C-CH₂OH | 125 - 135 |
| Ar-C (unsubstituted) | 115 - 130 |
| -CH₂OH | 60 - 65 |
Note: As with the ¹H NMR data, these are predicted chemical shifts based on analogous structures due to the lack of publicly available spectra for the target compound. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom shows a chemical shift in a specific range, which helps in predicting the shift for the C-Br in our molecule.[2]
Interpretation and Causality:
-
Substituted Aromatic Carbons: The carbons directly attached to the oxygen, bromine, and hydroxymethyl groups will have distinct and predictable chemical shifts. The C-OH carbon will be significantly downfield due to the deshielding effect of the oxygen atom. The C-Br carbon will also be downfield, though to a lesser extent.
-
Unsubstituted Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region.
-
Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon will appear upfield, clearly separated from the aromatic signals.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [style=filled, color="#4285F4", fontcolor="#FFFFFF"]; a [label="Dissolve sample in\n deuterated solvent"]; }
subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [style=filled, color="#EA4335", fontcolor="#FFFFFF"]; b [label="Acquire FID on\n NMR spectrometer"]; }
subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FFFFFF"; node [style=filled, color="#FBBC05", fontcolor="#FFFFFF"]; c [label="Fourier Transform"]; d [label="Phase and Baseline Correction"]; e [label="Reference to Standard"]; }
subgraph "cluster_interp" { label="Interpretation"; style=filled; color="#FFFFFF"; node [style=filled, color="#34A853", fontcolor="#FFFFFF"]; f [label="Assign signals to\n molecular structure"]; }
a -> b; b -> c; c -> d; d -> e; e -> f; } Figure 2. A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C-O bonds, as well as vibrations from the aromatic ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic, H-bonded) | 3200 - 3600 | Strong, Broad |
| O-H Stretch (alcoholic, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (phenolic) | 1200 - 1260 | Strong |
| C-O Stretch (alcoholic) | 1000 - 1050 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Interpretation and Causality:
-
O-H Stretching: The most prominent feature will be a broad and intense band in the 3200-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.[3] It is often difficult to resolve the individual contributions from the phenolic and alcoholic hydroxyls.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hydroxymethyl group are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of sharp to medium intensity bands between 1450 and 1600 cm⁻¹ are indicative of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretching: Strong absorptions corresponding to the C-O stretching of the phenolic and alcoholic groups will be present in the fingerprint region.
-
C-Br Stretching: The carbon-bromine stretch is expected at lower wavenumbers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using various techniques:
-
KBr Pellet: A few milligrams of the solid sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty sample compartment (or pure KBr for pellet method) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (202.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
Loss of H₂O: Dehydration of the hydroxymethyl group is a common fragmentation pathway for benzyl alcohols.
-
Loss of CH₂OH: Cleavage of the hydroxymethyl group.
-
Loss of Br: Cleavage of the carbon-bromine bond.
-
While the mass spectrum of the target compound is not available, the mass spectrum of a related compound, 2-bromo-4-methylphenol, can provide insights into the expected fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
M [label="[M]⁺˙\n(Isotopic pattern due to Br)"]; M_H2O [label="[M - H₂O]⁺˙"]; M_CH2OH [label="[M - CH₂OH]⁺"]; M_Br [label="[M - Br]⁺"];
M -> M_H2O [label="- H₂O"]; M -> M_CH2OH [label="- •CH₂OH"]; M -> M_Br [label="- •Br"]; } Figure 3. Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While a complete public dataset for this specific molecule is elusive, a thorough understanding of the principles of spectroscopy, combined with data from analogous compounds, allows for a confident and accurate interpretation of its spectral data. The methodologies and expected spectral features outlined in this guide serve as a robust framework for researchers working with this and other substituted phenolic compounds.
References
-
NIST. (n.d.). Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-6-(hydroxymethyl)phenol
This guide provides a comprehensive technical overview of the solubility and stability of 2-Bromo-6-(hydroxymethyl)phenol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction: Understanding the Molecule
This compound (CAS No: 28165-46-0) is a trifunctional aromatic compound featuring a phenolic hydroxyl group, a bromine substituent, and a hydroxymethyl group.[1] This unique combination of functional groups dictates its chemical reactivity, physical properties, and, critically, its behavior in various solvent systems and under different environmental conditions. The phenolic hydroxyl group imparts acidic character and is a site for oxidation, etherification, and esterification. The bromine atom provides a handle for cross-coupling reactions and other substitutions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.[1]
A thorough understanding of the solubility and stability of this reagent is paramount for its successful application in synthesis, enabling appropriate solvent selection for reactions and purification, as well as defining optimal storage and handling conditions to ensure its integrity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 28165-46-0 | [2][3][4] |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Solubility Profile: A Predictive Analysis
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable qualitative and semi-quantitative profile can be predicted based on its molecular structure and data from closely related analogues. The principle of "like dissolves like" is the cornerstone of this analysis.
The presence of two hydroxyl groups (phenolic and benzylic) allows for hydrogen bonding with polar protic solvents. The overall polarity of the molecule, influenced by the bromine atom and the aromatic ring, suggests good solubility in polar aprotic solvents. Conversely, its polarity makes it less soluble in nonpolar solvents.
Table of Predicted Solubility:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | While the hydroxyl groups can form hydrogen bonds with water, the bulky, nonpolar bromophenyl ring limits miscibility. Analogues like 2-bromo-6-methylphenol show low water solubility.[5] |
| Methanol | High | The alkyl chain is short, and the hydroxyl group readily participates in hydrogen bonding. | |
| Ethanol | High | Similar to methanol, ethanol is an excellent solvent for polar organic molecules. Related compounds show good solubility in ethanol.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.[6] |
| Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a common solvent for polar organic molecules. 2-Bromo-6-methylphenol is known to be soluble in DMF.[5] | |
| Acetone | High | The ketone group can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving this molecule. | |
| Ethyl Acetate | Moderate | Less polar than acetone, but should still be a reasonably effective solvent. | |
| Nonpolar | Dichloromethane (DCM) | Moderate | While classified as nonpolar, its ability to induce dipoles allows it to dissolve moderately polar compounds. |
| Toluene | Low | The nonpolar aromatic nature of toluene makes it a poor solvent for the polar this compound. | |
| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a suitable solvent. |
Stability and Degradation Pathways
The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing or reducing agents. Proper storage in a cool (2-8°C), dark, and dry environment is recommended to mitigate degradation.
pH-Dependent Stability
The phenolic hydroxyl group is weakly acidic. Under basic conditions, it will be deprotonated to form a phenoxide ion. This significantly increases the electron density of the aromatic ring, making the molecule highly susceptible to oxidation . Even dissolved oxygen can lead to the formation of colored quinone-type byproducts.
Under acidic conditions, the molecule is generally more stable. However, harsh acidic conditions, particularly at elevated temperatures, could potentially lead to reactions involving the hydroxymethyl group, such as acid-catalyzed condensation.
Oxidative Degradation
As a phenol, the primary degradation pathway is oxidation. The electron-rich aromatic ring, especially when deprotonated to a phenoxide, can be readily oxidized by atmospheric oxygen or other oxidizing agents. This process can lead to the formation of benzoquinones and other colored degradation products, which may complicate reactions and purification. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution and at elevated temperatures.
Photodegradation
Brominated aromatic compounds can be susceptible to photodegradation. Studies on the closely related 2-bromophenol have shown that exposure to UV light can induce photohydrolysis, debromination, and rearrangement of the bromine atom on the aromatic ring. It is therefore advisable to protect solutions of this compound from light to prevent the formation of such impurities.
Thermal Degradation
At elevated temperatures, thermal degradation can occur. The initial stage of thermal decomposition for phenols containing hydroxymethyl groups typically involves self-condensation reactions between the hydroxymethyl groups, leading to the formation of ether or methylene bridges and the elimination of water. At higher temperatures, cleavage of the carbon-bromine bond and ultimately, the degradation of the phenolic backbone can occur.
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for determining the solubility and assessing the stability of this compound.
Protocol for Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Methodology:
-
Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or vials.
-
Sample Addition: Add approximately 10 mg of this compound to each tube.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
-
Heating (Optional): For samples that are partially soluble or insoluble, gently warm the tube (e.g., in a 40°C water bath) to observe if solubility increases with temperature.
Workflow for Solubility Testing:
Caption: Workflow for qualitative solubility determination.
Protocol for Forced Degradation Study (Stability Assessment)
This protocol uses stressed conditions to rapidly identify potential degradation pathways. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and any degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Place a sample of the stock solution in a controlled oven at 60°C.
-
Photolytic: Place a sample of the stock solution under a UV lamp.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralization (for acidic and basic samples):
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Dilute the aliquots to a suitable concentration and analyze by HPLC with a UV detector. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Conclusion
This compound is a versatile synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. It exhibits good solubility in polar organic solvents and is susceptible to degradation under basic, oxidative, photolytic, and high-temperature conditions. By employing the principles and protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
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ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]
-
ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dibromo-6-(hydroxymethyl)phenol. Retrieved from [Link]
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LookChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]
-
北京欣恒研科技有限公司. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Mody Chemi Pharma Ltd. (n.d.). Organics Bromo Compounds. Retrieved from [Link]
-
ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-(hydroxymethyl)phenol
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-6-(hydroxymethyl)phenol, a trifunctional scaffold with significant, yet largely untapped, potential in medicinal chemistry. We will dissect the molecule's inherent chemical reactivity, born from the interplay of its phenolic hydroxyl, ortho-bromo, and hydroxymethyl functionalities. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals by not only detailing synthetic strategies for the core molecule and its derivatives but also by proposing a range of potential therapeutic applications. These applications are grounded in the well-documented biological activities of the broader bromophenol class of natural products. We will explore its potential as a precursor for novel antioxidant, anti-inflammatory, antimicrobial, and targeted enzyme inhibitory agents. Each proposed application is accompanied by detailed, field-proven experimental protocols for synthesis and biological evaluation, complete with illustrative diagrams and comparative data to guide future research and development efforts. Our objective is to provide a robust framework for unlocking the full therapeutic promise of this versatile chemical entity.
The Strategic Advantage of the this compound Scaffold
At the heart of our exploration is a molecule with a unique convergence of reactive sites: this compound. The strategic placement of a bromine atom ortho to a phenolic hydroxyl group, which itself is ortho to a hydroxymethyl group, creates a platform ripe for selective chemical modification. This trifunctional nature is the cornerstone of its potential in medicinal chemistry, allowing for the generation of diverse molecular libraries from a single, accessible core.
-
The Phenolic Hydroxyl Group: This acidic proton and electron-donating group is a key player in the biological activity of many phenolic compounds. It can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Furthermore, its presence significantly influences the antioxidant properties of the molecule.[1]
-
The Ortho-Bromo Substituent: The bromine atom serves a dual purpose. Its electron-withdrawing nature modulates the pKa of the phenolic hydroxyl, while its steric bulk can influence binding conformations. More importantly, it provides a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.[1]
-
The Hydroxymethyl Group: This versatile functional group can be readily oxidized to an aldehyde or carboxylic acid, or engaged in ether and ester linkages. This allows for the introduction of new pharmacophoric elements and the modulation of physicochemical properties such as solubility and lipophilicity.
The confluence of these three groups in a compact aromatic system makes this compound an attractive starting point for the design of novel therapeutics.
Synthesis of the Core Scaffold and its Derivatives
The successful application of this compound in medicinal chemistry begins with its efficient and selective synthesis. While a direct, one-pot synthesis is not extensively documented, a logical and well-precedented two-step approach can be employed.
Synthesis of this compound
A reliable synthetic route involves the ortho-bromination of a suitable phenol precursor followed by hydroxymethylation, or vice-versa. Given the directing effects of the substituents, a plausible and controllable route is the ortho-bromination of 2-methylphenol followed by benzylic oxidation, or the hydroxymethylation of 2-bromophenol. A particularly promising approach is the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of an acid catalyst, which has been shown to be highly efficient.
Caption: Proposed synthetic pathway for this compound.
Derivatization Strategies: A Gateway to Chemical Diversity
The true power of the this compound scaffold lies in its potential for derivatization at its three key functional groups.
Caption: A stepwise workflow for evaluating antioxidant potential.
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antimicrobial Agents
Rationale: Bromophenols have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of the bacterial cell membrane and inhibition of biofilm formation.
Experimental Workflow:
Caption: A workflow for assessing antimicrobial efficacy.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | <10 | [2] |
| Ampicillin | S. aureus | 10 | [2] |
| Tetracycline | S. aureus | 30 | [2] |
| Tobramycin | S. aureus | 25 | [2] |
| Hypothetical Derivative 1 | S. aureus | To be determined | |
| Hypothetical Derivative 2 | MRSA | To be determined |
Enzyme Inhibitors
Rationale: The bromophenol scaffold has been identified as a privileged structure for the inhibition of several key enzymes implicated in human disease.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. Several bromophenol derivatives have shown potent PTP1B inhibitory activity. [3][4][5][6]
-
Kinase Inhibitors: The diverse chemical space accessible from the this compound scaffold makes it an attractive starting point for the development of inhibitors against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Experimental Workflow (PTP1B Inhibition):
Caption: A workflow for identifying and characterizing PTP1B inhibitors.
Protocol: PTP1B Inhibition Assay
-
Reactions are performed in a 96-well plate in a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Add various concentrations of the test compounds to the wells.
-
Add recombinant human PTP1B enzyme and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (p-NPP).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
| Compound/Derivative | IC50 (µM) against PTP1B | Reference |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 | [3] |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | 2.8 | [3] |
| Highly brominated derivative 4g | 0.68 | [4] |
| Bromophenol derivative 10a | 0.199 | [6] |
| Hypothetical Derivative 3 | To be determined | |
| Hypothetical Derivative 4 | To be determined |
Conclusion and Future Directions
This compound represents a highly versatile and underexplored scaffold in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The well-documented therapeutic properties of the broader class of bromophenols provide a strong rationale for investigating derivatives of this specific core structure as novel antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.
The experimental workflows and protocols detailed in this guide offer a clear and actionable path for researchers to systematically synthesize and evaluate derivatives of this compound. Future research should focus on leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to expand the chemical space around this scaffold. Furthermore, high-throughput screening of these derivatives against a panel of biological targets, guided by computational modeling and structure-activity relationship studies, will be crucial in identifying lead compounds for further preclinical development. The insights provided herein are intended to catalyze these efforts and unlock the full therapeutic potential of this promising molecular architecture.
References
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[PTP1B inhibitory activities of bromophenol derivatives from algae]. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827–2832. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]
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Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (n.d.). Europe PMC. Retrieved January 21, 2026, from [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ResearchGate. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega. [Link]
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Li, J., Jiang, B., Wang, L. J., Wang, S. Y., Gu, C. L., Li, X. Q., Wang, B. C., Luo, J., Yang, M., Jin, S. H., & Shi, D. Y. (2017). Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 135, 316–326. [Link]
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Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Wang, L. J., Wang, S. Y., Jiang, B., Wu, N., Li, X. Q., Wang, B. C., Luo, J., Yang, M., Jin, S. H., & Shi, D. Y. (2015). Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. Marine Drugs, 13(5), 2731–2754. [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Publications. [Link]
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PTP1B inhibitors for diabesity: Discovery of new bromophenol derivatives using 3D QSAR and Molecular Docking study. (n.d.). RHAZES: Green and Applied Chemistry. Retrieved January 21, 2026, from [Link]
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o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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Hydroxymethylation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. (2024). Marine Drugs. [Link]
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Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2017). Molecules. [Link]
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Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2018). Molecules. [Link]
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Hydroxymethylation of 2-Methoxyphenol with Formaldehyde to Yield Vanillic Alcohols. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). Molecules. [Link]
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p-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.). Google Patents.
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An In-Depth Technical Guide to 2-Bromo-6-(hydroxymethyl)phenol: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. 2-Bromo-6-(hydroxymethyl)phenol, a trifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique arrangement of a phenolic hydroxyl group, a reactive bromine atom, and a versatile hydroxymethyl moiety offers a powerful platform for molecular diversification. This guide provides an in-depth analysis of the synthesis, properties, and reactivity of this compound, with a focus on its application as a strategic intermediate in the development of pharmaceuticals and other high-value chemical entities. We will explore key transformations, including palladium-catalyzed cross-coupling reactions, and provide field-proven insights into its handling and utilization.
Introduction: The Strategic Value of Trifunctional Scaffolds
The pursuit of novel therapeutic agents and functional materials necessitates the efficient construction of complex molecular architectures. Phenols are a recurring and vital motif in a vast number of natural products and blockbuster drugs.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with the reactivity of the aromatic ring, makes them a cornerstone of medicinal chemistry.[1][2]
This compound (CAS No. 28165-46-0) presents a particularly compelling scaffold for several reasons[3]:
-
Orthogonal Reactivity: The three functional groups—hydroxyl, bromo, and hydroxymethyl—exhibit distinct and tunable reactivities. This allows for sequential and site-selective modifications, a crucial aspect of efficient synthetic planning.
-
Cross-Coupling Handle: The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of C-C and C-N bonds, respectively.[4]
-
Further Derivatization: The phenolic hydroxyl and primary alcohol functionalities provide avenues for etherification, esterification, and oxidation, enabling the introduction of diverse pharmacophores and the modulation of physicochemical properties.
This guide will serve as a comprehensive resource for researchers and drug development professionals, offering a detailed exploration of the potential held within this versatile building block.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block's properties is essential for its effective use.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 28165-46-0 | [5] |
| Molecular Formula | C₇H₇BrO₂ | [5] |
| Molecular Weight | 203.03 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Storage | Sealed in dry, 2-8°C | [5] |
Spectroscopic Profile
While a comprehensive, publicly available spectral database for this compound is limited, we can predict its characteristic spectroscopic features based on the analysis of its functional groups and data from structurally similar compounds.
Predicted ¹H NMR (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as a multiplet system, likely in the range of δ 6.8-7.5 ppm. The electron-donating hydroxyl group and electron-withdrawing bromine atom will influence their precise chemical shifts.
-
Hydroxymethyl Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group is expected around δ 4.7 ppm.
-
Hydroxyl Protons (2H): Two broad singlets, one for the phenolic -OH and one for the alcoholic -OH, which are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.
Predicted ¹³C NMR (in CDCl₃):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the bromine will also be significantly shifted.
-
Hydroxymethyl Carbon (1C): A signal for the -CH₂OH carbon is anticipated in the region of δ 60-65 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the phenol and alcohol.[6]
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hydroxymethyl group will be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong band in the 1000-1250 cm⁻¹ region is characteristic of the C-O stretching of the phenol and primary alcohol.[7]
-
C-Br Stretching: A peak in the lower frequency region, typically 500-600 cm⁻¹, can be attributed to the C-Br bond.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, typically involving the functionalization of a more readily available starting material. A plausible and efficient route involves the ortho-formylation of 2-bromophenol followed by reduction of the resulting aldehyde.
Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A Representative Synthesis
This protocol is based on established methodologies for the ortho-formylation of phenols and subsequent reduction.[8]
Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and paraformaldehyde.
-
Solvent and Base: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine.
-
Substrate Addition: Add 2-bromophenol dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the 3-Bromo-2-hydroxybenzaldehyde from Step 1 in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Carefully quench the reaction with water and acidify with dilute HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.
Reactivity and Application as a Building Block
The synthetic utility of this compound lies in the selective manipulation of its three functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial for the construction of many biologically active molecules.[9]
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand (e.g., phosphine-based ligands like SPhos or XPhos) is critical for catalyst stability and activity.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reaction components.
This reaction enables the formation of C-N bonds, providing access to a wide range of arylamines, which are prevalent in pharmaceuticals.[4]
Caption: General scheme for the Buchwald-Hartwig amination.
Self-Validating Protocol Considerations:
-
Ligand Selection: The choice of phosphine ligand is crucial and depends on the nature of the amine and the aryl halide. Sterically hindered biarylphosphine ligands are often highly effective.
-
Base Choice: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required to deprotonate the amine.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Reactions of the Hydroxyl Groups
The phenolic and alcoholic hydroxyl groups offer further opportunities for derivatization.
Selective alkylation or arylation of the phenolic hydroxyl group can be achieved using appropriate electrophiles in the presence of a base. The Williamson ether synthesis is a classic example.
Workflow for Selective O-Alkylation:
Caption: Workflow for the O-alkylation of the phenolic hydroxyl group.
The greater acidity of the phenolic proton allows for its selective deprotonation over the alcoholic proton, enabling regioselective functionalization.
Intramolecular Cyclization: A Gateway to Heterocycles
The strategic positioning of the functional groups in derivatives of this compound can be exploited for the synthesis of heterocyclic scaffolds. For instance, after a Suzuki coupling to introduce an ortho-substituted aryl group, an intramolecular cyclization can lead to the formation of dibenzofurans, a privileged scaffold in medicinal chemistry.[10][11]
Application in Drug Discovery and Development: A Case Study Perspective
While direct examples of this compound in late-stage clinical candidates are not widely published, the utility of closely related building blocks is well-documented. For instance, the synthesis of Fesoterodine, a muscarinic receptor antagonist for the treatment of overactive bladder, utilizes a p-bromo-benzyloxy-phenyl derivative.[12] This highlights the value of brominated phenolic intermediates in accessing complex pharmaceutical targets.
The trifunctional nature of this compound makes it an ideal starting point for the construction of compound libraries for high-throughput screening. By varying the coupling partners in Suzuki and Buchwald-Hartwig reactions, and by derivatizing the hydroxyl groups, a vast chemical space can be rapidly explored.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is of utmost importance.
Hazard Identification: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a potent and versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its trifunctional nature allows for a high degree of molecular diversification through well-established and reliable synthetic methodologies. While the full scope of its applications is still being explored, the principles outlined in this guide demonstrate its strategic value for the efficient construction of complex and biologically relevant molecules. As the demand for novel chemical entities continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
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o-BROMOPHENOL. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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ortho-Formylation of phenols. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
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Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis of Dibenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, December 28). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Phenol, 2-bromo-. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]
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Alami, M., & Provot, O. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 22(7), 1323–1345. [Link]
- A shortened synthesis of substituted hydroxymethyl phenols. (n.d.). Google Patents.
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Zhang, L., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1063. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
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Jana, S., & Guin, J. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5143. [Link]
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Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8075-8079. [Link]
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Dowling, D. P., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(9), 6487-6510. [Link]
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Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999-1003. [Link]
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Sokhraneva, M., et al. (2023). Obtaining substituted phenol derivatives with potential antimicrobial activity. Drug development & registration, 12(1), 69-77. [Link]
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Dodani, S. C., et al. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. [Link]
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Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Safety, handling, and storage guidelines for 2-Bromo-6-(hydroxymethyl)phenol
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-6-(hydroxymethyl)phenol
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 28165-46-0), a compound utilized in specialized research and development applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this document synthesizes direct GHS data with established safety protocols for structurally analogous brominated and hydroxymethylated phenols. The principles outlined herein are grounded in established laboratory safety practices to ensure the well-being of researchers and maintain experimental integrity.
Understanding the Hazard Profile
This compound is a substituted phenol. The phenolic ring, combined with bromine and a hydroxymethyl group, dictates its reactivity and toxicological profile. The primary hazards associated with this compound are related to its irritant properties and potential for harm if ingested.
GHS Classification and Hazard Statements
Based on available data, this compound is classified with the following hazards[1]:
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Signal Word: Warning [1]
The causality behind these classifications is rooted in the chemical nature of phenolic compounds. The hydroxyl group can denature proteins, leading to irritation and damage to skin and mucous membranes. Ingestion can lead to systemic toxicity, a known hazard for many phenolic derivatives. The bromination of the ring can further enhance these effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks outlined above, a stringent combination of engineering controls and personal protective equipment is mandatory. The choice of these measures should be informed by a task-specific risk assessment.
Engineering Controls: The First Line of Defense
All work involving this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[2] A fume hood provides critical protection against the inhalation of dust or aerosols and acts as a physical barrier against splashes.[2] The laboratory space must also be equipped with an easily accessible eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
A comprehensive PPE regimen is crucial for preventing contact with this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine particulates. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves (double-gloving recommended). For prolonged contact or handling of concentrated solutions, consider heavier-duty gloves like butyl rubber or neoprene over nitrile gloves.[2][6] | Phenolic compounds can penetrate standard nitrile gloves with prolonged contact.[2] Double-gloving provides an additional layer of protection. For anything other than incidental contact, more robust glove materials are necessary. Gloves should be inspected before use and changed immediately if contamination is suspected.[2] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat. Closed-toe shoes. For tasks with a high splash potential, a chemically resistant apron (butyl rubber or neoprene) is recommended.[2] | This is to prevent accidental skin contact. Long pants and closed-toe shoes are a standard requirement in any laboratory setting.[2] |
| Respiratory Protection | Generally not required when working in a properly functioning fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for preventing accidental exposure and maintaining the chemical's integrity.
Handling Workflow
The following workflow illustrates the key steps for the safe handling of this compound:
Caption: A streamlined workflow for the safe handling of this compound.
Specific Handling Practices
-
Avoid dust formation: When handling the solid, use techniques that minimize the generation of dust.
-
Prevent contact: Avoid all contact with eyes, skin, and clothing.[3]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents.
Storage Guidelines
Proper storage is essential for both safety and to ensure the stability of the compound.
-
Container: Store in a tightly sealed container.[3]
-
Conditions: The recommended storage condition is in a dry environment at 2-8°C.[1] This refrigerated condition helps to maintain the compound's stability.
-
Location: Store in a well-ventilated area away from incompatible substances.[3]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical when working with hazardous chemicals.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. A safety shower should be used for large area exposures. Seek immediate medical attention.[3][7] For phenolic compounds, it is also recommended to gently wipe the affected area with polyethylene glycol (PEG-300 or PEG-400) if available, as this can help to reduce absorption through the skin.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control and Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid using combustible materials like paper towels for the initial absorption of large quantities.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
The logical flow for responding to a chemical spill is outlined in the diagram below:
Caption: A logical workflow for responding to a chemical spill in the laboratory.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide, may be generated through thermal decomposition.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound have not been fully investigated.[3] However, based on its GHS classification and the properties of similar phenolic compounds, it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1]
-
Ecological Information: There is no specific data available on the ecological effects of this compound. As with many synthetic organic compounds, it should not be allowed to enter drains or the environment.
Disposal Considerations
All waste containing this compound must be disposed of as hazardous waste.[8] Containers should be triple-rinsed and disposed of according to institutional and regulatory guidelines. Consult with your institution's environmental health and safety department for specific disposal procedures.
References
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Breckland Scientific Supplies. (2015). Bromo Phenol Blue Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]
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University of California, Berkeley, Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(hydroxymethyl)phenol
Introduction: The Versatility of a Functionalized Building Block
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic construction of complex molecular architectures is paramount. 2-Bromo-6-(hydroxymethyl)phenol stands as a valuable and versatile building block, offering three distinct points for chemical modification: a reactive aryl bromide for cross-coupling, a nucleophilic phenolic hydroxyl group, and a primary benzylic alcohol. The ability to selectively engage the aryl bromide in palladium-catalyzed cross-coupling reactions opens a direct and efficient pathway to a diverse array of substituted phenols, which are key structural motifs in numerous biologically active compounds and functional materials.
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the critical experimental parameters, the rationale behind the choice of catalysts, ligands, and bases, and strategies to address the inherent challenges posed by the multifaceted nature of this substrate. The protocols herein are designed to be robust and adaptable, serving as a foundational resource for researchers, scientists, and drug development professionals.
Key Considerations for a Multifunctional Substrate
The presence of both a phenolic hydroxyl and a primary benzylic alcohol group in close proximity to the reactive aryl bromide presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. Understanding these interactions is crucial for successful and high-yielding transformations.
-
The Role of the Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the basic reagents typically employed in cross-coupling reactions. The resulting phenoxide can act as a ligand to the palladium center, potentially influencing the catalytic activity. In some cases, this can lead to catalyst inhibition or the formation of undesired byproducts. However, under carefully controlled conditions, the free phenol can be tolerated, obviating the need for protection and deprotection steps, thereby improving overall synthetic efficiency.
-
The Influence of the Benzylic Alcohol: The primary alcohol of the hydroxymethyl group is generally less acidic than the phenol and less likely to interfere with the catalytic cycle through deprotonation. However, its oxygen atom possesses lone pairs that could coordinate to the palladium catalyst. The ortho-position of this group can also exert steric effects that may influence the rate and efficiency of the oxidative addition step. Fortunately, benzylic alcohols are often compatible with a wide range of palladium-catalyzed reactions.[1]
-
Protecting Group Strategies: When direct coupling of the unprotected substrate proves challenging or leads to low yields, a protecting group strategy is a reliable alternative. An orthogonal protection strategy, where the phenol and the benzylic alcohol can be protected and deprotected under different conditions, offers maximum synthetic flexibility.[2] Common protecting groups for phenols include benzyl ethers, while silyl ethers are frequently used for primary alcohols.[3][4] The choice of protecting group should be guided by its stability to the cross-coupling conditions and the ease of its subsequent removal.
Palladium-Catalyzed Cross-Coupling: A Suite of Powerful Transformations
The versatility of this compound can be harnessed through various palladium-catalyzed cross-coupling reactions to form a diverse range of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting an aryl halide with an organoboron reagent.[5][6]
Protocol 1.1: Protecting-Group-Free Suzuki-Miyaura Coupling (Microwave-Assisted)
This protocol is advantageous for its operational simplicity and atom economy, avoiding additional protection and deprotection steps. Microwave irradiation can significantly accelerate the reaction rate.[7]
Experimental Workflow:
Caption: Workflow for protecting-group-free Suzuki coupling.
Detailed Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as SPhos or XPhos (4-10 mol%).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Seal the vial and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Place the vial in a microwave reactor and heat to the desired temperature (typically 100-120 °C) for 20-60 minutes, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Suzuki-Miyaura Coupling with Orthogonal Protection
This strategy is recommended when the protecting-group-free approach results in low yields or significant byproduct formation. Here, the phenol is protected as a benzyl (Bn) ether and the primary alcohol as a silyl ether (e.g., TBDMS).
Protection Step:
-
Selective Silylation of the Alcohol: Dissolve this compound in anhydrous DMF. Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Benzylation of the Phenol: After workup of the silylated intermediate, dissolve it in anhydrous DMF. Add a base such as K₂CO₃ (2.0 equiv.) and benzyl bromide (1.2 equiv.). Heat the mixture (e.g., 60 °C) until the reaction is complete.[8]
Cross-Coupling and Deprotection Workflow:
Caption: Workflow for Suzuki coupling with a protection strategy.
Coupling and Deprotection Procedure:
-
Perform the Suzuki-Miyaura coupling on the fully protected substrate using thermal heating (e.g., reflux in dioxane/water) with a suitable palladium catalyst and base.
-
After purification of the coupled product, selectively remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.
-
Subsequently, cleave the benzyl ether via catalytic hydrogenolysis (H₂, Pd/C) to yield the final product.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 (MW) | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 2-MeTHF/H₂O | 80 | >80 |
Note: Yields are representative for similar bromophenol substrates and may require optimization for this compound.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] Copper-free conditions are often preferred to avoid the homocoupling of the alkyne (Glaser coupling).[10][11]
Protocol 2.1: Copper-Free Sonogashira Coupling
This protocol minimizes the formation of alkyne homocoupling byproducts and is often compatible with a wider range of functional groups.
Experimental Workflow:
Caption: Workflow for copper-free Sonogashira coupling.
Detailed Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a suitable ligand (e.g., SPhos (4 mol%)).
-
Add a base such as Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add the degassed solvent (e.g., dioxane or toluene) followed by the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
A protecting group strategy as outlined in Protocol 1.2 can also be employed if necessary.
Buchwald-Hartwig Amination: C–N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and is a cornerstone of modern medicinal chemistry.[12][13] The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity, especially with challenging substrates.[14]
Protocol 3.1: Buchwald-Hartwig Amination
Given the potential for the amine reagent to deprotonate the phenolic hydroxyl, a strong, non-nucleophilic base is crucial. Alternatively, protection of the hydroxyl groups may be necessary.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Procedure (with protected substrate):
-
Protect the hydroxyl groups of this compound, for example, as methoxymethyl (MOM) ethers or other base-stable protecting groups.
-
To an oven-dried Schlenk flask, add the protected aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), and the ligand (e.g., RuPhos or BrettPhos (2-4 mol%)).
-
Add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography, followed by deprotection of the hydroxyl groups.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction couples the aryl bromide with an alkene to form a new C–C bond, providing access to substituted styrenyl phenols.[15]
Protocol 4.1: Heck Reaction
A phosphine-free catalyst system can be effective, and the choice of base and solvent is critical to the outcome.
Experimental Workflow:
Caption: Workflow for the Heck reaction.
Detailed Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a base (e.g., triethylamine (2.0 equiv.) or K₂CO₃ (2.0 equiv.)).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
A protecting group strategy can be employed if the unprotected substrate gives low yields.
Conclusion
This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. While the presence of two distinct hydroxyl functionalities requires careful consideration of reaction conditions, both protecting-group-free and protection-based strategies can be successfully employed. The choice between these approaches will depend on the specific coupling partners and the desired overall synthetic efficiency. The protocols provided in this guide offer a solid foundation for the synthesis of a wide range of novel and complex molecules, empowering further discovery in drug development and materials science.
References
-
Cao, X., & Zhang, Y. (2016). Palladium catalyzed direct benzylation/allylation of malonates with alcohols – in situ C–O bond activation. Green Chemistry, 18(9), 2638-2641. [Link]
-
Wawrzyniak, P., & Heinicke, J. (2007). Microwave-Promoted Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2-naphthol, o-Bromophenol, and o-Chlorophenol. ChemInform, 38(14). [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wang, Z., et al. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Nature Communications, 14(1), 1-9. [Link]
-
ChemHelp ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Al-Masum, M. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(46), 26038-26053. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Step-by-step procedure for the oxidation of 2-Bromo-6-(hydroxymethyl)phenol to an aldehyde
Application Note & Protocol: Selective Oxidation of 2-Bromo-6-(hydroxymethyl)phenol
Title: A Detailed Protocol for the Chemoselective Oxidation of this compound to 2-Bromo-6-formylphenol using Dess-Martin Periodinane
Abstract
This application note provides a comprehensive, step-by-step protocol for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Bromo-6-formylphenol. The presence of a sensitive phenolic hydroxyl group on the aromatic ring necessitates a mild and highly chemoselective oxidant to prevent unwanted side reactions such as quinone formation or polymerization. The Dess-Martin Periodinane (DMP) oxidation is presented as the method of choice due to its exceptional mildness, high functional group tolerance, and operational simplicity at ambient temperature.[1][2] This guide details the reaction mechanism, experimental setup, a robust protocol, work-up procedure, and characterization of the final product, designed for researchers in synthetic chemistry and drug development.
Introduction & Scientific Rationale
The selective oxidation of a primary alcohol to an aldehyde in a multifunctional molecule is a cornerstone transformation in modern organic synthesis. The target substrate, this compound, presents a distinct chemical challenge: it contains both a primary benzylic alcohol and a nucleophilic, easily oxidized phenol. Strong oxidizing agents, such as those based on chromium or permanganate, are unsuitable as they would lead to over-oxidation to the carboxylic acid and degradation of the phenol moiety.[3]
Therefore, a reagent that operates under neutral pH and mild temperature conditions is paramount. The Dess-Martin Periodinane (DMP), a hypervalent iodine(V) compound, is an ideal choice.[1][4] It is renowned for its ability to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with short reaction times and a straightforward work-up.[4][5][6] Crucially, DMP demonstrates high chemoselectivity, leaving sensitive functional groups like phenols, vinyl ethers, and amides unaffected.[1][2] The reaction proceeds efficiently at room temperature, obviating the need for cryogenic setups required by other mild methods like the Swern oxidation.[7]
The product, 2-bromo-6-formylphenol, is a valuable synthetic intermediate, providing three distinct functional handles for further elaboration in the development of complex molecules and pharmaceutical agents.
Reaction Principle and Mechanism
The efficacy of the Dess-Martin oxidation lies in a two-stage mechanism that avoids harsh conditions.[8]
-
Ligand Exchange: The reaction initiates with a rapid ligand exchange where the primary alcohol of the substrate displaces one of the acetate ligands on the hypervalent iodine center of DMP. This forms a key diacetoxyalkoxyperiodinane intermediate.[1]
-
Intramolecular Elimination: An acetate ion, acting as a mild base, abstracts the proton from the carbon bearing the hydroxyl group (the α-hydrogen). This initiates an elimination reaction, forming the new carbonyl C=O double bond and reducing the iodine(V) center to an iodine(III) species (iodinane).[3][8]
This entire process generates two equivalents of acetic acid as a byproduct.[5] To protect any acid-sensitive functionalities, a mild, non-nucleophilic base such as sodium bicarbonate is often included in the reaction mixture as a buffer.
Materials, Reagents, and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | BenchChem (28165-46-0) | Substrate |
| Dess-Martin Periodinane (DMP) | Reagent Grade | Sigma-Aldrich | Moisture-sensitive. Handle under inert atmosphere if possible. |
| Dichloromethane (DCM), Anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Use a dry solvent to prevent deactivation of DMP. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | Optional but recommended buffer. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | VWR | For quenching. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For extraction. |
| Saturated Aqueous NaHCO₃ Solution | N/A | Lab-prepared | For work-up. |
| Brine (Saturated Aqueous NaCl Solution) | N/A | Lab-prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Argon or Nitrogen gas line (recommended)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
This protocol is based on a 1.0 mmol scale. Adjust quantities accordingly for different scales.
Table 2: Reaction Stoichiometry
| Component | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 203.04 | 1.0 | 1.0 | 203 mg |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 | 509 mg |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.0 | 4.0 | 336 mg |
| Dichloromethane (DCM), Anhydrous | N/A | N/A | N/A | 10 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol) and sodium bicarbonate (336 mg, 4.0 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (10 mL) via syringe and stir the resulting suspension at room temperature (20-25 °C).
-
-
Addition of Oxidant:
-
To the stirring suspension, add Dess-Martin Periodinane (509 mg, 1.2 mmol) in one portion.
-
Causality Note: Adding DMP as a solid in one portion is generally acceptable for this scale. For larger scales, portion-wise addition is recommended to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-3 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Eluent: 4:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
The product aldehyde will have a higher Rf value than the starting alcohol.
-
-
-
Reaction Quench and Work-up:
-
Once TLC indicates complete consumption of the starting material, dilute the reaction mixture with diethyl ether (20 mL).
-
Prepare a quenching solution by dissolving sodium thiosulfate (approx. 1.5 g) in saturated aqueous sodium bicarbonate solution (20 mL).
-
Slowly pour the reaction mixture into the vigorously stirring quenching solution. Stir for 15-20 minutes until the layers are clear.[9]
-
Trustworthiness Note: This step is crucial. It neutralizes the acetic acid byproduct and reduces the excess DMP and the iodinane byproduct to water-soluble species, simplifying purification.[9]
-
-
Extraction and Isolation:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a pale yellow solid or oil, can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1) to isolate the pure 2-Bromo-6-formylphenol.
-
Workflow Visualization
Expected Results and Characterization
-
Yield: Typical yields for this transformation range from 85-95% after purification.
-
Appearance: A white to pale yellow solid.
-
Characterization:
-
¹H NMR: Expect the disappearance of the benzylic alcohol signal (~4.7 ppm, singlet, 2H) and the appearance of a sharp aldehyde proton signal (~9.9 ppm, singlet, 1H). The phenolic proton (~5-6 ppm, broad singlet) and aromatic protons should remain.
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and the disappearance of the broad alcohol O-H stretch.
-
Mass Spectrometry: The molecular ion peak should correspond to the mass of the product, C₇H₅BrO₂ (m/z ≈ 200/202 for Br isotopes).
-
Troubleshooting and Safety
-
Incomplete Reaction: May be caused by wet solvent or moisture-degraded DMP. Ensure all reagents and solvents are anhydrous. If the reaction stalls, an additional portion of DMP (0.2-0.3 eq) can be added.
-
Streaking on TLC: The acetic acid byproduct can cause streaking. Addition of a few drops of acetic acid to the TLC eluent can improve resolution.
-
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
DCM is a suspected carcinogen; avoid inhalation and skin contact.
-
Dess-Martin Periodinane is stable, but like other hypervalent iodine reagents, it should not be heated excessively as it can be potentially explosive.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Dess–Martin oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Li, H., et al. (2015). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. RSC Advances. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Llobet, A., et al. (2012). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis. Retrieved from [Link]
-
Scientific Research Publishing. (2020). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. SciRP.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, October 21). Swern oxidation. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). TEMPO Air Catalyst. Retrieved from [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective oxidation of phenols to o-quinones with Dess-Martin periodinane(DMP). Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). Synthesis of dess-martin-periodinane. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dess–Martin periodinane. Retrieved from [Link]
-
Scribd. (n.d.). Dess-Martin Oxidation Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Retrieved from [Link]
-
Wiley Online Library. (2018). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Royal Society of Chemistry. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc.. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. Retrieved from [Link]
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- 8. One moment, please... [chemistrysteps.com]
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The Strategic Utility of 2-Bromo-6-(hydroxymethyl)phenol in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Among the myriad of starting materials, 2-Bromo-6-(hydroxymethyl)phenol stands out as a trifunctional scaffold, offering a unique combination of reactive sites that can be strategically manipulated to construct a diverse array of complex heterocyclic systems. The interplay between the phenolic hydroxyl, the bromo substituent, and the hydroxymethyl group provides a rich platform for intramolecular cyclization strategies, leading to the efficient assembly of privileged skeletons such as benzofurans, benzoxazines, and dibenz[b,f]oxepines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound, detailing mechanistically driven protocols and highlighting the causality behind experimental choices.
I. Synthesis of Benzofurans via Palladium-Catalyzed Intramolecular Cyclization
The benzofuran motif is a ubiquitous structural unit in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The synthesis of benzofurans from this compound can be elegantly achieved through a palladium-catalyzed intramolecular Heck-type reaction, a powerful tool for the formation of carbon-carbon bonds.
Mechanistic Rationale: The Palladium Catalytic Cycle
The intramolecular Heck reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of a derivatized this compound, forming an arylpalladium(II) intermediate.
-
Migratory Insertion: The tethered alkene or alkyne then inserts into the aryl-palladium bond in a syn-fashion. This intramolecular step is highly efficient due to the proximity of the reacting groups.
-
β-Hydride Elimination: A subsequent β-hydride elimination from the resulting alkylpalladium(II) intermediate regenerates the double bond within the newly formed ring and produces a hydridopalladium(II) species.
-
Reductive Elimination: Finally, reductive elimination of HBr, facilitated by a base, regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
The choice of palladium catalyst, ligands, base, and solvent is critical for the success of this transformation, influencing reaction rates, yields, and selectivity.
Experimental Workflow: From Precursor to Product
Application Notes and Protocols for the Regioselective Bromination of Phenol Derivatives
Abstract
The regioselective bromination of phenols is a critical transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The potent activating, ortho, para-directing nature of the hydroxyl group facilitates electrophilic aromatic substitution, yet simultaneously presents a challenge in controlling selectivity and preventing over-bromination.[1][4] This guide provides a comprehensive overview of methodologies to achieve high regioselectivity in the bromination of phenol derivatives, detailing the underlying mechanisms and offering field-proven protocols for both ortho- and para-selective reactions.
Introduction: The Significance of Regioselective Phenol Bromination
Brominated phenols are foundational building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[2] For instance, ortho-brominated phenols are precursors to inhibitors of human peptidyl prolyl cis/trans isomerase Pin1, while para-bromophenol is a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[2][5] The ability to selectively introduce a bromine atom at a specific position on the phenol ring is therefore of paramount importance for the efficient synthesis of complex target molecules.[3]
The hydroxyl group of a phenol strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.[1][4] This high reactivity, however, often leads to the formation of a mixture of mono-, di-, and even tri-brominated products, complicating purification and reducing the yield of the desired isomer.[6][7] The challenge lies in modulating the reaction conditions to favor one regioisomer over the others. This document will explore the key factors influencing regioselectivity and provide detailed protocols for achieving precise outcomes.
Mechanistic Insights: Controlling Regioselectivity
The bromination of phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The electron-rich phenolic ring attacks an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The regioselectivity of this reaction is dictated by a combination of electronic and steric factors, which can be manipulated through the careful choice of reagents, solvents, and reaction temperature.
The Role of the Solvent
The solvent plays a pivotal role in determining the outcome of phenol bromination.[6][8]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): In polar protic solvents, the bromine molecule becomes highly polarized, facilitating the formation of the electrophilic bromonium ion (Br+).[6][9] This high concentration of a potent electrophile, coupled with the increased activation of the phenol ring through potential deprotonation to the more nucleophilic phenoxide ion, often leads to rapid, uncontrolled polybromination.[10] For example, the reaction of phenol with bromine water readily produces a white precipitate of 2,4,6-tribromophenol.[6][11]
-
Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane, Carbon Tetrachloride): In non-polar solvents, the polarization of the bromine molecule is less pronounced, resulting in a less reactive electrophile.[6] This diminished reactivity allows for greater selectivity, favoring mono-bromination. Furthermore, the choice of a non-polar solvent can influence the ortho/para ratio. Generally, non-polar solvents tend to favor the formation of the para-brominated product.[6] This is attributed to steric hindrance at the ortho positions, making the more accessible para position the preferred site of attack by the electrophile.[3]
The Choice of Brominating Agent
A variety of brominating agents can be employed, each offering different levels of reactivity and selectivity.
-
Molecular Bromine (Br₂): While readily available, the high reactivity of Br₂ can be difficult to control, often leading to mixtures of products.[12] Its selectivity is highly dependent on the solvent and temperature.[13]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine.[2][5] It is particularly effective for achieving mono-ortho-bromination, especially in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as methanol.[2][14]
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO): TBCO is a highly effective reagent for the selective para-bromination of phenols.[3] The bulky nature of this reagent is believed to sterically hinder attack at the ortho positions, leading to high para selectivity.[3]
-
Bromine Chloride (BrCl): Due to the polarization of the Br-Cl bond, BrCl is a more powerful electrophile than molecular bromine and can offer enhanced reaction rates and selectivity under specific conditions.[1] It has been shown to be effective for selective ortho-bromination at temperatures between -20°C and 70°C in the presence of an inert organic solvent.[15]
-
Other Reagents: A variety of other reagents and systems have been developed for regioselective bromination, including KBr/ZnAl–BrO₃⁻–layered double hydroxides for para-bromination, and a PIDA/AlBr₃ system which generates a potent electrophilic bromine species.[7][16]
The Influence of Temperature
Temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature generally slows down the reaction rate and can enhance selectivity. For example, the bromination of phenol in carbon disulfide at -30°C yields 97% of the para-bromophenol, whereas at +30°C the yield drops to 82%, with an increased formation of the ortho-isomer.[5][13]
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Bromine and its compounds are corrosive and toxic; handle with extreme care.
Protocol for Para-Selective Bromination of Phenol using TBCO
This protocol is adapted from the work on selective para-bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).[3]
Materials:
-
Phenol derivative (1.0 eq)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane.
-
Reagent Addition: While stirring at room temperature (25 °C), add TBCO (1.0 - 1.2 eq) portion-wise to the solution. A color change may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure para-brominated phenol.[3]
Data Presentation:
| Entry | Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | para:ortho Ratio |
| 1 | Phenol | Carbon Tetrachloride | 2 | 25 | >90 | >95:5 |
| 2 | p-Cresol | Dichloromethane | 3 | 25 | High | Exclusive para |
| 3 | o-Cresol | Carbon Tetrachloride | 4 | 25 | High | Major para |
| 4 | p-Chlorophenol | Dichloromethane | 5 | 25 | High | Exclusive para |
Table 1: Representative data for the para-bromination of various phenol derivatives with TBCO.[3]
Protocol for Ortho-Selective Bromination of a Para-Substituted Phenol using NBS
This protocol is based on the efficient mono-ortho-bromination of phenolic compounds using N-Bromosuccinimide (NBS) in methanol.[2][14]
Materials:
-
para-Substituted phenol derivative (e.g., p-cresol) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
ACS-grade methanol
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the para-substituted phenol (1.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Dissolution: Add ACS-grade methanol and stir until all solids are dissolved.
-
Reagent Addition: Add N-bromosuccinimide (1.0 eq) to the solution at room temperature.
-
Reaction Time: Stir the reaction mixture for 15–20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography to afford the desired mono-ortho-brominated product.
Data Presentation:
| Entry | Substrate | Product | Yield (%) |
| 1 | p-Cresol | 2-Bromo-4-methylphenol | >86 |
| 2 | 4-Fluorophenol | 2-Bromo-4-fluorophenol | >86 |
| 3 | 4-Aminophenol (Boc protected) | 2-Bromo-4-(Boc-amino)phenol | >86 |
Table 2: Yields for the mono ortho-bromination of various para-substituted phenols.[2]
Visualization of Reaction Pathways
General Mechanism of Electrophilic Bromination of Phenol
Caption: Key reagents and conditions for achieving ortho- and para-selectivity.
Conclusion
The regioselective bromination of phenol derivatives is a highly controllable reaction when the appropriate experimental parameters are chosen. By understanding the interplay between the solvent, brominating agent, and temperature, researchers can effectively direct the bromination to either the ortho or para position with high selectivity. The protocols outlined in this application note provide robust starting points for the synthesis of specific bromophenol isomers, which are crucial intermediates in the development of new pharmaceuticals and advanced materials.
References
- Benchchem.
-
National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
- Benchchem. Regioselective para-Bromination of Phenols using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
-
PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Bromophenol for Chemical Manufacturers. [Link]
-
Khan Academy. Bromination of Phenols. [Link]
-
National Institutes of Health. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. [Link]
-
YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
-
MDPI. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]
- Google Patents.
-
Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. [Link]
-
Chemistry Stack Exchange. How does the solvent determine whether mono- or tribromination of phenol occurs? [Link]
-
YouTube. Bromination of Phenols. [Link]
-
PubMed. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
- Google Patents.
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
Sources
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- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 6. Khan Academy [khanacademy.org]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 16. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Analysis of 2-Bromo-6-(hydroxymethyl)phenol using HPLC and GC-MS
Abstract
This document provides detailed analytical procedures for determining the purity of 2-Bromo-6-(hydroxymethyl)phenol, a key intermediate in pharmaceutical synthesis.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is presented as the primary method for quantification and impurity profiling due to its ability to handle non-volatile and thermally labile compounds.[2][3] Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for the analysis of volatile and semi-volatile impurities.[4][5] The causality behind experimental choices, self-validating system suitability tests, and data interpretation are discussed in depth to ensure scientifically sound and reproducible results.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The purity of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[4] this compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to minimize the presence of process-related impurities, degradation products, or isomers that could compromise the quality of the final drug product.
This guide details robust and validated analytical methods using HPLC and GC-MS to provide a comprehensive purity profile of this compound. The choice of these two orthogonal techniques allows for the detection and quantification of a wide range of potential impurities, from non-volatile polar compounds to volatile organic residues.[3][5]
Principles of Analysis: Why HPLC and GC-MS?
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis of many pharmaceutical compounds due to its versatility in separating complex mixtures.[1][3] For this compound, a non-volatile and polar compound, reverse-phase HPLC is particularly well-suited. The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][7] While the parent compound, this compound, has limited volatility due to its polar hydroxyl and hydroxymethyl groups, GC-MS is invaluable for detecting residual solvents and other volatile impurities that may be present from the synthetic process.[5] For the analysis of the parent compound itself and other non-volatile impurities by GC, a derivatization step is often necessary to increase volatility and thermal stability.[8][9][10]
HPLC Method for Purity Determination
This section details a validated HPLC method for the quantitative determination of this compound and its non-volatile impurities.
Rationale for Method Parameters
-
Column: A C18 column is chosen for its excellent retention and separation of moderately polar to non-polar compounds. The end-capping of the silica-based stationary phase minimizes peak tailing for the polar functional groups of the analyte.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with phosphoric acid) is employed to ensure the elution of a wide range of impurities with varying polarities. The acidic modifier improves peak shape and resolution for phenolic compounds.
-
Detection: UV detection at 280 nm is selected based on the chromophoric nature of the benzene ring in this compound, providing good sensitivity.
Experimental Protocol: HPLC
Instrumentation and Materials:
-
HPLC system with gradient elution capability and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid (ACS grade).
-
Reference standard of this compound (purity ≥ 99.5%).
-
Sample of this compound for analysis.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met.[11][12][13]
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000. These tests verify the holistic functionality of the chromatographic system.[11]
-
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards would be required.
GC-MS Method for Volatile Impurities and Derivatized Analysis
This section describes a GC-MS method for the identification and quantification of volatile impurities and for the analysis of this compound after derivatization.
Rationale for Method Parameters
-
Derivatization: Due to the low volatility of this compound, derivatization is necessary to convert the polar hydroxyl and hydroxymethyl groups into less polar, more volatile silyl ethers.[8][9][14] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[15]
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds and volatile impurities.
-
Injection Mode: Splitless injection is used to maximize the sensitivity for trace impurities.
-
MS Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector.
-
5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Reference standard of this compound.
-
Sample of this compound for analysis.
Procedure:
-
Standard and Sample Derivatization:
-
Accurately weigh approximately 1 mg of the standard or sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Data Analysis
-
Identification: Identify the derivatized this compound peak and any impurity peaks by comparing their retention times and mass spectra with the reference standard and a mass spectral library (e.g., NIST).
-
Quantification: The purity can be estimated using the area percent method as described for HPLC. For more accurate quantification of specific volatile impurities, a calibration curve with certified reference standards is recommended.
Method Validation and Quality Control
To ensure the reliability and accuracy of the analytical results, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[16][17][18][19][20] Quality control (QC) is also a crucial factor in ensuring the accuracy and reliability of the results.[21]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte in the presence of other components.[16][22]
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and response.[19]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements.
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19]
Data Presentation
Table 1: HPLC System Suitability Results
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
Table 2: Example Purity Analysis of this compound by HPLC
| Peak No. | Retention Time (min) | Area | % Area | Identification |
|---|---|---|---|---|
| 1 | 4.2 | 15,234 | 0.15 | Unknown Impurity |
| 2 | 8.9 | 9,987,456 | 99.72 | This compound |
| 3 | 11.5 | 12,987 | 0.13 | Unknown Impurity |
| Total | | 10,015,677 | 100.00 | |
Visualization of Analytical Workflows
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS impurity analysis.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. The orthogonal nature of these techniques ensures the detection and quantification of a wide spectrum of potential impurities, which is essential for maintaining the quality and safety of pharmaceutical products. Adherence to the principles of method validation and system suitability testing is paramount for generating reliable and scientifically defensible data in a regulated environment.
References
- Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003 Apr;38(4):589-95.
- The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Utak. Published November 21, 2023.
- Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
- System Suitability in HPLC Analysis. Pharmaguideline.
- Chromatography Techniques in Quality Control. Solubility of Things.
- System suitability in HPLC Analysis.
- Quality control techniques for routine analysis with liquid chromatography in laboratories.
- Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds. Benchchem.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Published October 15, 2025.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Published November 3, 2025.
- How Gas Chromatography Is Used for Quality Control. GenTech Scientific. Published March 14, 2023.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
- Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Quality-Control Analytical Methods: High-Performance Liquid Chrom
- Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published September 22, 2025.
- What Is Derivatization In GC-MS?. YouTube. Published August 14, 2025.
- Separation of Some Halogen
- General derivatization mechanism for phenol with MTBSTFA.
- Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Identification and profiling of impurities in Pharmaceuticals.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Published August 15, 2017.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Published September 4, 2024.
- PURITY AND IMPURITY ANALYSIS. Agilent.
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- Impurity Analysis. Emery Pharma.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Analysis of Phenols and Chlorinated Phenols in Drinking W
- Analysis of Phenols in Whisky Using HPLC with FL Detection. PE Polska.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- 2316-64-5|4-Bromo-2-(hydroxymethyl)phenol|BLD Pharm.
- This compound | 28165-46-0. Sigma-Aldrich.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. moravek.com [moravek.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. omicsonline.org [omicsonline.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. arlok.com [arlok.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 14. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. database.ich.org [database.ich.org]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. utak.com [utak.com]
- 22. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for the Derivatization of 2-Bromo-6-(hydroxymethyl)phenol in Biological Assays
Introduction: Unlocking the Therapeutic Potential of a Versatile Bromophenol
2-Bromo-6-(hydroxymethyl)phenol is a trifunctional molecule featuring a phenolic hydroxyl group, a hydroxymethyl group, and a bromine substituent on an aromatic ring. This unique combination of functional groups makes it an intriguing starting scaffold for the development of novel therapeutic agents. Bromophenols, a class of compounds frequently found in marine organisms, have demonstrated a wide array of biological activities, including potent antioxidant and anticancer effects.[1][2] The strategic derivatization of this compound allows for the systematic modification of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications can, in turn, modulate the compound's biological activity, potentially leading to enhanced efficacy and selectivity.
This guide provides a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its derivatives in key biological assays. We will delve into the rationale behind specific derivatization strategies and provide detailed, field-proven protocols for both the chemical synthesis and the biological evaluation of the resulting compounds.
Chemical Profile of this compound
Before proceeding with derivatization, it is crucial to understand the chemical characteristics of the parent molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂ | [3] |
| Molecular Weight | 203.03 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| CAS Number | 28165-46-0 | [5] |
| Melting Point | 90-94 °C | |
| Boiling Point | 282-290 °C | |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether. | [6][7] |
The phenolic hydroxyl group is acidic and a key site for nucleophilic attack in its phenoxide form. The hydroxymethyl group can be oxidized or participate in condensation reactions. The bromine atom offers a site for further functionalization, such as cross-coupling reactions, although this is beyond the scope of the current guide.[4]
Derivatization Strategies: A Rationale-Driven Approach
The primary goal of derivatizing this compound is to explore the structure-activity relationship (SAR) and potentially enhance its therapeutic properties. The two reactive hydroxyl groups—phenolic and benzylic—are the principal targets for modification.
Rationale for Derivatization
-
Modulating Antioxidant Activity: The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[2][8] Derivatization of the phenolic hydroxyl, for instance through methylation or acetylation, is expected to diminish or abrogate this activity. This allows for a direct assessment of the phenolic hydroxyl's contribution to the overall antioxidant effect.
-
Enhancing Anticancer Potency: Increased lipophilicity can enhance the ability of a compound to cross cellular membranes, potentially leading to greater intracellular concentrations and improved anticancer activity.[9][10] Esterification and etherification of the hydroxyl groups can systematically increase the lipophilicity of the parent molecule. Acetylation, in particular, has been shown to enhance the anticancer activity and oral bioavailability of some phenolic compounds.[11]
-
Probing Structure-Activity Relationships (SAR): By creating a library of derivatives with varied functional groups (e.g., methyl ethers, acetate esters, and longer alkyl ethers), researchers can systematically probe the SAR. This can reveal crucial information about the size, electronics, and hydrogen bonding requirements for optimal biological activity.
Experimental Protocols: Synthesis of Derivatives
Herein, we provide detailed protocols for the O-methylation, O-acetylation, and Williamson ether synthesis of this compound.
Protocol 1: O-Methylation of the Phenolic Hydroxyl Group
This protocol describes the selective methylation of the more acidic phenolic hydroxyl group using dimethyl sulfate.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-(methoxymethyl)phenol.
Protocol 2: O-Acetylation of Both Hydroxyl Groups
This protocol results in the acetylation of both the phenolic and the benzylic hydroxyl groups using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting di-acetylated product by column chromatography.[8][12]
Protocol 3: Williamson Ether Synthesis for Longer Alkyl Chains
This protocol allows for the introduction of longer alkyl chains at the phenolic hydroxyl position.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Biological Evaluation: Protocols and Mechanistic Insights
The synthesized derivatives should be subjected to a panel of biological assays to determine their antioxidant and anticancer potential.
Workflow for Biological Evaluation
Caption: General workflow for derivatization and biological evaluation.
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a colorimetric method used to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in methanol or DMSO)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Expected Outcome and Mechanistic Interpretation:
-
The parent compound, this compound, is expected to show significant antioxidant activity due to the presence of the phenolic hydroxyl group.
-
Derivatives in which the phenolic hydroxyl group is methylated or acetylated are anticipated to exhibit significantly reduced or no antioxidant activity in this assay. This is because the hydrogen-donating ability of the phenolic hydroxyl group is eliminated.[2]
-
Derivatives with modifications only at the benzylic hydroxyl group should retain antioxidant activity comparable to the parent compound, confirming that the phenolic hydroxyl is the primary site of radical scavenging.
Protocol 5: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome and Mechanistic Interpretation:
-
The parent compound and its derivatives may exhibit varying degrees of cytotoxicity against the cancer cell lines.
-
Derivatives with increased lipophilicity (e.g., acetylated or containing longer alkyl chains) may show enhanced anticancer activity compared to the more polar parent compound. This could be attributed to improved cell membrane permeability.[10][11]
-
This assay serves as a primary screen for anticancer activity. Compounds showing significant cytotoxicity can be further investigated for their mechanism of cell death.
Protocol 6: Caspase-3 Activity Assay for Apoptosis Detection
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[6][16]
Materials:
-
Cancer cells treated with test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Quantify the caspase-3 activity relative to the untreated control.
Expected Outcome and Mechanistic Interpretation:
-
An increase in caspase-3 activity in cells treated with a derivative would indicate that the compound induces apoptosis.
-
This assay helps to elucidate the mechanism of cell death observed in the MTT assay. Compounds that induce apoptosis are often considered promising candidates for further anticancer drug development.
-
The SAR from this assay can reveal which structural modifications are crucial for inducing the apoptotic pathway.
Visualizing the Derivatization and Assay Logic
Caption: Logic of derivatization and its impact on biological assays.
Conclusion: Paving the Way for Novel Drug Candidates
The derivatization of this compound offers a strategic and rationale-driven approach to the discovery of new bioactive compounds. By systematically modifying its structure and evaluating the resulting derivatives in well-defined biological assays, researchers can gain valuable insights into the structure-activity relationships that govern its antioxidant and anticancer properties. The protocols and mechanistic explanations provided in this guide are intended to serve as a robust starting point for scientists and drug development professionals to explore the therapeutic potential of this versatile bromophenol scaffold.
References
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Dong, H., Wang, W., Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. Available from: [Link]
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Caspase-3 activity assay protocol. (n.d.). Available from: [Link]
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University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Available from: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
- Ramadan, M. F. (2021). Chemistry and Functionality of Lipo-phenolics. In Pheno-phospholipids and Lipo-phenolics (pp. 35-63).
- MDPI. (2010).
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]
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ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro? Available from: [Link]
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University of Calgary. (n.d.). Ch24: ArOH to ArOR. Available from: [Link]
- National Institutes of Health. (2012). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. The Journal of Organic Chemistry, 77(17), 7549–7558.
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available from: [Link]
- Chen, C. H., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13349.
- Bentham Science. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1845.
- Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841–860.
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ResearchGate. (2006). The Effect of Catechol O-methylation on Radical Scavenging Characteristics of Quercetin and Luteolin—A Mechanistic Insight. Available from: [Link]
- Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. Journal of the Chemical Society, 2297.
-
ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]
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ResearchGate. (2017). Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. Available from: [Link]
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ResearchGate. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]
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- Lewandowska, U., Fichna, J., & Gorlach, S. (2016). Enhancement of anticancer potential of polyphenols by covalent modifications. Biochemical pharmacology, 109, 1-13.
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ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Available from: [Link]
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- González-Lafont, À., et al. (2012). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. The Journal of Physical Chemistry B, 116(1), 549-561.
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Available from: [Link]
- Google Patents. (2005). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
YouTube. (2013). University of Nebraska, Part 4: Phenolic Based Antioxidants. Available from: [Link]
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Scale-up synthesis of 2-Bromo-6-(hydroxymethyl)phenol for pilot plant production
An Application Note for the Scale-Up Synthesis of 2-Bromo-6-(hydroxymethyl)phenol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries. Transitioning a synthesis from the laboratory bench to a pilot plant introduces significant challenges related to reaction control, safety, and product purity at scale. This application note details a robust and validated process, moving beyond a simple recitation of steps to explain the critical process parameters and engineering controls necessary for a safe, efficient, and reproducible pilot-plant campaign. We address the core challenges of electrophilic aromatic bromination, including regioselectivity, management of exothermic events, and the safe handling of hazardous materials. The protocol described herein is designed to be a self-validating system, incorporating in-process controls (IPCs) and clear product specifications.
Introduction and Process Rationale
This compound is a trifunctional molecule whose unique arrangement of a phenolic hydroxyl, a bromo substituent, and a hydroxymethyl group makes it a versatile building block for complex molecular architectures.[1] The primary challenge in its synthesis is achieving selective mono-bromination at the ortho-position to the strongly activating hydroxyl group, while avoiding di- or tri-brominated byproducts.
The synthetic strategy outlined here is the direct, regioselective bromination of 2-(hydroxymethyl)phenol (salicyl alcohol). This route is chosen for its atom economy and straightforward approach. Scaling this process requires meticulous control over reaction conditions to manage the inherent exothermicity of bromination and the safe handling of both elemental bromine and the hydrogen bromide (HBr) byproduct.
Key Scale-Up Objectives:
-
Safety: To design a process with engineered controls to mitigate the risks associated with bromine and HBr gas.
-
Regioselectivity: To maximize the yield of the desired 2-bromo isomer over other potential brominated species.
-
Thermal Management: To ensure efficient heat dissipation from the exothermic reaction in a large-scale reactor.
-
Reproducibility: To define critical process parameters (CPPs) that ensure consistent yield and purity between batches.
-
Isolation Efficiency: To develop a scalable purification method based on crystallization, avoiding chromatographic methods which are generally impractical at the pilot scale.[2][3]
Process Chemistry and Mechanism
The core transformation is an electrophilic aromatic substitution reaction. The phenol's hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions.[1] In the case of salicyl alcohol, the C6 position (ortho to the hydroxyl and meta to the hydroxymethyl group) is sterically accessible and electronically activated for bromination.
Reaction Scheme:
Caption: Synthesis of this compound via electrophilic bromination.
The mechanism involves the polarization of the Br-Br bond by the electron-rich aromatic ring, followed by the attack of the ring's pi-electrons on the electrophilic bromine atom to form a resonance-stabilized carbocation (the sigma complex). A base (such as the bromide ion or solvent) then abstracts a proton to restore aromaticity, yielding the final product and HBr.
Pilot Plant Scale-Up Considerations
Reagent and Solvent Selection
-
Brominating Agent: While N-Bromosuccinimide (NBS) is an excellent reagent for selective ortho-bromination on a lab scale, its cost and lower atom economy make elemental bromine (Br₂) a more viable choice for pilot production.[4] However, Br₂ is highly corrosive, toxic, and volatile, necessitating specialized handling procedures and equipment.[5][6]
-
Solvent: Dichloromethane (DCM) is selected for its excellent solubility of the starting material, its low freezing point, and its relative inertness under the reaction conditions. Its volatility aids in its removal during work-up. From a safety perspective, its non-flammable nature is advantageous, though its environmental and health profiles require closed-system handling.
-
Stoichiometry: A slight excess of the starting phenol relative to bromine (e.g., 1.05 equivalents of phenol to 1.00 equivalent of bromine) is employed. This strategy ensures the complete consumption of the hazardous bromine, simplifying the quenching and work-up process and minimizing the formation of over-brominated impurities.
Thermal Hazard and Control
Electrophilic bromination is a significantly exothermic reaction. On a pilot scale, the surface-area-to-volume ratio of the reactor is much lower than in laboratory glassware, making heat removal a critical challenge.
-
Control Strategy: The primary method for thermal control is the slow, controlled addition of the limiting reagent (bromine) to the cooled solution of the substrate.
-
Engineered Controls: The pilot plant reactor (preferably glass-lined steel for chemical resistance) must be equipped with an efficient external cooling jacket and a powerful agitation system. A temperature probe with an alarm and an emergency quench reservoir are essential safety features. For highly exothermic processes, some pilot plants may use liquid nitrogen injection for rapid cooling in an emergency.[7]
HBr Gas Management
The reaction generates one equivalent of hydrogen bromide (HBr) gas for every equivalent of bromine consumed. In a large-scale reaction, this evolution can be vigorous.
-
Control Strategy: The reactor must be vented to a caustic scrubber system (e.g., a packed column with circulating sodium hydroxide solution) to neutralize the corrosive and toxic HBr gas before it is released to the atmosphere. The scrubber's capacity must be calculated to handle the total theoretical amount of HBr generated.[8]
Work-up and Purification
-
Quenching: Upon reaction completion, any residual bromine must be neutralized. A solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent, reducing Br₂ to the much less hazardous bromide ion (Br⁻).
-
Purification: The target compound is a solid.[1] Therefore, purification by crystallization is the most scalable and economical method. The work-up is designed to remove impurities and transfer the crude product into a suitable crystallization solvent system (e.g., toluene/heptane), from which the pure product can be isolated by filtration.
Detailed Pilot Plant Protocol
Warning: This procedure involves highly hazardous materials. All operations must be conducted in a designated, well-ventilated pilot plant area by trained personnel. A thorough Process Hazard Analysis (PHA) must be completed before commencing this synthesis.
Equipment
-
100 L Glass-Lined Steel Reactor with overhead agitation, cooling jacket, temperature probe, and nitrogen inlet.
-
Pressure-equalizing dropping funnel or metering pump for bromine addition.
-
Vent line connected to a caustic scrubber (20% NaOH solution).
-
Nutsche Filter-Dryer or centrifuge for product isolation.
-
Vacuum drying oven.
Reagent and Solvent Quantities
| Compound | MW ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| 2-(Hydroxymethyl)phenol | 124.14 | 5.21 | 42.0 | 1.05 |
| Bromine | 159.81 | 6.39 | 40.0 | 1.00 |
| Dichloromethane (DCM) | 84.93 | 66.5 (50 L) | - | - |
| 10% Sodium Bisulfite (aq) | - | ~10 L | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 20 L | - | - |
| Saturated Sodium Chloride (aq) | - | 20 L | - | - |
| Toluene | 92.14 | 26.0 (30 L) | - | - |
| n-Heptane | 100.21 | 20.5 (30 L) | - | - |
Process Workflow Diagram
Caption: Pilot plant workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Charging and Inerting:
-
Charge the 100 L reactor with 2-(hydroxymethyl)phenol (5.21 kg).
-
Charge dichloromethane (50 L) into the reactor.
-
Begin agitation and purge the reactor headspace with nitrogen.
-
Cool the reactor jacket to bring the internal temperature to 0-2 °C.
-
-
Bromine Addition:
-
Slowly add the bromine (6.39 kg) to the reactor via a metering pump over a period of 2-3 hours.
-
CRITICAL: Maintain the internal reaction temperature at 0-5 °C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
Ensure the scrubber is operational throughout the addition and reaction.
-
-
Reaction Monitoring (IPC-1):
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Take a sample from the reaction mixture and analyze by HPLC. The reaction is considered complete when the area % of the starting material is < 2.0%.
-
-
Quenching:
-
Slowly add 10% aqueous sodium bisulfite solution to the reactor until the reddish-brown color of bromine dissipates, indicating complete quenching.
-
-
Aqueous Work-up:
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Charge saturated sodium bicarbonate solution (20 L), agitate for 15 minutes, settle, and remove the aqueous layer.
-
Charge saturated sodium chloride (brine) solution (20 L), agitate for 15 minutes, settle, and remove the aqueous layer.
-
-
Solvent Exchange and Crystallization:
-
Set up the reactor for atmospheric distillation. Distill off the dichloromethane (BP ~40 °C).
-
Once most of the DCM is removed, charge toluene (30 L) to the reactor. Continue distillation until the vapor temperature reaches ~110 °C, ensuring all DCM and water has been removed.
-
Cool the toluene solution to 20-25 °C.
-
Slowly add n-heptane (30 L) over 1 hour to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
-
Isolation and Drying:
-
Transfer the slurry to the Nutsche filter-dryer.
-
Wash the filter cake with cold (0-5 °C) n-heptane (2 x 10 L).
-
Dry the solid under vacuum at 40-45 °C until constant weight is achieved.
-
Expected Yield: 6.5 - 7.3 kg (80-90%).
-
Product Specifications and Analytical Methods
Final Product Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (by HPLC) | ≥ 98.5% (Area %) | HPLC-UV |
| Identity | Conforms to the reference standard by ¹H NMR | NMR Spectroscopy |
| Melting Point | 85-89 °C | Capillary Melting Point |
| Residual Solvents | Toluene ≤ 890 ppm, Heptane ≤ 5000 ppm | GC-HS |
Analytical Method (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% H₃PO₄), B: Acetonitrile (0.1% H₃PO₄)
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Full acid-resistant suit, face shield, goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) must be worn when handling bromine.[9][10] A respirator with an acid gas cartridge should be readily available.
-
Bromine Handling: Use a closed-system for all transfers of liquid bromine. Have a bromine spill kit containing a neutralizing agent (e.g., sodium thiosulfate solution) readily accessible.[11]
-
Waste Management: All aqueous waste streams should be checked for pH and quenched status before being sent to the facility's wastewater treatment. Halogenated and non-halogenated solvent waste must be segregated and disposed of according to local regulations.
References
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-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Retrieved from [Link]
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Carpenter, A. T., & Hunter, R. F. (1953). Synthesis of 2 : 4 : 6-Trishydroxymethylphenol, etc. Journal of the Chemical Society, 2750-2754. Retrieved from [Link]
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Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
-
Zhang, G., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(23), 8235-8240. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water. Retrieved from [Link]
-
jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]
-
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-
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-
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-
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Majumdar, K. C., & Chattopadhyay, B. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(11), 6351-6433. Retrieved from [Link]
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Feng, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1061. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. Retrieved from [Link]
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-
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-
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-
PubMed. (2007). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]
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-
ResearchGate. (n.d.). Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
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- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
Application Notes & Protocols: 2-Bromo-6-(hydroxymethyl)phenol as a Versatile Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Trifunctional Phenolic Ligand
In the dynamic field of coordination chemistry, the rational design of ligands is paramount to the development of novel metal complexes with tailored electronic, catalytic, and structural properties. 2-Bromo-6-(hydroxymethyl)phenol is an exemplary, yet underutilized, trifunctional building block that offers a unique combination of coordinating and reactive sites.[1] The interplay between the acidic phenolic hydroxyl, the sterically influential bromo substituent, and the versatile hydroxymethyl group provides a rich platform for creating sophisticated ligand architectures.[1]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a precursor to multidentate ligands, specifically focusing on Schiff base derivatives and their subsequent metal complexes. We will delve into detailed, field-proven protocols for the synthesis of the parent compound, its conversion into a Schiff base ligand, and the formation of a representative copper(II) complex. Furthermore, we will explore the essential characterization techniques and a potential catalytic application, thereby offering a complete workflow from precursor to functional material. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Part 1: Synthesis of the Ligand Precursor: this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is based on established organic transformations, including electrophilic bromination and hydroxymethylation of a phenolic starting material.
Protocol 1: Synthesis of this compound
Rationale: This procedure first protects the phenol as a sulfonate ester to direct the bromination to the ortho position. Subsequent removal of the protecting group and hydroxymethylation yields the target compound.
Materials:
-
Phenol
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Liquid Bromine
-
Formaldehyde solution (37%)
-
Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Sulfonation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, place 94 g (1 mole) of phenol and 350 g (190 mL, 3.5 moles) of concentrated sulfuric acid. Heat the mixture on a boiling water bath for three hours with constant stirring.[2]
-
Neutralization: Cool the reaction mixture to room temperature in an ice bath and then make it alkaline by the careful addition of a solution of 280 g (7 moles) of sodium hydroxide in 700 mL of water.
-
Bromination: Cool the alkaline solution to room temperature. While stirring constantly, add 160 g (1 mole) of bromine from a dropping funnel over 20-30 minutes. Allow the temperature to rise to 40–50°C during the addition. Continue stirring for an additional 30 minutes.[2]
-
Hydrolysis and Steam Distillation: Acidify the mixture by slowly adding 800 mL of concentrated sulfuric acid under a fume hood. Heat the flask in an oil bath to 190–210°C and perform steam distillation to hydrolyze the sulfonate groups and distill the o-bromophenol.[2]
-
Hydroxymethylation: The obtained o-bromophenol is then subjected to hydroxymethylation. In a suitable flask, dissolve the o-bromophenol in a basic aqueous solution (e.g., NaOH). Add formaldehyde solution dropwise at a controlled temperature (e.g., 60-70°C). The reaction is typically stirred for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product. The crude this compound is then filtered, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield a purified solid.
Caption: Synthesis workflow for this compound.
Part 2: From Precursor to Ligand: Synthesis of a Schiff Base
The presence of the hydroxymethyl group allows for further functionalization, but for the purpose of creating a simple and effective chelating ligand, we will utilize the phenolic hydroxyl and the aromatic ring's reactivity to introduce an imine group. By first oxidizing the hydroxymethyl to an aldehyde, we can then perform a condensation reaction with a primary amine.
Protocol 2: Synthesis of a Schiff Base Ligand from this compound
Rationale: This two-step protocol first involves the selective oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). The resulting aldehyde is then condensed with a primary amine (aniline is used as an example) under reflux to form the Schiff base (imine).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
Step A: Oxidation to 2-Bromo-6-formylphenol
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Add PCC in one portion and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Remove the solvent under reduced pressure to obtain the crude 2-Bromo-6-formylphenol, which can be used in the next step without further purification.
Step B: Condensation with Aniline
-
In a 50 mL round-bottom flask, dissolve 0.01 moles of 2-Bromo-6-formylphenol in 20 mL of absolute ethanol.[3]
-
To this solution, add 0.01 moles of aniline.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base ligand to precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.[3]
Caption: Reaction scheme for the synthesis of the Schiff base ligand.
Part 3: Coordination Chemistry: Synthesis of a Copper(II) Complex
The synthesized Schiff base is an excellent bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen. The following protocol details the synthesis of a copper(II) complex.
Protocol 3: Synthesis of a Copper(II)-Schiff Base Complex
Rationale: This protocol employs a straightforward reaction between the Schiff base ligand and a copper(II) salt in a 2:1 molar ratio to form the metal complex. The use of a suitable solvent and refluxing ensures the reaction goes to completion.
Materials:
-
Synthesized Schiff Base Ligand
-
Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
Dissolve 0.02 moles of the Schiff base ligand in 30 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.01 moles of copper(II) acetate monohydrate in 20 mL of methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution with continuous stirring.
-
A color change and/or precipitation should be observed, indicating complex formation.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.[4]
-
Cool the mixture to room temperature.
-
Collect the precipitated solid complex by vacuum filtration.
-
Wash the complex with cold methanol to remove any unreacted starting materials, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Caption: Schematic of the bidentate coordination to a Cu(II) center.
Part 4: Structural and Spectroscopic Characterization
Thorough characterization of the synthesized ligand and its metal complex is crucial to confirm their identity, purity, and structure. The following techniques are standard in the field.
Rationale for Techniques:
-
FT-IR Spectroscopy: To identify the functional groups present and confirm the formation of the imine bond (C=N) and its coordination to the metal ion.
-
¹H NMR Spectroscopy: To elucidate the structure of the diamagnetic ligand by analyzing the chemical shifts and coupling patterns of the protons.
-
UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions in the metal complex, providing information about the coordination environment.
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds and assess their purity.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[1][5][6]
Expected Characterization Data
The following table summarizes the expected spectroscopic data for the synthesized Schiff base ligand and its copper(II) complex, based on literature values for similar compounds.[7][8][9]
| Technique | Schiff Base Ligand | Copper(II) Complex | Rationale for Change upon Complexation |
| FT-IR (cm⁻¹) | ~3400 (O-H, broad), ~1620 (C=N, imine), ~1280 (C-O, phenolic) | No O-H band, ~1605 (C=N), ~1310 (C-O) | Disappearance of the O-H band indicates deprotonation and coordination. A shift in the C=N and C-O stretching frequencies confirms the involvement of the imine nitrogen and phenolic oxygen in bonding to the metal.[10] |
| ¹H NMR (ppm) | ~13.0 (s, 1H, -OH), ~8.5 (s, 1H, -CH=N-), 6.8-7.8 (m, aromatic-H) | Paramagnetic (broadening of signals) | The paramagnetic Cu(II) center causes significant broadening of the NMR signals, often rendering the spectrum uninformative. |
| UV-Vis (nm) | ~270 (π-π), ~350 (n-π) | Red-shift in ligand bands, ~600-700 (d-d transition) | Coordination to the metal alters the energy of the ligand's molecular orbitals. The appearance of a broad, low-energy band is characteristic of d-d electronic transitions in the Cu(II) ion, indicative of a square planar or distorted octahedral geometry.[5] |
Part 5: Application in Homogeneous Catalysis
Schiff base complexes of copper are well-known to catalyze a variety of oxidation reactions. The complex synthesized in this guide, with its electron-withdrawing bromo substituent, is a promising candidate for the catalytic oxidation of phenolic substrates, mimicking the activity of enzymes like catechol oxidase.
Protocol 4: Catalytic Oxidation of 2-Aminophenol
Rationale: This protocol uses the synthesized copper(II) complex as a catalyst for the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, a reaction of significant interest in synthetic and medicinal chemistry. The progress of the reaction can be monitored spectrophotometrically.[11][12]
Materials:
-
Synthesized Copper(II)-Schiff Base Complex
-
2-Aminophenol (2-AP)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the copper(II) complex in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of 2-aminophenol in methanol (e.g., 1 x 10⁻² M).
-
In a quartz cuvette, mix the catalyst solution and the substrate solution.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and record the absorption spectrum at regular time intervals (e.g., every 5 minutes) over a period of 1-2 hours.
-
Monitor the growth of the characteristic absorption band of 2-aminophenoxazine-3-one around 433 nm.
-
The catalytic efficiency can be determined by analyzing the kinetic data, such as the initial rate of the reaction.[11]
Caption: Proposed catalytic cycle for the oxidation of 2-aminophenol.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of sophisticated ligands in coordination chemistry. The protocols detailed in this application note provide a robust framework for the synthesis of this precursor, its conversion to a Schiff base ligand, and the formation of a representative copper(II) complex. The established characterization methods and the proposed catalytic application highlight the potential of these systems in developing new functional materials. The inherent tunability of the ligand structure, by varying the primary amine in the condensation step, opens up a vast chemical space for the design of complexes with specific properties for applications in catalysis, materials science, and bioinorganic chemistry.
References
-
Gudipati, V., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 6(10), 6846–6856. [Link]
-
Andrei, A., et al. (2012). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 17(5), 5456-5471. [Link]
-
Andruniow, R., et al. (2008). Copper(II) and zinc(II) complexes with Schiff-base ligands derived from salicylaldehyde and 3-methoxysalicylaldehyde: Synthesis, crystal structures, magnetic and luminescence properties. Inorganica Chimica Acta, 361(12-13), 3441-3450. [Link]
-
Wang, X., et al. (2009). Synthesis and crystal structure of copper(II) complex with Schiff base from salicylaldehyde and 1,2-phenylenediamine. Journal of Coordination Chemistry, 62(13), 2134-2139. [Link]
-
Mahato, P., et al. (2018). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Indian Journal of Chemistry - Section A, 57(7), 851-857. [Link]
-
VIPEr. (n.d.). Schiff Base Synthesis Experiment. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-6-(hydroxymethyl)phenol. Retrieved from [Link]
-
Meng, X., et al. (2006). Studies on the oxidation of phenols catalyzed by a copper(II)–Schiff base complex in aqueous solution under mild conditions. Journal of Chemical Technology & Biotechnology, 81(1), 122-127. [Link]
-
Valarmathy, G., et al. (2018). Synthesis of Schiff Base (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Containing N and O Donors and its Metal Complexes. Asian Journal of Chemistry, 30(2), 315-320. [Link]
-
Bhowmick, T., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(15), 12616-12628. [Link]
-
Yusof, N. S. M., et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Catalysts, 11(11), 1385. [Link]
-
Al-Hafeed, M. A., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(42), 26233-26241. [Link]
-
Fieser, L. F. (1928). 1,6-Dibromo-2-naphthol. Organic Syntheses, 8, 22. [Link]
-
Yildiz, M., et al. (2015). Synthesis, spectroscopic characterization, and antioxidant properties of novel Schiff bases containing phenol rings. Molecules, 20(2), 3034-3048. [Link]
-
Arslan, H., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133033. [Link]
-
ResearchGate. (n.d.). Synthetic protocol of Schiff base ligand (6) and their metal complexes. Retrieved from [Link]
- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
-
Iu, C., et al. (2016). New oxidation catalysts based on copper complexes with salicylidene-amino acids Schiff bases onto SBA-15 support. Revista de Chimie, 67(11), 2269-2275. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions. Journal of Chemistry, 2022, 1-11. [Link]
-
Huston, R. C., & Ballard, M. M. (1934). o-Bromophenol. Organic Syntheses, 14, 14. [Link]
-
Ali, B. M. (2007). Preparation and Characterization Schiff Base Derivatives with some Transition Metal Complexes. Um-Salama Science Journal, 4(3), 458-464. [Link]
-
Keles, M., et al. (2011). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Journal of the Serbian Chemical Society, 76(11), 1487-1493. [Link]
-
Jeyasubramanian, K., et al. (2014). Synthesis of metal complexes involving Schiff base ligand with methylenedioxy moiety: spectral, thermal, XRD and antimicrobial studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 440-449. [Link]
- Google Patents. (2020). Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Joshi, K. R., et al. (2014). (a) The IR spectrum of Schiff base ligand MPM. (b) The IR spectrum of.... ResearchGate. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Journal of Nanomaterials, 2022, 1-13. [Link]
Sources
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- 4. Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of metal complexes involving Schiff base ligand with methylenedioxy moiety: spectral, thermal, XRD and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of 2-Bromo-6-(hydroxymethyl)phenol Derivatives: A Guide to Selective Protecting Group Strategies
For Immediate Release
[City, State] – January 21, 2026 – In the intricate landscape of pharmaceutical and materials science, the precise chemical modification of multifunctional molecules is paramount. 2-Bromo-6-(hydroxymethyl)phenol stands as a valuable bifunctional building block, featuring both a phenolic and a primary alcoholic hydroxyl group. The selective reaction at one of these sites, while leaving the other untouched, presents a common yet critical challenge for synthetic chemists. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups to achieve selective functionalization of this versatile compound.
The Challenge of Selectivity: Phenolic vs. Alcoholic Hydroxyl Groups
The key to devising a successful protection strategy for this compound lies in understanding the inherent differences in the reactivity of its two hydroxyl groups. The phenolic hydroxyl group is significantly more acidic than the alcoholic hydroxyl group due to the resonance stabilization of the corresponding phenoxide ion. This difference in acidity is the cornerstone of many selective protection and deprotection schemes. Conversely, the primary alcohol is a more potent nucleophile under neutral or acidic conditions. The presence of the ortho-bromo substituent can also influence the reactivity through steric hindrance and electronic effects, a factor that must be considered when selecting a protecting group and reaction conditions.
Strategic Approaches to Selective Protection
Two primary strategies can be employed for the selective functionalization of this compound:
-
Selective Protection of the Phenolic Hydroxyl Group: This approach is favored when subsequent reactions require the free primary alcohol. The higher acidity of the phenol allows for its selective deprotonation with a mild base, followed by reaction with an electrophilic protecting group reagent.
-
Selective Protection of the Alcoholic Hydroxyl Group: When the desired transformation targets the phenolic position, the primary alcohol must be protected. This often involves reaction conditions that favor the more nucleophilic alcohol over the less nucleophilic phenol.
A third, more complex approach involves the protection of both hydroxyl groups with orthogonal protecting groups, allowing for the selective deprotection and subsequent reaction of either group.
Application Note 1: Selective Protection of the Phenolic Hydroxyl Group
Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is a robust and widely used protecting group for phenols. Its steric bulk and stability under a range of conditions make it an excellent choice.
Causality of Experimental Choices:
-
Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl) is a common and commercially available silylating agent.
-
Base: Imidazole is a mild base that is sufficient to deprotonate the acidic phenol without significantly affecting the primary alcohol. It also acts as a catalyst by forming a more reactive silylimidazolium intermediate.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to dissolve the starting material and the reagents, facilitating the reaction. Dry solvent is crucial to prevent hydrolysis of the silylating agent.
Experimental Protocol: Synthesis of 2-Bromo-6-(hydroxymethyl)-1-(tert-butyldimethylsilyloxy)benzene
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Deprotection: The TBDMS group can be selectively removed from the phenol in the presence of other functional groups using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Application Note 2: Selective Protection of the Alcoholic Hydroxyl Group
Protecting Group: Benzyl (Bn) Ether
The benzyl ether is a stable protecting group for alcohols that can be removed under mild hydrogenolysis conditions.
Causality of Experimental Choices:
-
Reagent: Benzyl bromide (BnBr) is a reactive electrophile for the benzylation reaction.
-
Base: A strong base like sodium hydride (NaH) is required to deprotonate the less acidic primary alcohol. By using a slight excess of the substrate or carefully controlling the stoichiometry of NaH, selective deprotonation of the phenol can be minimized. Alternatively, milder bases like silver(I) oxide (Ag₂O) can be used for more selective reactions.[1]
-
Solvent: Anhydrous THF is a suitable solvent for this reaction.
Experimental Protocol: Synthesis of (2-Bromo-6-(benzyloxymethyl)phenyl)methanol
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Deprotection: The benzyl group is commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2] This method is generally mild and does not affect most other functional groups, including silyl ethers.
Application Note 3: Orthogonal Protection Strategy
For synthetic routes requiring the sequential functionalization of both hydroxyl groups, an orthogonal protection strategy is necessary. This involves protecting each hydroxyl group with a group that can be removed under distinct conditions.
Example Strategy:
-
Protect the Phenol as a TBDMS ether: Following the protocol in Application Note 1.
-
Protect the Alcohol as a Benzyl ether: Following the protocol in Application Note 2, using the TBDMS-protected phenol as the starting material.
-
Selective Deprotection:
-
Removal of the TBDMS group: Treatment with TBAF in THF will selectively cleave the silyl ether, leaving the benzyl ether intact.
-
Removal of the Benzyl group: Catalytic hydrogenolysis (H₂, Pd/C) will remove the benzyl group without affecting the TBDMS ether.
-
This orthogonal approach provides maximum flexibility for the synthetic chemist to unmask and react each hydroxyl group independently.
Data Summary: Protecting Group Selection
| Protecting Group | Target Hydroxyl | Protection Conditions | Deprotection Conditions | Orthogonality |
| TBDMS | Phenolic | TBDMSCl, Imidazole, DMF | TBAF, THF | Orthogonal to Benzyl ether |
| Benzyl (Bn) | Alcoholic | BnBr, NaH, THF | H₂, Pd/C | Orthogonal to TBDMS ether |
| MOM | Alcoholic | MOMCl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) | Not fully orthogonal with acid-labile groups |
Visualization of Synthetic Strategies
Logical Flow for Selective Protection
Caption: Decision workflow for selective functionalization of this compound.
Conclusion
The selective functionalization of this compound is readily achievable through the judicious choice of protecting groups and reaction conditions. By exploiting the differential reactivity of the phenolic and alcoholic hydroxyl groups, chemists can access a wide range of selectively modified derivatives. The protocols and strategies outlined in this application note provide a robust starting point for researchers in the field, enabling the efficient and controlled synthesis of complex molecules for applications in drug discovery and materials science.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(hydroxymethyl)phenol
Welcome to the technical support guide for the synthesis of 2-Bromo-6-(hydroxymethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This guide provides in-depth, field-proven insights and troubleshooting strategies structured in a practical question-and-answer format to help you diagnose and resolve common experimental issues.
Synthesis Overview: The Electrophilic Bromination of 2-(Hydroxymethyl)phenol
The most direct and common method for synthesizing this compound is the regioselective electrophilic aromatic substitution of 2-(hydroxymethyl)phenol (also known as salicyl alcohol).[1] In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring.
The regiochemical outcome is governed by the two directing groups already present on the ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group. Both are activating, ortho-, para-directing groups.[1][2] However, the hydroxyl group is a much stronger activating group than the hydroxymethyl group, meaning it has a greater influence on the position of the incoming electrophile (Br⁺).[2] The strong activating nature of the -OH group directs the bromination primarily to the positions ortho and para to it (positions 4 and 6). The desired product results from bromination at the 6-position. This is generally favored due to a combination of the strong directing effect of the hydroxyl group and potential steric hindrance from the adjacent hydroxymethyl group at the 2-position.[1]
Despite the straightforward nature of this reaction, its execution can be challenging. The high reactivity of the phenol ring can lead to multiple side reactions, significantly impacting the yield and purity of the final product.[3]
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific problems that can lead to low yields and provides actionable solutions based on chemical principles.
Question 1: My reaction yield is very low, and I've recovered a large amount of my starting material, 2-(hydroxymethyl)phenol. What went wrong?
This scenario indicates an incomplete or stalled reaction. Several factors could be at play.
Possible Cause A: Ineffective Brominating Agent The activity of the brominating agent is paramount. N-Bromosuccinimide (NBS) is a common choice for this reaction as it is a milder and more selective brominating agent than molecular bromine (Br₂), reducing the risk of poly-brominated byproducts.[1][3] However, NBS can degrade over time, especially with exposure to moisture or light.
-
Recommended Action:
-
Use Fresh Reagent: Always use a fresh bottle of NBS or recrystallize old NBS from water before use.
-
Check Stoichiometry: Ensure you are using at least one full equivalent of the brominating agent relative to the starting phenol. A slight excess (1.05-1.1 equivalents) may be necessary, but be cautious as this can increase the formation of dibrominated products.
-
Possible Cause B: Sub-optimal Reaction Conditions Electrophilic brominations can be sensitive to temperature and reaction time.
-
Recommended Action:
-
Temperature Control: If the reaction is performed at a very low temperature (e.g., 0 °C) to control selectivity, it may proceed very slowly. Consider allowing the reaction to warm to room temperature after the initial addition of the brominating agent.[3]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction has stalled, a modest increase in temperature or extended reaction time may be required. Do not apply excessive heat, as this can promote side reactions.
-
Question 2: My yield is low, and my crude product analysis (TLC, GC-MS) shows multiple spots or peaks, indicating a mixture of byproducts. How do I fix this?
This is the most common issue in phenol bromination and is typically caused by the high reactivity of the aromatic ring.
Possible Cause A: Over-Bromination (Polysubstitution) The powerful activating effect of the hydroxyl group makes the product, this compound, even more susceptible to a second bromination than the starting material, leading to the formation of 2,4-Dibromo-6-(hydroxymethyl)phenol. This is especially problematic when using highly reactive brominating agents like bromine water.[3][4]
-
Recommended Action:
-
Change Brominating Agent: If you are using Br₂, switch to a milder reagent like N-Bromosuccinimide (NBS).[1][3] NBS provides a slow, controlled concentration of bromine, which favors monosubstitution.
-
Solvent Choice: The solvent has a significant impact on reactivity. Polar, protic solvents like water or acetic acid can accelerate the reaction and promote polysubstitution.[3][4] Using a non-polar solvent such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or carbon disulfide (CS₂) can temper the reaction rate and improve selectivity for the monobrominated product.[3][4]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[3]
-
Strict Stoichiometry: Use precisely one equivalent of the brominating agent. Adding the agent slowly and portion-wise can also help prevent localized high concentrations that lead to over-bromination.
-
Possible Cause B: Formation of Regioisomers While bromination at the 6-position is expected, the formation of the 4-bromo isomer (4-Bromo-2-(hydroxymethyl)phenol) is also possible, as the para position is electronically favored. The ratio of these isomers can be influenced by steric effects and reaction conditions.
-
Recommended Action:
-
Leverage Steric Hindrance: The hydroxymethyl group at the 2-position provides some steric bulk that should disfavor bromination at the adjacent 6-position compared to the more open 4-position. However, the strong ortho-directing effect of the hydroxyl group is often dominant.
-
Solvent and Reagent Selection: Non-polar solvents generally favor the formation of the para-substituted product due to reduced steric hindrance.[3][4] While this might seem counterproductive, understanding this principle is key. For this specific synthesis, where the ortho product is desired, careful selection of a milder brominating agent like NBS in a non-polar solvent like CH₂Cl₂ is often the best compromise to balance reactivity and achieve acceptable regioselectivity.
-
Question 3: My reaction seems to have worked well based on TLC, but my isolated yield after workup and purification is poor. Where am I losing my product?
Product loss during the isolation phase can be a significant, yet often overlooked, problem.
Possible Cause A: Inefficient Aqueous Workup/Extraction this compound is a phenol and is therefore acidic. During a basic wash (e.g., with sodium bicarbonate) to neutralize acid, the product can be deprotonated to form the corresponding phenoxide salt, which is highly soluble in water and will be lost from the organic layer.
-
Recommended Action:
-
Acidify Before Extraction: After quenching the reaction, ensure the aqueous layer is acidified (e.g., to pH 2-3 with dilute HCl) before extracting with an organic solvent. This ensures the product is in its neutral, less water-soluble phenolic form.
-
Choose the Right Solvent: Use an appropriate extraction solvent like ethyl acetate, which is polar enough to effectively solvate the phenolic product. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.
-
Possible Cause B: Degradation or Poor Recovery from Column Chromatography Phenols can be tricky to purify via silica gel chromatography. They can streak on the column due to their acidic nature and may sometimes degrade. Furthermore, if regioisomers have formed, they may have very similar polarities, making separation difficult.
-
Recommended Action:
-
Optimize TLC First: Before attempting a large-scale column, find a solvent system that gives good separation (ΔRf > 0.2) between your product and major impurities. A mixture of hexanes and ethyl acetate is a good starting point.[5]
-
Use an Alternative Purification Method: If the crude product is a solid, recrystallization is often a more effective and scalable purification method than chromatography for removing minor impurities.[5]
-
Deactivate Silica: If chromatography is necessary, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites and prevent streaking.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem Observed | Probable Cause | Recommended Solution |
| High recovery of starting material | Inactive brominating agent | Use fresh or recrystallized NBS. |
| Insufficient reaction time/temp | Monitor reaction by TLC; allow to warm to RT or extend time. | |
| Multiple byproduct spots on TLC | Over-bromination (polysubstitution) | Use a milder agent (NBS), a non-polar solvent (CH₂Cl₂), and lower the temperature (0 °C to RT).[1][3] |
| Formation of regioisomers | Optimize solvent and temperature. Isomers may need to be separated via careful chromatography or recrystallization. | |
| Low isolated yield after workup | Product loss to aqueous phase | Acidify the reaction mixture to pH 2-3 before extraction. Use a polar organic solvent like ethyl acetate. |
| Difficulty with purification | Attempt recrystallization first. If using column chromatography, optimize the eluent system with TLC.[5] |
Experimental Protocol: Regioselective Bromination with NBS
This protocol is designed to favor the formation of the desired monobrominated product while minimizing side reactions.
-
Preparation: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-(hydroxymethyl)phenol (1.0 eq) in dichloromethane (CH₂Cl₂) or acetonitrile. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred phenol solution over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Acidification & Extraction: Transfer the mixture to a separatory funnel. Add 1M HCl solution to acidify the aqueous layer to pH ~2-3. Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization or flash column chromatography on silica gel.
Visualized Workflows & Mechanisms
Main Reaction Pathway
Caption: Electrophilic bromination of 2-(hydroxymethyl)phenol.
Common Side Reaction: Over-bromination
Caption: Decision tree for diagnosing the cause of low yield.
Frequently Asked Questions (FAQs)
Q: What is the best brominating agent for this synthesis: Br₂ or NBS? A: For selective monobromination of a highly activated ring like a phenol, N-bromosuccinimide (NBS) is generally superior to molecular bromine (Br₂). [1][3]NBS provides a low, steady concentration of the electrophile, which helps to suppress over-bromination that can readily occur with the more reactive Br₂.
Q: How does solvent choice impact the reaction? A: Solvents play a critical role. Polar, protic solvents (like water, methanol, acetic acid) can stabilize the charged intermediates in the electrophilic substitution mechanism, increasing the reaction rate and often leading to lower selectivity and more polysubstitution. [3][4]Non-polar solvents (like CH₂Cl₂, CS₂, CCl₄) do not facilitate ionization as effectively, slowing the reaction down and thereby increasing selectivity for the monobrominated product. [3][4] Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate. Elute with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates the reaction is progressing.
Q: What are the key purification challenges? A: The primary challenges are separating the desired this compound from any unreacted starting material and, more difficultly, from the 4-bromo regioisomer. These isomers often have very similar polarities. Careful column chromatography with a shallow solvent gradient or fractional recrystallization may be required. Additionally, phenols can be somewhat acidic and may streak on silica gel, complicating chromatographic purification. [5]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
-
Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
- BenchChem. (n.d.). This compound | 28165-46-0.
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
Sources
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-(hydroxymethyl)phenol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-Bromo-6-(hydroxymethyl)phenol. This substrate presents unique challenges due to the presence of both a sterically hindering ortho-substituent and two potentially reactive hydroxyl groups. This resource is designed for researchers, scientists, and professionals in drug development to navigate these complexities and achieve successful coupling outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: Why am I observing low yield or no product formation?
Low or no yield is a frequent issue, often stemming from several factors related to the specific nature of this compound.
Potential Causes & Solutions:
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate to the palladium center, inhibiting its catalytic activity. The hydroxymethyl group can also participate in side reactions.
-
Solution: Consider in situ protection of the phenolic hydroxyl group by using a stronger base like K₃PO₄ or Cs₂CO₃, which can deprotonate the phenol, forming a phenoxide. This can modulate its interaction with the catalyst. For the hydroxymethyl group, while typically not requiring protection, if side reactions are suspected, a simple protection strategy (e.g., silylation) might be necessary.
-
-
Steric Hindrance: The ortho-hydroxymethyl group, along with the adjacent hydroxyl group, creates significant steric bulk around the bromine atom. This can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Solution: Employ a catalyst system known for its effectiveness with hindered substrates. This typically involves bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[3][4][5] N-heterocyclic carbene (NHC) ligands are also highly effective for sterically demanding couplings.[2]
-
-
Inadequate Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation and can influence the catalyst's activity.[6][7][8]
-
Solution: A screening of bases is recommended. Start with common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates with base-sensitive functional groups, milder bases like KF can be considered, although they may lead to slower reaction rates.[6][9] The base should be finely powdered and dry to ensure reproducibility.[10]
-
-
Suboptimal Temperature: Due to steric hindrance, higher reaction temperatures (80-120 °C) are often necessary to drive the reaction to completion.[1]
-
Solution: Systematically screen a range of temperatures. However, be aware that excessively high temperatures can promote side reactions like protodeboronation.[11]
-
Q2: How can I minimize the formation of side products like homo-coupling and protodeboronation?
Side product formation is a common challenge that can significantly reduce the yield of the desired product.
Side Products and Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[12] It is often promoted by high temperatures and the presence of water.
-
Mitigation:
-
Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[13]
-
Employ anhydrous solvents and ensure all reagents are dry.
-
A "slow-release" strategy using MIDA boronate esters can be effective for particularly unstable boronic acids.[12]
-
Optimize the reaction temperature to the lowest effective level.
-
-
-
Homo-coupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules.
Q3: What should I do if my starting material is insoluble in the reaction mixture?
Poor solubility of either the this compound or the boronic acid partner can lead to a sluggish or incomplete reaction.
Addressing Solubility Issues:
-
Solvent Screening: The choice of solvent is critical for ensuring all components remain in solution.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can be added to improve the interaction between reactants in different phases.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of the Suzuki coupling with this compound.
Q4: What is the best catalyst/ligand system for a sterically hindered substrate like this compound?
For sterically hindered substrates, the catalyst system must be highly active to overcome the steric barrier.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | Highly active for sterically hindered and electron-rich substrates. Promote efficient oxidative addition and reductive elimination.[3][4][5] |
| PdCl₂(dppf) | dppf | A robust and commonly used catalyst system, though may require higher temperatures for hindered substrates. |
| Acenaphthoimidazolylidene Palladium Complexes | N-Heterocyclic Carbene (NHC) | Excellent for sterically demanding couplings, often allowing for lower catalyst loadings and milder conditions.[2] |
Q5: How does the choice of base affect the reaction outcome?
The base plays multiple crucial roles in the Suzuki coupling catalytic cycle.[7]
Functions of the Base:
-
Activation of Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][8]
-
Formation of the Active Catalyst: The base can facilitate the formation of key palladium intermediates in the catalytic cycle.[7]
-
Influence on Selectivity: The strength and nature of the base can impact the selectivity of the reaction, especially in competitive scenarios.[8]
General Guidance on Base Selection:
-
Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often more effective for hindered substrates as they can accelerate the transmetalation step.
-
For substrates with base-sensitive functional groups , a milder base like KF or NaHCO₃ may be necessary.[9][14]
Q6: What are the best practices for setting up and monitoring the reaction?
Proper experimental setup and monitoring are key to a successful and reproducible Suzuki coupling reaction.
Best Practices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[10] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). All solvents should be thoroughly degassed before use.
-
Reagent Purity: Use high-purity, dry reagents. Boronic acids can degrade over time, and solvents should be anhydrous.[10][13]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS. This will help determine the optimal reaction time and identify any potential issues early on.
-
Systematic Optimization: If you are developing a new Suzuki coupling, a systematic screening of reaction parameters (catalyst, ligand, base, solvent, and temperature) is the most efficient approach to finding the optimal conditions.[21]
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization will likely be required for your specific boronic acid partner.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction vessel via syringe.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. reddit.com [reddit.com]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistryviews.org [chemistryviews.org]
Preventing side product formation during the formylation of 2-bromophenol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the formylation of 2-bromophenol. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to navigate the complexities of this synthesis and mitigate the formation of unwanted side products.
Technical Support Center: Formylation of 2-Bromophenol
The introduction of a formyl (-CHO) group onto the 2-bromophenol ring is a critical step in the synthesis of many pharmaceutical intermediates and complex molecules. However, the interplay between the activating, ortho, para-directing hydroxyl group and the deactivating, ortho, para-directing bromine atom presents a significant regioselectivity challenge. This guide addresses the common pitfalls and provides solutions for achieving high-yield, selective formylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary isomeric products and potential side products when formylating 2-bromophenol?
When formylating 2-bromophenol, you are dealing with a classic case of competing directing effects on an aromatic ring. The strong activating effect of the hydroxyl group dominates, directing the incoming electrophile to its ortho (C6) and para (C4) positions. The bromine atom also directs ortho and para, but its deactivating nature is a secondary influence.
The primary products are the two constitutional isomers:
-
3-Bromo-2-hydroxybenzaldehyde: Resulting from formylation at the C6 position (ortho to -OH and meta to -Br).
-
5-Bromo-2-hydroxybenzaldehyde: Resulting from formylation at the C4 position (para to -OH and ortho to -Br).
Beyond these isomers, several other side products can arise depending on the chosen method:
-
Di-formylated products: If reaction conditions are too harsh or stoichiometries are not controlled, a second formyl group can be added.[1]
-
Polymeric Resins: Phenols are susceptible to polymerization with formaldehyde or its equivalents under acidic or basic conditions, leading to intractable tars and reduced yields.[1]
-
Starting Material: Incomplete conversion is common, especially with less reactive formylation methods.
The key to a successful synthesis lies in selecting a method that maximizes regioselectivity and carefully controlling reaction parameters to suppress these side reactions.
Q2: My Reimer-Tiemann reaction is yielding a difficult-to-separate mixture of isomers and a dark polymeric resin. How can I improve this?
This is a very common issue with the Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[2][3][4] While classic, it often suffers from moderate yields and imperfect regioselectivity.
The Mechanism and Its Implications: The reaction proceeds by the deprotonation of phenol to the more nucleophilic phenoxide.[2][5] The highly electron-deficient dichlorocarbene then attacks the electron-rich ring. The observed preference for the ortho product (3-bromo-2-hydroxybenzaldehyde) is often attributed to an interaction between the phenoxide's oxygen and the incoming carbene, which helps direct it to the adjacent position.[6] However, this direction is not absolute, and attack at the para position still occurs. Resin formation is a result of the harsh basic conditions and heat, which can promote phenol-formaldehyde-type polymerization.[1]
Troubleshooting the Reimer-Tiemann Reaction
| Problem | Probable Cause | Recommended Solution |
| Low Ortho:Para Ratio | High temperature or non-optimal solvent system can reduce selectivity. | Conduct the reaction at the lowest effective temperature (e.g., 60-70°C).[6] Employ a biphasic system with a phase-transfer catalyst to improve interaction between the aqueous base and organic chloroform phases at a lower temperature.[2] |
| Significant Resin/Tar Formation | Reaction temperature is too high or reaction time is too long. The base concentration may be excessive. | Maintain strict temperature control; exothermic reactions can "run away."[3] Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid excessively concentrated hydroxide solutions. |
| Low Overall Yield | Inefficient mixing in the biphasic system. Dichlorocarbene reacting with itself or the solvent. | Use vigorous mechanical stirring to create an emulsion.[6] Ensure a modest excess of chloroform is used, but avoid a large excess which can lead to side reactions. |
Q3: Are there highly regioselective methods for the ortho-formylation of 2-bromophenol?
Yes. For researchers requiring high selectivity for the ortho product, 3-bromo-2-hydroxybenzaldehyde , the most effective method is the magnesium-chelation-controlled formylation reported by Hansen and Skattebøl.[7][8] This procedure gives exclusively ortho-formylation and avoids the harsh conditions of the Reimer-Tiemann reaction.[8][9]
Mechanism of Selectivity: The key to this method's success is the use of anhydrous magnesium chloride (MgCl₂). The Mg²⁺ ion coordinates to the phenolic oxygen. This chelation creates a steric blockade around the oxygen and electronically primes the ortho position for electrophilic attack by the formylating agent, which is generated in situ from paraformaldehyde and triethylamine.[10]
Diagram 1: Chelation-Directed Ortho-Formylation
Caption: MgCl₂ chelates to the phenol, directing formylation exclusively to the ortho position.
Detailed Protocol: Selective ortho-Formylation of 2-Bromophenol[9]
This protocol is adapted from the robust and scalable procedure published in Organic Syntheses, a highly trusted source for chemical methods.[8]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂) (beads, dried)
-
Paraformaldehyde (powder, dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (distilled)
-
2-Bromophenol
-
Diethyl ether
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a dry, three-necked round-bottomed flask purged with argon, add anhydrous MgCl₂ (2.0 eq, 100 mmol, 9.52 g) and solid paraformaldehyde (3.0 eq, 150 mmol, 4.50 g).
-
Solvent Addition: Add dry THF (250 mL) via syringe.
-
Base Addition: Add triethylamine (2.0 eq, 100 mmol, 10.12 g) dropwise via syringe and stir the resulting slurry for 10 minutes.
-
Substrate Addition: Add 2-bromophenol (1.0 eq, 50 mmol, 8.65 g) dropwise. The mixture will become opaque.
-
Heating: Immerse the flask in an oil bath preheated to ~75°C. The mixture will turn a bright orange-yellow. Maintain a gentle reflux for 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[8]
-
Workup: Cool the reaction to room temperature and add 100 mL of diethyl ether.
-
Washing: Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas may evolve during the acid wash. Swirl gently to avoid emulsion formation.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Isolation: The resulting pale yellow oil should solidify upon further drying under high vacuum. This yields crude 3-bromosalicylaldehyde (typically 80-90% yield) of high purity (≥95%), which is often suitable for subsequent steps.[8] Further purification can be achieved by recrystallization from hexane.
Q4: My Duff reaction has very low yields. Is it a suitable method?
The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium like acetic or trifluoroacetic acid, is another method for ortho-formylation.[11][12] However, it is notoriously inefficient, and yields can be low.[11][13]
The primary challenges with the Duff reaction are:
-
Low Yields: The reaction mechanism is complex, involving the formation of an iminium ion electrophile, and is often incomplete.[11]
-
Di-formylation: If the stoichiometry of HMTA to the phenol is not carefully controlled (ideally ≤ 1:1), di-formylation can become a significant side reaction.[1]
-
Purification: The product is often mixed with unreacted starting material and various intermediates, complicating purification.
While modifications exist, for 2-bromophenol, the MgCl₂-chelation method is generally superior in both yield and selectivity.[8][13]
Q5: I have an unavoidable mixture of 3-bromo and 5-bromo isomers. What is the best strategy for purification?
Separating constitutional isomers with similar functional groups can be challenging as they often have nearly identical polarities, making standard column chromatography ineffective.[14]
Diagram 2: Troubleshooting Isomer Separation
Caption: A logical workflow for tackling the separation of formylated 2-bromophenol isomers.
Purification Strategies:
-
Fractional Crystallization: If the product mixture can be solidified, this is the most scalable and often most effective method. Try different solvent systems (e.g., hexane, ethanol/water, dichloromethane/hexane) to find conditions where one isomer crystallizes preferentially.
-
Chemical Derivatization: Aldehydes can form crystalline adducts with sodium bisulfite. The two isomers may form adducts at different rates or have different solubilities, allowing for separation. The aldehyde can then be regenerated by treatment with acid or base.
-
Preparative HPLC: For small-scale research and high-purity requirements, preparative reverse-phase HPLC is a powerful, albeit expensive, option.
-
Indirect Separation: In some cases, it may be easier to separate a downstream derivative. For example, reducing the aldehyde mixture to the corresponding benzyl alcohols, separating these less polar compounds by chromatography, and then re-oxidizing the desired isomer back to the aldehyde.[14]
References
- Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- Acta Crystallographica Section E: Structure Reports Online. (2012). 3-Bromo-2-hydroxybenzaldehyde. PMC - NIH.
- ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 21, 2026, from [Link]
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
-
Organic Syntheses. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Retrieved January 21, 2026, from [Link]
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 21, 2026, from [Link]
- Allen. (n.d.). Reimer-Tiemann Reaction Mechanism: Conditions & Applications.
- GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism.
-
Wikipedia. (n.d.). Duff reaction. Retrieved January 21, 2026, from [Link]
- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
- Grokipedia. (n.d.). Duff reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 6). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (2012). Addendum: Org. Synth. 2012, 89, 220. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-6-(hydroxymethyl)phenol
Welcome to the dedicated technical support guide for the purification of 2-Bromo-6-(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Introduction to the Purification Challenges
This compound presents a unique set of purification challenges owing to its trifunctional nature. The interplay between the acidic phenolic hydroxyl group, the reactive hydroxymethyl group, and the electron-withdrawing bromo substituent governs its chemical behavior and susceptibility to impurity formation and degradation.[1] Key difficulties include:
-
Oxidative Degradation: Phenols are notoriously prone to oxidation, leading to the formation of colored impurities, primarily quinone-type compounds. This can occur upon exposure to air, light, or trace metal contaminants.
-
Removal of Starting Materials: A common synthetic route involves the hydroxymethylation of 2-bromophenol. Due to similar polarities, removing unreacted 2-bromophenol from the final product can be challenging.
-
Formation of Polymeric Byproducts: The hydroxymethyl group can undergo self-condensation under certain conditions, leading to the formation of polymeric impurities that can complicate purification.
-
Isomeric Impurities: Depending on the synthetic route, regioisomers may be formed that have very similar physical properties to the desired product, making separation difficult.
This guide will equip you with the knowledge and techniques to overcome these challenges and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question: My sample of this compound is a yellow or brown color. What causes this discoloration and how can I prevent it?
Answer: The yellow or brown coloration is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metals, forming highly colored quinone-like impurities.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct purification steps such as solvent evaporation and chromatography under an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This reduces the amount of dissolved oxygen available for reaction.
-
Avoid Trace Metals: Use high-purity solvents and ensure that all glassware is scrupulously clean. Trace metal ions can catalyze oxidation.
-
Storage: Store the purified compound in a tightly sealed amber vial under an inert atmosphere and at a low temperature (refrigeration is recommended) to protect it from light and air.
Question: I'm struggling to remove the starting material, 2-bromophenol, from my product. They have very similar Rf values on TLC. What should I do?
Answer: Separating compounds with similar polarities is a common challenge. Here's a systematic approach:
-
Optimize Thin-Layer Chromatography (TLC): Before attempting column chromatography, dedicate time to finding a solvent system that provides the best possible separation on a TLC plate. Test a wide range of solvent systems with varying polarities. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.
-
Column Chromatography Optimization:
-
Solvent System: Use the optimized solvent system from your TLC screen. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes.
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation. .
-
-
Alternative Techniques:
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC (RP-HPLC) offers much higher resolving power than standard column chromatography.[2]
-
Recrystallization: If your product is a solid, fractional recrystallization might be effective. The subtle differences in the crystal lattice energies of your product and the impurity can sometimes be exploited.
-
Question: My attempt at recrystallization resulted in an oil forming instead of crystals. What went wrong and how can I fix it?
Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble, or use a binary solvent system. For a binary system, dissolve your compound in a small amount of a "good" solvent at room temperature, and then slowly add a "poor" solvent until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Question: My yield after column chromatography is very low. Where could my product have gone?
Answer: Low recovery from column chromatography can be due to several factors:
-
Irreversible Adsorption: Phenolic compounds can sometimes irreversibly bind to the silica gel, especially if there are acidic protons on the silica surface. You can mitigate this by adding a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds like phenols) to your mobile phase. For phenols, adding ~0.5% acetic acid to the eluent can help.
-
Improper Solvent Polarity: If your mobile phase is not polar enough, your compound may not elute from the column. Conversely, if it is too polar, it may elute too quickly with impurities. Use TLC to determine the optimal solvent system beforehand.
-
Product Degradation on the Column: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can use a less acidic stationary phase like alumina or a reverse-phase (C18) column.
Experimental Protocols
The following protocols are provided as robust starting points for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Methodology:
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., hexanes, ethyl acetate, toluene, ethanol, water, and mixtures like hexanes/ethyl acetate) to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.
-
-
Recrystallization Procedure (Example with Hexanes/Ethyl Acetate):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hot hexanes until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethyl acetate until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with a mixture of hexanes and ethyl acetate (e.g., start with 9:1 hexanes:ethyl acetate and test progressively more polar mixtures like 4:1, 2:1, etc.).
-
Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Choose a glass column of an appropriate size for the amount of material you need to purify.
-
Prepare a slurry of silica gel in your chosen starting eluent (a slightly less polar mixture than the one that gave the optimal Rf).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of your eluent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
| Parameter | Recrystallization | Column Chromatography |
| Best for | Removing small amounts of impurities from a solid product. | Separating complex mixtures and isomers. |
| Typical Solvents | Hexanes/Ethyl Acetate, Toluene, Ethanol/Water | Hexanes/Ethyl Acetate gradient on silica gel. |
| Key Advantage | Simple, scalable, and can yield very pure material. | High resolving power for a wide range of compounds. |
| Common Issue | Oiling out, low recovery. | Poor separation, low recovery due to adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
A1: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is best kept in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) in a refrigerator.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) is a good starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q3: Is this compound thermally stable?
A3: While specific data is limited, phenolic compounds containing hydroxymethyl groups can undergo self-condensation at elevated temperatures, leading to the formation of oligomers or polymers. It is therefore advisable to avoid excessive heat during purification, for example, by using a rotary evaporator at a moderate temperature.
Visualizing Purification Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting common recrystallization problems.
References
-
Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
How to dry and purify Phenol. Reddit. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. YouTube. Available from: [Link]
-
The Hydroxymethylation of Phenol. YouTube. Available from: [Link]
- US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols - Google Patents.
- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents.
- EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents.
Sources
Technical Support Center: Improving the Stability of 2-Bromo-6-(hydroxymethyl)phenol in Solution
Welcome to the technical support center for 2-Bromo-6-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As a molecule with both a phenolic hydroxyl and a benzylic alcohol functional group, it is susceptible to specific degradation pathways.[1] This guide will provide a comprehensive overview of the factors influencing its stability and practical strategies to mitigate degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily influenced by two functional groups: the phenolic hydroxyl group and the benzylic hydroxymethyl group .
-
Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially at higher pH, which can lead to the formation of colored degradation products.[2][3][4][5][6] The electron-rich aromatic ring is activated by the hydroxyl group, making it prone to electrophilic substitution and oxidative coupling.[7]
-
Benzylic Hydroxymethyl Group: Benzylic alcohols can be oxidized to the corresponding aldehyde or carboxylic acid.[8] The proximity to the aromatic ring stabilizes potential cationic or radical intermediates, which can facilitate degradation reactions.[9][10]
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on its structure, the most probable degradation pathways are oxidation and photodegradation .
-
Oxidation: This is a major degradation route for phenols and benzylic alcohols.[8][11] In the presence of oxygen, metal ions, or other oxidizing agents, the phenol can be oxidized to a phenoxy radical, which can then lead to the formation of quinone-type structures or polymeric material. The benzylic alcohol can be oxidized to 2-bromo-6-formylphenol or 2-bromo-6-carboxyphenol.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation.
Forced degradation studies are a valuable tool to experimentally determine these pathways.[11][12][13]
Q3: How does pH affect the stability of this compound solutions?
A3: pH plays a critical role in the stability of phenolic compounds.[2][3][4][5][6]
-
Alkaline pH (pH > 7): At higher pH, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation. Therefore, alkaline conditions should generally be avoided for storage. Studies on other phenolic compounds have shown that they are not stable at high pH.[2][3][4][5][6]
-
Acidic pH (pH < 7): Acidic conditions generally improve the stability of phenols by keeping them in their protonated form, which is less prone to oxidation. Many phenolic compounds exhibit greater stability at acidic pH.[2][3][5]
Q4: What are the best solvents for dissolving and storing this compound?
A4: The choice of solvent is crucial for maintaining stability.
-
Recommended Solvents: For stock solutions, organic solvents such as DMSO, ethanol, or acetonitrile are generally preferred over aqueous solutions due to the lower reactivity of the compound in these solvents.
-
Aqueous Solutions: If aqueous solutions are necessary, it is critical to use a buffered solution at a slightly acidic pH (e.g., pH 4-6). It is also advisable to use degassed water to minimize dissolved oxygen.
Q5: How can I prevent the oxidation of my this compound solution?
A5: Several strategies can be employed to prevent oxidation:
-
Use of Antioxidants: Adding antioxidants to your solution can effectively inhibit oxidative degradation.[14] Common antioxidants include ascorbic acid and butylated hydroxytoluene (BHT).[15]
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation by displacing oxygen.[15]
-
Degassing Solvents: Prior to use, solvents can be degassed by sparging with an inert gas to remove dissolved oxygen.[15]
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA can sequester these metal ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidation of the phenolic group. | Store solutions at a lower pH (4-6). Prepare solutions under an inert atmosphere. Add an antioxidant (e.g., ascorbic acid). Store protected from light in amber vials. |
| Loss of potency or inconsistent results. | Degradation of the compound. | Confirm the purity of the starting material. Prepare fresh solutions before use. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[15] |
| Precipitate forms in the solution. | Poor solubility or degradation product formation. | Ensure the compound is fully dissolved. Consider a different solvent system. Filter the solution if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a more stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Ascorbic acid (optional antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Preparation: If using an antioxidant, dissolve ascorbic acid in the chosen solvent to a final concentration of 0.1-1 mM.[15]
-
Degassing: Degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[15]
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the prepared solvent.
-
Inert Overlay: Flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air.
-
Storage: Tightly cap the vial and store at -20°C or -80°C for long-term storage.[15] For frequent use, store at 2-8°C, protected from light.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for assessing the stability of your this compound solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Your prepared this compound solution
Procedure:
-
Initial Analysis (T=0): Immediately after preparing your solution, inject a sample onto the HPLC system.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: ~280 nm
-
-
Data Acquisition: Record the peak area of the this compound peak.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), re-analyze the stored solution under the same HPLC conditions.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Visualization of Key Concepts
Degradation Pathway and Mitigation Strategy
Caption: Factors leading to degradation and strategies for stabilization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solution instability.
Summary of Recommended Storage Conditions
| Parameter | Recommendation for Stock Solutions | Recommendation for Working Solutions |
| Solvent | Anhydrous DMSO, Ethanol | Buffered aqueous solution or organic solvent |
| pH | N/A (for organic solvents) | 4-6 |
| Temperature | -20°C or -80°C | 2-8°C for short-term use |
| Atmosphere | Inert (Nitrogen or Argon) | Prepared with degassed solvents |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Additives | Antioxidant (e.g., Ascorbic Acid) | Antioxidant (e.g., Ascorbic Acid) |
By implementing these strategies, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
-
PubMed. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
Sources
- 1. This compound | 28165-46-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 9. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ijrpp.com [ijrpp.com]
- 14. jscholaronline.org [jscholaronline.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Selective Oxidation of Hydroxymethyl Groups
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidation of primary alcohols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-proven troubleshooting strategies to help you achieve high-yield, selective conversion of hydroxymethyl groups to aldehydes while avoiding the common pitfall of over-oxidation to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I keep getting a carboxylic acid instead of my desired aldehyde. What is causing this over-oxidation?
A1: Over-oxidation is a frequent issue when the conditions allow for the initially formed aldehyde to be further oxidized. The primary cause is the presence of water in combination with a strong oxidizing agent.[1][2]
-
Mechanism of Over-oxidation: Strong, aqueous oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) readily oxidize primary alcohols to aldehydes.[3][4] However, in the aqueous medium, the aldehyde exists in equilibrium with its hydrate form (a geminal diol).[2][5] This hydrate is structurally similar to an alcohol and can be readily attacked by the oxidant, leading to the formation of a carboxylic acid.[2] The reaction is often driven to the carboxylic acid state by heating under reflux, which ensures the aldehyde does not distill off and has sufficient time to oxidize further.[6][7]
To prevent this, the key is to use a "mild" oxidizing agent in anhydrous (water-free) conditions.[1][2] These methods are specifically designed to stop at the aldehyde stage.
Caption: Pathway of over-oxidation in aqueous conditions.
Troubleshooting Guide: Selecting the Right Oxidation Protocol
The choice of oxidant is critical and depends on your substrate's stability, the scale of your reaction, and the equipment available. Below are troubleshooting guides for the three most common and reliable methods for selective oxidation to aldehydes.
Q2: When should I choose a Swern Oxidation, and how do I troubleshoot it?
A2: The Swern oxidation is a robust and widely used method that avoids toxic heavy metals.[8][9] It is ideal for small to medium-scale reactions and is compatible with a wide range of functional groups.
-
Causality & Mechanism: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (-78 °C).[10] The alcohol adds to the activated DMSO species, and a non-nucleophilic base (like triethylamine, Et₃N) is added to induce an intramolecular elimination reaction via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[9][11] The reaction is performed under strictly anhydrous conditions, preventing hydrate formation and subsequent over-oxidation.[8][9]
Caption: Simplified workflow for the Swern Oxidation.
-
Troubleshooting Common Swern Oxidation Issues
| Problem | Probable Cause | Recommended Solution |
| Low or No Conversion | Temperature too high during activation/addition: The electrophilic sulfur species is unstable above -60 °C.[9] | Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol.[10] |
| Reagent Quality: DMSO must be anhydrous. Oxalyl chloride can decompose over time. | Use freshly opened, high-purity, anhydrous DMSO. Ensure oxalyl chloride is of good quality. | |
| Complex Mixture of Products | Reaction warmed prematurely: Allowing the reaction to warm before the addition of the base can lead to side reactions like the Pummerer rearrangement. | Do not remove the cooling bath until after the triethylamine has been added and allowed to stir for a short period at -78 °C.[10] |
| Foul Odor | Formation of Dimethyl Sulfide (DMS): This is an unavoidable, volatile, and malodorous byproduct of the reaction.[8] | Conduct the reaction in a well-ventilated fume hood. Quench the reaction mixture with an oxidizing agent like bleach (NaOCl) to oxidize DMS to odorless DMSO before workup and disposal. |
-
Standard Swern Oxidation Protocol
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Add anhydrous DMSO (2.2 eq.) via syringe.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes at -78 °C.[10]
-
Add a solution of the primary alcohol (1.0 eq.) in CH₂Cl₂ dropwise. Stir for 1 hour at -78 °C.[10]
-
Add triethylamine (4-5 eq.) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.[10]
-
Quench the reaction with water and proceed with a standard aqueous workup and extraction.
-
Q3: My compound is sensitive to base and low temperatures are difficult to maintain. Is Dess-Martin Periodinane (DMP) a better choice?
A3: Yes, the Dess-Martin oxidation is an excellent alternative for acid- or base-sensitive substrates and is operationally simpler than the Swern oxidation as it runs at room temperature.[12][13]
-
Causality & Mechanism: The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that acts as a mild and highly selective oxidant.[14][15] The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the iodine center.[12][14] An intramolecular proton transfer then facilitates the collapse of the intermediate, releasing the aldehyde, iodinane, and acetic acid.[15] The reaction is typically run in non-aqueous solvents like dichloromethane, thus avoiding over-oxidation.[12]
-
Troubleshooting Common DMP Oxidation Issues
| Problem | Probable Cause | Recommended Solution |
| Slow or Incomplete Reaction | DMP Quality: Dess-Martin periodinane can be sensitive to moisture. | Use freshly opened DMP or store it in a desiccator. For sluggish reactions, the addition of a small amount of water (1 eq.) can sometimes accelerate the oxidation.[12][13] |
| Acid-Sensitive Functional Groups Decomposing | Acetic Acid Byproduct: The reaction produces two equivalents of acetic acid, which can cleave acid-labile protecting groups (e.g., acetals, silyl ethers).[12] | Buffer the reaction by adding a mild base like pyridine or sodium bicarbonate (NaHCO₃) to neutralize the generated acid.[12] |
| Difficult Product Isolation | Iodinane Byproduct: The reduced iodine byproduct can sometimes complicate purification. | After the reaction is complete, dilute the mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). This will reduce the byproduct to a water-soluble salt, simplifying the workup. |
-
Standard Dess-Martin Oxidation Protocol
-
To a flask containing the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add sodium bicarbonate (2-3 eq., if needed for buffering).
-
Add Dess-Martin periodinane (1.1 - 1.5 eq.) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction at room temperature and monitor by TLC (typically complete in 0.5 - 3 hours).[13]
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution and a saturated Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry, and concentrate to yield the crude aldehyde.
-
Q4: I need a very clean, catalytic, and chemoselective method. What are the advantages of TEMPO-catalyzed oxidation?
A4: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is an exceptionally mild and highly selective catalytic system, making it ideal for complex molecules with multiple functional groups.[16][17]
-
Causality & Mechanism: TEMPO itself is a stable radical and not the primary oxidant. A stoichiometric co-oxidant (like bleach, NaOCl) first oxidizes TEMPO to the active N-oxoammonium salt.[18] This salt is the true oxidizing agent that converts the primary alcohol to an aldehyde, regenerating TEMPO in its hydroxylamine form.[18] The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium salt, completing the catalytic cycle. The high selectivity arises because the bulky TEMPO radical preferentially oxidizes less sterically hindered primary alcohols over secondary alcohols.[16] The reaction can be stopped cleanly at the aldehyde stage.[16][19]
-
Troubleshooting Common TEMPO Oxidation Issues
| Problem | Probable Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | Incorrect pH or prolonged reaction time: In some TEMPO systems, especially those using bleach, the aldehyde can be over-oxidized if the pH is not controlled or the reaction is left for too long.[18][20] | Maintain the pH of the reaction mixture around 8.6 using a bicarbonate buffer.[16] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| No Reaction or Very Slow Reaction | Inefficient Phase Transfer: The reaction is often run in a biphasic system (e.g., CH₂Cl₂/water), and transfer of reagents between phases can be slow.[21] | Add a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) or bromide (TBAB), to accelerate the reaction.[16] |
| Chlorination of Substrate | Use of NaOCl (Bleach): Bleach can sometimes cause unwanted chlorination side reactions on sensitive substrates.[18] | Use an alternative co-oxidant system, such as PhI(OAc)₂ (BAIB), or use a modified procedure where NaOCl is catalytic and regenerated by stoichiometric sodium chlorite (NaClO₂).[18] |
-
Standard Anelli-TEMPO Oxidation Protocol
-
Dissolve the primary alcohol (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Add an aqueous solution of sodium bicarbonate (pH ≈ 8.6-9.0).
-
Add potassium bromide (KBr, 0.1 eq.) and TEMPO (0.01 eq.).
-
Cool the vigorously stirred mixture to 0 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir at 0 °C until the reaction is complete (monitor by TLC).
-
Separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with HCl solution, then brine, dry over Na₂SO₄, and concentrate to afford the aldehyde.
-
Method Selection Guide: At-a-Glance Comparison
Caption: Decision tree for selecting an oxidation method.
| Feature | Swern Oxidation | Dess-Martin Oxidation (DMP) | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Activated DMSO | Hypervalent Iodine (V) | N-oxoammonium Salt (catalytic) |
| Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Metal-free, high yield[9] | Operationally simple, mild[12][13] | Catalytic, highly chemoselective[16] |
| Key Disadvantage | Strict low temp required, malodorous byproduct (DMS)[8][22] | Stoichiometric, potentially explosive reagent, acidic byproduct[12] | Requires careful pH control, potential for side reactions with some co-oxidants[18][20] |
| Best For... | General purpose, robust synthesis | Acid/base sensitive substrates, rapid reactions | Complex molecules, high functional group tolerance, large scale |
Advanced Strategy: Using Protecting Groups
Q5: My starting material contains both a primary and a secondary alcohol. How can I selectively oxidize only the primary one?
A5: While some methods like TEMPO show high selectivity for primary over secondary alcohols, the most reliable strategy for absolute selectivity is often to use a protecting group.[16] The general workflow is: Protect → Oxidize → Deprotect .
Silyl ethers are excellent protecting groups for alcohols because they are easy to install, are stable to a wide range of non-aqueous reaction conditions (including Swern and DMP oxidations), and can be removed cleanly.[23][24] Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) will react preferentially with the less sterically hindered primary alcohol.
-
Selective Protection/Oxidation Workflow
-
Selective Protection: React the diol with a slight excess (e.g., 1.1 eq.) of a bulky silyl chloride (e.g., TBDMSCl) and a base (e.g., imidazole) in a solvent like DMF. The reagent will selectively protect the primary hydroxyl group.
-
Oxidation: With the primary alcohol protected, you can now oxidize the secondary alcohol to a ketone using any of the methods described above (Swern, DMP, etc.).
-
Deprotection: After oxidation, the silyl ether can be easily removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to reveal the primary alcohol.[23]
-
Caption: General workflow for selective oxidation using a protecting group strategy.
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. [Link][16][25]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from Chemistry Steps. [Link][11]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from Chemistry Steps. [Link][14]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from Organic Chemistry Portal. [Link][8][22]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from Wikipedia. [Link][12]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from Chemistry Hall. [Link][10]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from BYJU'S. [Link][9]
-
Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from Organic Reactions. [Link][18]
-
Organic Chemistry Portal. (2019). Swern Oxidation PDF. Retrieved from organic-chemistry.org. [Link][22]
-
La-Venia, A., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. [Link][21]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from Organic Chemistry Portal. [Link][17]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from Organic Chemistry Portal. [Link][19]
-
Hone, C. A., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link][20]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules. [Link]
-
ACS Publications. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from Organic Chemistry Portal. [Link][13]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from Master Organic Chemistry. [Link][23]
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link][26]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor. [Link][27]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from SlideShare. [Link]
-
ACS Publications. (1986). The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from Wikipedia. [Link][5]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from Chemistry Steps. [Link][24]
-
Chemguide. (n.d.). oxidation of alcohols. Retrieved from Chemguide. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from National Academic Digital Library of Ethiopia. [Link]
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. Retrieved from YouTube. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from Khan Academy. [Link][1]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from Study Mind. [Link][6]
-
YouTube. (2023). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction. Retrieved from YouTube. [Link]
-
Britannica. (2026). Alcohol - Reactions, Chemistry, Uses. Retrieved from Britannica. [Link][3]
-
University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from University of Calgary. [Link]
-
Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from Chemistry Steps. [Link][2]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from Master Organic Chemistry. [Link][4]
-
SynOpen. (2021). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Thieme. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from Chemistry LibreTexts. [Link][7]
-
NIH. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry. [Link][28]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. studymind.co.uk [studymind.co.uk]
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- 8. Swern Oxidation [organic-chemistry.org]
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- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TEMPO [organic-chemistry.org]
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- 28. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Managing thermal decomposition of 2-Bromo-6-(hydroxymethyl)phenol during reactions
Welcome to the technical support center for 2-Bromo-6-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.
Understanding the Challenge: The Inherent Instability
This compound is a trifunctional molecule with a phenolic hydroxyl, a bromo substituent, and a benzylic hydroxymethyl group.[1] This combination, while synthetically useful, also confers a degree of thermal instability. The primary pathway for thermal decomposition is believed to be the intermolecular condensation of the hydroxymethyl groups, a process analogous to the curing of phenolic resins. This reaction can occur at elevated temperatures, typically starting around 150°C, leading to the formation of ether or methylene-bridged oligomers and the release of water.[2] This process can result in complex reaction mixtures, darkened products, and low yields of the desired compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your reactions with this compound.
Issue 1: My reaction mixture is turning dark brown or black upon heating.
Plausible Cause: This is a classic indicator of thermal decomposition. The discoloration is likely due to the formation of polymeric byproducts from the self-condensation of the hydroxymethylphenol.
Investigative Workflow:
Caption: Troubleshooting workflow for a discolored reaction mixture.
Solutions:
-
Temperature Reduction: The most immediate action is to lower the reaction temperature. If the solvent dictates a high temperature (e.g., DMF, DMSO), consider switching to a lower-boiling point solvent such as THF or 1,4-dioxane, if compatible with your reaction chemistry. Precise temperature control is crucial for managing heat-sensitive materials.[3]
-
Protecting Group Strategy: If your synthetic route allows, protecting the reactive hydroxymethyl group is a highly effective strategy to prevent self-condensation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is robust under many reaction conditions and can be readily removed.
Issue 2: My yield is consistently low, and I'm observing multiple unidentified spots on my TLC.
Plausible Cause: Low yields and a complex mixture of byproducts are symptomatic of reactant decomposition. The various spots on your TLC plate likely correspond to oligomers of different lengths formed during the condensation process.
Solutions:
-
Strict Temperature Monitoring: Employ precise temperature control methods. Use a temperature controller with a thermocouple placed directly in the reaction mixture to avoid overheating. Ensure the heating mantle or oil bath is set to the desired reaction temperature and not significantly higher.
-
Inert Atmosphere: While the primary decomposition pathway is thermal, an inert atmosphere (e.g., nitrogen or argon) is always good practice to prevent potential oxidative side reactions that can be exacerbated by heat.
-
Protection of the Hydroxymethyl Group: This remains the most robust solution for preventing the side reactions that lead to low yields. See Protocol 1 for a detailed procedure on TBDMS protection.
| Mitigation Strategy | Key Parameter | Recommended Range/Value | Rationale |
| Temperature Control | Reaction Temperature | < 120°C | To stay below the predicted onset of self-condensation (~150°C). |
| Solvent Choice | Boiling Point | < 100°C | Allows for effective heating without reaching decomposition temperatures. |
| Protecting Groups | Hydroxymethyl Group | TBDMS or other silyl ethers | Prevents intermolecular reactions of the -CH2OH group. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended temperature for reactions involving this compound?
While there is no definitive "maximum" temperature, based on data from structurally similar compounds, it is advisable to keep reaction temperatures below 120°C to minimize the risk of thermal decomposition.[2] If higher temperatures are unavoidable, a protecting group strategy is strongly recommended.
Q2: Can I protect both the phenolic hydroxyl and the hydroxymethyl group?
Yes, it is possible to protect both functional groups. However, selective protection is often desired. The phenolic hydroxyl can be protected as a methyl ether or other stable ether, while the hydroxymethyl group can be protected as a silyl ether. Orthogonal protecting groups, which can be removed under different conditions, allow for selective deprotection and further functionalization.[4]
Q3: Are there any specific classes of reactions where thermal decomposition is more of a concern?
Reactions that require prolonged heating, such as some cross-coupling reactions or substitutions on the aromatic ring, are of particular concern. It is crucial to screen for the lowest possible reaction temperature that provides a reasonable reaction rate.
Q4: How can I effectively remove the TBDMS protecting group after my reaction?
The TBDMS group is typically removed under acidic conditions or with a fluoride source. A common and effective method is using tetra-n-butylammonium fluoride (TBAF) in THF.
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether
This protocol describes a general procedure for the protection of the hydroxymethyl group of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected this compound.
Workflow for TBDMS Protection:
Caption: Step-by-step workflow for TBDMS protection.
References
- Google Patents. (n.d.). Method for selectively removing phenol hydroxymethyl protection.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]
-
Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Heating Temperature on Total Phenolic Content, Antioxidant Activity, and Phenolic Compounds of Plum and Mahaleb Fruits. Retrieved from [Link]
-
YouTube. (2025). How Does Temperature Affect Phenolic Resin? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2025). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
ChemRxiv. (n.d.). C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Thermal Degradation of Phenolic Resin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]
-
ChemBK. (2024). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-6-(hydroxymethyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-(hydroxymethyl)phenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge in cross-coupling reactions involving this versatile trifunctional molecule.[1] Our focus is on providing practical, field-proven insights rooted in established catalytic principles to help you diagnose and resolve issues in your experiments.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) starts well but then stalls before completion. What are the likely causes?
Answer:
A stalling reaction is a classic symptom of catalyst deactivation during the reaction. The initial turnover indicates the catalyst is active, but something is progressively inhibiting it. Here are the most common culprits and how to investigate them:
Potential Cause A: Catalyst Poisoning from Starting Materials
Impurities in your reagents are a primary suspect for catalyst deactivation.[2] Palladium catalysts, especially at low loadings (ppm levels), are highly susceptible to poisoning.[3]
-
Sulfur Compounds: Elemental sulfur or sulfur-containing impurities in your this compound or other reagents can irreversibly bind to the palladium center, acting as a potent poison.[2]
-
Other Trace Metals: Unwanted trace metal impurities in reagents or solvents can interfere with the catalytic cycle.[4][5]
Troubleshooting Protocol: Purity Assessment
-
Re-purify Starting Materials: Purify your this compound, coupling partner (e.g., boronic acid), and any other critical reagents. Recrystallization or column chromatography are standard methods.
-
Elemental Analysis: If you suspect sulfur poisoning, consider submitting your starting material for elemental analysis to quantify sulfur levels.[2]
-
Use High-Purity Reagents: Always use high-purity, degassed solvents and high-quality reagents from reputable suppliers. Consider using reagents specifically marketed for sensitive catalytic applications.
Potential Cause B: Thermal Degradation of Ligands or Catalyst
Palladium catalysts, particularly those supported by phosphine ligands, can be thermally sensitive.[6]
-
Ligand Decomposition: At elevated temperatures, phosphine ligands can degrade. For instance, tri-tert-butylphosphine is known to be thermally sensitive. This decomposition can lead to the formation of inactive palladium species.
-
Catalyst Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, a process often accelerated by heat.[7][8]
Troubleshooting Protocol: Optimizing Reaction Temperature
-
Lower the Temperature: If your protocol allows, try running the reaction at a lower temperature for a longer period.
-
Screen Ligands: Test different phosphine ligands. Some, like sterically hindered biaryl phosphines (e.g., S-PHOS, XPhos), are designed for higher thermal stability.[7]
-
Monitor for Palladium Black: Visually inspect the reaction mixture for the formation of a black precipitate (palladium black), a clear sign of catalyst decomposition.
Potential Cause C: Inappropriate Base or Base Degradation
The base is a critical component of most cross-coupling reactions, but an incorrect choice or concentration can be detrimental.[9][10]
-
Base-Induced Ligand Degradation: Some bases can react with and degrade phosphine ligands.
-
Incomplete Reaction: The base is required to regenerate the active catalyst in reactions like the Heck reaction and to activate the organoboron species in the Suzuki reaction.[11][12][13] If the base is consumed or is not effective, the catalytic cycle will stop.
Troubleshooting Protocol: Base Screening and Optimization
-
Screen Different Bases: Experiment with a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N, DIPEA). The optimal base can be highly substrate-dependent.[9]
-
Check Base Solubility: Ensure your chosen base has sufficient solubility in the reaction solvent to be effective.
-
Use Fresh Base: Bases can degrade upon storage. Use a freshly opened bottle or a recently purchased batch.
Question 2: I am observing significant formation of side products, such as homocoupling of my coupling partner or protodeboronation in a Suzuki reaction. Is this related to catalyst deactivation?
Answer:
Yes, the formation of these side products is often linked to factors that also influence catalyst stability and activity.
Potential Cause A: Protodeboronation in Suzuki Coupling
Protodeboronation is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. This is a major competing pathway in Suzuki-Miyaura couplings.[14]
-
Ligand Effects: Bulky phosphine ligands, while often used to promote difficult couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[14]
-
Base and Solvent Effects: The choice of base and the presence of protic solvents (like water) can significantly influence the rate of protodeboronation.
Troubleshooting Protocol: Mitigating Protodeboronation
-
Ligand Selection: If you suspect ligand-promoted protodeboronation, try screening less sterically hindered phosphine ligands.
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive amounts can promote protodeboronation. Try running the reaction under strictly anhydrous conditions.
-
Base Choice: Use a non-hydroxide base like KF or CsF, which can activate the boronic acid without promoting protodeboronation as strongly as hydroxide bases.[13]
Potential Cause B: Homocoupling
Homocoupling of the organometallic reagent (e.g., R-B(OH)₂) can occur, especially in the presence of oxygen.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidative processes that favor homocoupling.
Troubleshooting Protocol: Ensuring Anaerobic Conditions
-
Thorough Degassing: Use a robust degassing method for your solvent and reaction setup, such as the freeze-pump-thaw technique (for solvents) and purging the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.
Question 3: My reaction yield is inconsistent and not reproducible between batches. What should I investigate first?
Answer:
Reproducibility issues often point to hidden variables in your experimental setup or reagents.
Potential Cause: Variable Quality of Reagents
-
Starting Material Purity: As mentioned in Question 1, batch-to-batch variations in the purity of this compound or your coupling partner can have a dramatic effect.[2] An impurity present in one batch but not another could be the culprit.
-
Solvent Quality: The water and oxygen content in your solvent can vary. Using a freshly opened bottle of anhydrous solvent or purifying your solvent can resolve this.
-
Catalyst/Ligand Quality: Catalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere.
Troubleshooting Workflow for Reproducibility
The following diagram outlines a systematic approach to identifying the source of irreproducibility.
Caption: A systematic workflow for troubleshooting irreproducible reaction yields.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium catalyst deactivation?
A1: Palladium-catalyzed cross-coupling reactions rely on a catalytic cycle involving Pd(0) and Pd(II) species.[15] Deactivation occurs when the catalyst is diverted from this cycle into an inactive state. The main pathways are:
-
Poisoning: Strong binding of impurities (e.g., sulfur) to the palladium center.[2]
-
Aggregation: The active, coordinatively unsaturated Pd(0) species can aggregate to form bulk palladium metal (palladium black), which has very low catalytic activity.[7]
-
Ligand Degradation: Phosphine ligands can be oxidized (e.g., to phosphine oxides) or undergo other decomposition pathways, leading to less stable palladium complexes.[6][8]
-
Formation of Stable, Off-Cycle Complexes: The catalyst can be trapped in a stable complex with the substrate, product, or other species in the reaction mixture, preventing it from re-entering the catalytic cycle.
The following diagram illustrates these deactivation pathways originating from the core catalytic cycle.
Sources
- 1. This compound | 28165-46-0 | Benchchem [benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Incomplete Deprotonation of the Phenolic Hydroxyl Group
Welcome to the technical support center for resolving challenges related to the deprotonation of phenolic hydroxyl groups. This guide is designed for researchers, scientists, and professionals in drug development who encounter incomplete reactions during the formation of phenoxide ions. Here, we will delve into the fundamental principles governing this critical reaction, troubleshoot common experimental hurdles, and provide validated protocols to ensure complete and efficient deprotonation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the incomplete deprotonation of my phenol?
Incomplete deprotonation primarily stems from an unfavorable acid-base equilibrium. For a base to effectively deprotonate a phenol, the conjugate acid of the base must be significantly weaker (i.e., have a higher pKa) than the phenol itself.[1][2] If the pKa difference is not substantial, the equilibrium will not strongly favor the formation of the phenoxide ion, leading to a mixture of the phenol and its conjugate base.
Q2: How do substituents on the phenolic ring affect its acidity and deprotonation?
Substituents on the aromatic ring can significantly alter the acidity of the phenolic proton.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -halogens) increase the acidity of the phenol.[3] They do this by stabilizing the resulting phenoxide ion through inductive effects and/or resonance, delocalizing the negative charge.[3][4] This makes deprotonation easier.
-
Electron-donating groups (e.g., -alkyl, -OCH₃) decrease the acidity of the phenol. These groups destabilize the phenoxide ion by intensifying the negative charge on the oxygen atom, making deprotonation more difficult.
Q3: Can steric hindrance impact the deprotonation of a phenolic hydroxyl group?
Yes, significant steric hindrance around the phenolic hydroxyl group can impede the approach of a bulky base, slowing down the rate of deprotonation.[5] While the thermodynamic acidity (pKa) of the phenol may not be substantially altered, the kinetics of the reaction can be significantly affected, potentially leading to incomplete deprotonation within a given timeframe.
Q4: How does the choice of solvent influence the efficiency of deprotonation?
The solvent plays a crucial role in stabilizing the ions involved in the deprotonation equilibrium.
-
Polar aprotic solvents (e.g., DMF, DMSO, THF) are generally preferred for deprotonation reactions. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) without strongly solvating the phenoxide anion, leaving it more nucleophilic and reactive.
-
Protic solvents (e.g., water, alcohols) can hydrogen bond with the phenoxide ion, which can stabilize it but also potentially reduce its reactivity in subsequent steps.[6][7] Water, in particular, can also compete with the phenol in the acid-base reaction if a very strong base is used.[8]
Troubleshooting Guide for Incomplete Phenol Deprotonation
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of Phenoxide/Incomplete Reaction
Observation: Spectroscopic analysis (e.g., ¹H NMR) or subsequent reaction outcomes indicate a significant amount of unreacted phenol.
Potential Causes & Solutions
-
Inappropriate Base Selection: The chosen base is not strong enough to drive the deprotonation to completion.
-
Scientific Rationale: The fundamental principle of an acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base.[1] To ensure complete deprotonation, the pKa of the conjugate acid of the base used should be significantly higher than the pKa of the phenol. A general rule of thumb is a pKa difference of at least 2-3 units.
-
Troubleshooting Steps:
-
Determine the pKa of your specific substituted phenol.
-
Consult a pKa table to select a base whose conjugate acid has a pKa value sufficiently higher than that of your phenol.[2]
-
For standard phenols (pKa ≈ 10), bases like sodium hydroxide (NaOH, pKa of H₂O ≈ 15.7) are often sufficient.[9][10] For less acidic phenols, stronger bases like sodium hydride (NaH, pKa of H₂ ≈ 35) or sodium amide (NaNH₂, pKa of NH₃ ≈ 38) may be necessary.[8]
-
-
-
Insufficient Equivalents of Base: An inadequate amount of base will naturally lead to incomplete deprotonation.
-
Scientific Rationale: The stoichiometry of the reaction requires at least one equivalent of base for every equivalent of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Ensure you are using at least 1.0 equivalent of the base.
-
In practice, using a slight excess (e.g., 1.1-1.2 equivalents) can help to drive the equilibrium towards the products, especially if the base is hygroscopic or has partially decomposed.
-
-
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can consume the base, reducing the amount available to deprotonate the phenol.
-
Scientific Rationale: Strong bases will react preferentially with more acidic protons, such as those from water.
-
Troubleshooting Steps:
-
Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.
-
Ensure all glassware is thoroughly dried before use.
-
If using a solid base like NaH, which is often supplied as a dispersion in mineral oil, it may be necessary to wash it with a dry, non-reactive solvent (e.g., hexanes) prior to use.[8]
-
-
Issue 2: Side Reactions and Product Impurities
Observation: The reaction mixture contains unexpected byproducts in addition to the desired phenoxide and unreacted phenol.
Potential Causes & Solutions
-
C-Alkylation/Acylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation/acylation) or at the ortho/para positions of the aromatic ring (C-alkylation/acylation).[11]
-
Scientific Rationale: The relative amounts of O- versus C-alkylation can be influenced by the solvent, counter-ion, and electrophile. Hard electrophiles tend to react at the hard oxygen site, while softer electrophiles may react at the softer carbon sites of the ring.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents generally favor O-alkylation.[11]
-
Counter-ion Effect: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the reactivity of the phenoxide. In some cases, a larger, less coordinating counter-ion can increase the proportion of O-alkylation.
-
-
-
Oxidation of the Phenol/Phenoxide: Phenols and phenoxides are susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen), which can lead to the formation of quinone-type structures and other colored impurities.[12]
-
Scientific Rationale: The electron-rich nature of the aromatic ring in phenols and phenoxides makes them prone to oxidation.
-
Troubleshooting Steps:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Use degassed solvents to minimize dissolved oxygen.
-
Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.
-
-
Data Presentation: pKa Values and Base Selection
To facilitate the appropriate selection of a base, the following tables provide a reference for the pKa values of various substituted phenols and the conjugate acids of common bases.
Table 1: Approximate pKa Values of Substituted Phenols
| Phenol Derivative | Substituent | Position | Approximate pKa |
| 4-Nitrophenol | -NO₂ | para | 7.1 |
| 2-Nitrophenol | -NO₂ | ortho | 7.2 |
| 4-Chlorophenol | -Cl | para | 9.4 |
| Phenol | -H | - | 10.0 |
| 4-Methylphenol (p-Cresol) | -CH₃ | para | 10.2 |
| 4-Methoxyphenol | -OCH₃ | para | 10.2 |
Data compiled from various sources.
Table 2: Common Bases and the pKa of their Conjugate Acids
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid | Suitability for Phenol Deprotonation |
| Sodium Bicarbonate | NaHCO₃ | H₂CO₃ | ~6.4 | Unsuitable |
| Sodium Carbonate | Na₂CO₃ | HCO₃⁻ | ~10.3 | Marginal; suitable for acidic phenols |
| Triethylamine | Et₃N | Et₃NH⁺ | ~10.8 | Marginal; generally not strong enough |
| Sodium Hydroxide | NaOH | H₂O | ~15.7 | Suitable for most phenols |
| Sodium Ethoxide | NaOEt | EtOH | ~16 | Suitable for most phenols |
| Sodium Hydride | NaH | H₂ | ~35 | Very effective; strong base |
| Sodium Amide | NaNH₂ | NH₃ | ~38 | Very effective; strong base |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of a Phenol using Sodium Hydride
This protocol is suitable for phenols that are difficult to deprotonate with weaker bases or when strictly anhydrous conditions are required.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet/outlet.
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., THF, DMF) via a syringe to dissolve the phenol.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.
-
Causality Note: Adding NaH at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitoring: The completion of the reaction is typically indicated by the cessation of hydrogen gas evolution.
-
Self-Validation: The clear evolution of gas provides a visual confirmation that the deprotonation is occurring. The reaction is complete when this bubbling stops.
-
-
Confirmation (Optional): A small aliquot can be carefully quenched with D₂O and analyzed by ¹H NMR to confirm the absence of the phenolic proton signal.
-
The resulting phenoxide solution is now ready for use in a subsequent reaction.
Visualization of Key Concepts
Logical Workflow for Troubleshooting Incomplete Deprotonation
Caption: A decision-making workflow for diagnosing and resolving incomplete phenolic deprotonation.
Equilibrium of Phenol Deprotonation
Caption: The acid-base equilibrium in the deprotonation of a phenol.
References
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 13.6: Acidity of Alcohols and Phenols. Retrieved from [Link]
-
Leah4sci. (2019, February 2). Phenol Resonance and Acidity [Video]. YouTube. Retrieved from [Link]
-
Dr. Tania CS. (2022, April 8). Acid-Base 8, application: choosing a base to effectively deprotonate an acid [Video]. YouTube. Retrieved from [Link]
-
Various Authors. (2019, May 12). What is the best reagent to produce phenoxide from phenol? Sodium, sodium amide, hydroxide, potassium, or sodium hydride. Quora. Retrieved from [Link]
-
All In with Dr. Betts. (2022, August 11). Deprotonating and Resonance of the Phenoxide Anion - Organic Chemistry Acidity Problem [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Ganapathi, M., Naumov, S., Hermann, R., & Brede, O. (2001). Nucleophilic effects on the deprotonation of phenol radical cations. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Journal of Traditional and Complementary Medicine, 12(2), 117-133. Retrieved from [Link]
-
Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(4), 222-230. Retrieved from [Link]
-
Guernelli, S., et al. (2001). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidity of Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
-
Oka, N., et al. (2018). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PLoS ONE, 13(1), e0191429. Retrieved from [Link]
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- 3. ncert.nic.in [ncert.nic.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Control Regioselectivity in Aromatic Ring Substitutions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges you may encounter while controlling regioselectivity in substitution reactions on aromatic rings. Our goal is to equip you with the strategic knowledge to predict and manipulate reaction outcomes, ensuring the efficient synthesis of your target molecules.
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to address specific, practical issues that can arise during your experiments. Each problem is followed by a detailed explanation of the underlying principles and a step-by-step protocol to guide you toward a solution.
Issue 1: Low Yield of the Desired ortho-Isomer in Electrophilic Aromatic Substitution (EAS)
Question: I am attempting to synthesize an ortho-substituted product from a starting material with a strong ortho, para-directing group, but the para-isomer is the major product, and my overall yield of the ortho product is unacceptably low. How can I enhance the formation of the ortho-isomer?
Root Cause Analysis: The preference for para substitution over ortho substitution, even with an ortho, para-director, is often due to steric hindrance.[1][2] The existing substituent on the ring can physically obstruct the incoming electrophile from attacking the adjacent ortho positions, especially if either the substituent or the electrophile is bulky.[1][2]
Strategic Solution: Employing a Blocking Group
A robust strategy to overcome this is the use of a reversible "blocking group."[3][4] This technique involves temporarily blocking the more accessible para position, thereby forcing the electrophile to react at the ortho position. The blocking group is then removed in a subsequent step.[3][4]
Experimental Protocol: Sulfonation as a Reversible Blocking Strategy
The sulfonic acid group (-SO₃H) is an excellent choice for a blocking group because its installation (sulfonation) and removal (desulfonation) are both well-established and reversible processes.[3][4]
Step-by-Step Methodology:
-
Step 1: Introduction of the Blocking Group (Sulfonation)
-
Reaction: Treat your starting material (e.g., anisole) with fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid.
-
Mechanism: The electrophile, SO₃, will preferentially attack the sterically accessible and electronically enriched para position.
-
Rationale: This effectively "protects" the para position from further electrophilic attack.
-
-
Step 2: Desired Electrophilic Aromatic Substitution
-
Reaction: With the para position blocked, perform your intended EAS reaction (e.g., nitration, halogenation, Friedel-Crafts acylation).
-
Outcome: The incoming electrophile will now be directed to the available ortho positions.
-
-
Step 3: Removal of the Blocking Group (Desulfonation)
-
Reaction: Heat the ortho-substituted, para-sulfonated product in the presence of dilute aqueous acid (e.g., dilute H₂SO₄).
-
Mechanism: This process is the reverse of sulfonation and will remove the -SO₃H group, replacing it with a hydrogen atom.
-
Final Product: The desired ortho-substituted product is obtained in high yield.
-
Issue 2: Undesired Polysubstitution in the Presence of a Strong Activating Group
Question: My reaction is plagued by the formation of di- and tri-substituted byproducts. My starting material contains a strongly activating group (e.g., -OH, -NH₂), which seems to be making the ring too reactive. How can I achieve clean monosubstitution?
Root Cause Analysis: Strongly activating groups, such as hydroxyl and amino moieties, significantly increase the electron density of the aromatic ring, making it highly susceptible to multiple substitutions.[5][6] This heightened reactivity can be difficult to control, often leading to a mixture of products.
Strategic Solution: Reversible Deactivation of the Activating Group
The solution lies in temporarily moderating the activating effect of the substituent by converting it into a less activating group. This is a form of protecting group strategy.[7][8]
Experimental Protocol: Acylation to Moderate Reactivity
For an amino group (-NH₂), acetylation is a common and effective method to reduce its activating influence.
Step-by-Step Methodology:
-
Step 1: Protection/Deactivation (Acetylation)
-
Reaction: Treat the aniline derivative with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine.
-
Mechanism: The amino group is converted to an acetamido group (-NHCOCH₃).
-
Rationale: The lone pair on the nitrogen atom is now delocalized by resonance onto the adjacent carbonyl oxygen, making it less available to donate into the aromatic ring. This significantly reduces the activating effect of the group.
-
-
Step 2: Electrophilic Aromatic Substitution
-
Reaction: Perform the desired EAS reaction on the N-acylated substrate.
-
Outcome: The acetamido group is still an ortho, para-director, but its reduced activating strength allows for controlled monosubstitution.
-
-
Step 3: Deprotection (Hydrolysis)
-
Reaction: Remove the acetyl group by acid- or base-catalyzed hydrolysis.
-
Final Product: This regenerates the original amino group, yielding the desired monosubstituted aniline derivative.
-
Issue 3: Achieving meta-Substitution on a Ring with an ortho, para-Directing Group
Question: I need to synthesize a meta-substituted product, but my starting material has an ortho, para-directing group. Is there a way to override the inherent directing effect of the existing substituent?
Root Cause Analysis: The directing effect of a substituent is a fundamental electronic property.[5][9] Overriding this inherent preference requires a multi-step synthetic strategy that alters the nature of the directing group at a key stage.
Strategic Solution: "Change of Directing Group" Strategy
This advanced strategy involves a sequence of reactions that transforms an initial ortho, para-director into a meta-director, or vice versa, at the appropriate point in the synthesis.
Experimental Protocol: A Nitration Example
Let's consider the synthesis of m-bromoaniline from benzene.
Step-by-Step Methodology:
-
Step 1: Introduce a meta-Director (Nitration)
-
Step 2: Perform the Desired Substitution (Bromination)
-
Reaction: Brominate nitrobenzene using Br₂ and a Lewis acid catalyst (e.g., FeBr₃).
-
Outcome: The bromine will be directed to the meta position, yielding m-bromonitrobenzene.
-
-
Step 3: Transform the Directing Group (Reduction)
-
Reaction: Reduce the nitro group of m-bromonitrobenzene to an amino group. Common reducing agents for this transformation include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), followed by a basic workup.
-
Final Product: The final product is m-bromoaniline. The initial meta-directing nitro group has been converted into an ortho, para-directing amino group in the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution?
A1: The regioselectivity of an EAS reaction is primarily dictated by the nature of the substituent already present on the aromatic ring.[9][11] These substituents are broadly classified as either activating or deactivating groups, which in turn determines whether they are ortho, para-directors or meta-directors.[10][11]
-
Activating Groups (ortho, para-directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1][6] They direct incoming electrophiles to the ortho and para positions.[6][10] This is because the carbocation intermediate (the arenium ion) formed during the reaction is stabilized by resonance when the electrophile adds to these positions.[12][13] Examples include -OH, -NH₂, -OR, and alkyl groups.[5][6]
-
Deactivating Groups (meta-directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[1][11] They direct incoming electrophiles to the meta position.[6][10] This is because the ortho and para positions are more deactivated than the meta position, making the meta position the least unfavorable site for attack.[12] Common meta-directors include -NO₂, -CN, -SO₃H, and carbonyl-containing groups (e.g., -CHO, -COR, -COOH).[6][10]
-
Halogens (An Exception): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate.[1][11]
Q2: How does steric hindrance affect the ortho:para product ratio?
A2: Steric hindrance plays a significant role in determining the ratio of ortho to para products.[1][2] When either the existing substituent on the ring or the incoming electrophile is large and bulky, the ortho positions become sterically congested.[1] This makes it more difficult for the electrophile to approach and attack the ortho carbons, leading to a preference for substitution at the less hindered para position.[2][6] For example, the nitration of toluene gives a significant amount of the ortho product, whereas the nitration of tert-butylbenzene yields the para product almost exclusively due to the large size of the tert-butyl group.[2]
Q3: Can reaction conditions be modified to influence regioselectivity?
A3: Yes, in some cases, modifying reaction conditions can influence regioselectivity, although the electronic effect of the directing group is the dominant factor.
-
Temperature: In reactions that are under kinetic control, lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, at higher temperatures, a thermodynamically controlled product mixture might be observed, which could favor a different isomer.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, which can, in turn, affect the product distribution.
-
Catalyst: In certain reactions, particularly Friedel-Crafts alkylations and acylations, the choice and amount of Lewis acid catalyst can impact regioselectivity. The use of shape-selective catalysts, such as zeolites, can favor the formation of the less sterically hindered para isomer.[14]
Q4: What strategies exist for controlling regioselectivity in nucleophilic aromatic substitution (SNAr)?
A4: Regioselectivity in SNAr reactions is also a critical consideration. The key requirements for an SNAr reaction are the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring, positioned ortho and/or para to the leaving group.
-
Activating Groups: The regioselectivity is controlled by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex intermediate through resonance. Therefore, the incoming nucleophile will preferentially attack the carbon atom bearing the leaving group that allows for this stabilization.
-
Benzyne Mechanism: In cases where the aromatic ring is not activated by electron-withdrawing groups and very strong bases (like NaNH₂) are used, the reaction can proceed through a benzyne intermediate. The regioselectivity of the nucleophilic attack on the benzyne is then governed by the electronic and steric effects of the substituents on the benzyne.[15][16]
Data & Diagrams
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Group Name | Activating/Deactivating | Directing Effect |
| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | ortho, para |
| -OH | Hydroxyl | Strongly Activating | ortho, para |
| -OR | Alkoxy | Strongly Activating | ortho, para |
| -NHCOCH₃ | Acetamido | Moderately Activating | ortho, para |
| -C₆H₅ | Phenyl | Activating | ortho, para |
| -R (alkyl) | Alkyl | Weakly Activating | ortho, para |
| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |
| -CHO | Aldehyde | Deactivating | meta |
| -COR | Acyl | Deactivating | meta |
| -COOR | Ester | Deactivating | meta |
| -COOH | Carboxylic Acid | Deactivating | meta |
| -CN | Cyano | Deactivating | meta |
| -SO₃H | Sulfonic Acid | Deactivating | meta |
| -NO₂ | Nitro | Strongly Deactivating | meta |
| -NR₃⁺ | Quaternary Ammonium | Strongly Deactivating | meta |
| -CF₃ | Trifluoromethyl | Strongly Deactivating | meta |
Diagram 1: Workflow for Enhancing ortho-Substitution Using a Blocking Group
Caption: Workflow for ortho-substitution using a blocking group.
Diagram 2: Decision Pathway for Monosubstitution on a Highly Activated Ring
Caption: Strategy for controlled monosubstitution on activated rings.
References
- Grokipedia. Electrophilic aromatic directing groups.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Wikipedia. Electrophilic aromatic directing groups.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
- ChemTalk. Directing Effects.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
- Chemistry Steps. Ortho, Para, Meta.
- ECHEMI. How to explain regioselectivity in nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
- YouTube. (2019). protecting groups in organic synthesis.
- ResearchGate. (2025). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
- Wikipedia. Electrophilic aromatic substitution.
- ChemTalk. Protecting Groups in Organic Synthesis.
- YouTube. (2015). Blocking Groups Sulfonic Acid.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-(hydroxymethyl)phenol and 4-Bromo-2-(hydroxymethyl)phenol
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for the strategic design of synthetic routes. This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related brominated hydroxymethylphenols: 2-Bromo-6-(hydroxymethyl)phenol and 4-Bromo-2-(hydroxymethyl)phenol. While both isomers are valuable building blocks, the spatial arrangement of their functional groups—hydroxyl, hydroxymethyl, and bromo—imparts distinct steric and electronic characteristics that profoundly influence their behavior in key chemical transformations.
This document moves beyond a simple cataloging of properties to explain the causal relationships behind their differential reactivity, supported by established chemical principles and representative experimental protocols.
Structural and Electronic Properties: A Tale of Two Isomers
The fundamental difference between this compound (ortho-isomer) and 4-Bromo-2-(hydroxymethyl)phenol (para-isomer) lies in the substitution pattern on the phenol ring. This seemingly subtle distinction has significant consequences for molecular geometry, steric accessibility, and electronic distribution.
-
This compound (Ortho-Isomer): In this isomer, all three functional groups are positioned adjacent to one another. This arrangement leads to considerable steric congestion around each functional group. The phenolic hydroxyl, the hydroxymethyl group, and the bromine atom are all in ortho positions relative to each other. This proximity can lead to intramolecular hydrogen bonding between the phenolic hydroxyl and the bromine atom, a phenomenon observed in other 2-halophenols[1][2]. This interaction can influence the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide.
-
4-Bromo-2-(hydroxymethyl)phenol (Para-Isomer): Here, the bromine atom is situated para to the hydroxyl group, while the hydroxymethyl group is ortho to the hydroxyl group. This arrangement results in a less sterically hindered environment compared to the ortho-isomer. The functional groups are more exposed and, therefore, more accessible to incoming reagents.
The electronic nature of the substituents also plays a crucial role. The hydroxyl group is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions through its electron-donating resonance effect[3][4]. The bromine atom, while deactivating due to its inductive electron-withdrawing effect, also directs ortho and para due to resonance[5]. The hydroxymethyl group has a negligible electronic effect on the aromatic ring, with a Hammett sigma value close to zero[6].
Below is a diagram illustrating the structural differences and the resulting steric environments.
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A Researcher's Guide to Validating 2-Bromo-6-(hydroxymethyl)phenol Derivatives: An In-Depth ¹H NMR Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. In the realm of phenolic derivatives, which are pivotal scaffolds in medicinal chemistry, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for structural elucidation. This guide provides an in-depth technical comparison of the ¹H NMR spectral features of 2-Bromo-6-(hydroxymethyl)phenol and its derivatives, offering experimental insights and data to aid in their structural validation.
The Structural Significance of this compound
This compound serves as a versatile building block in organic synthesis. The ortho-disubstitution pattern, featuring a bromine atom and a hydroxymethyl group flanking a phenolic hydroxyl, offers multiple reactive sites for further functionalization. This allows for the generation of diverse molecular architectures with potential applications in areas such as catalysis, materials science, and, most notably, drug discovery. Accurate structural characterization of any derivative originating from this scaffold is therefore paramount to ensure the integrity of subsequent research and development.
Decoding the ¹H NMR Spectrum of this compound: A Foundational Analysis
A thorough understanding of the ¹H NMR spectrum of the parent compound, this compound, is the critical first step in validating its derivatives. The spectrum is characterized by distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the exchangeable phenolic and alcohol protons.
Aromatic Region: A Window into Substitution Patterns
The 1,2,3-trisubstituted benzene ring of this compound gives rise to a characteristic splitting pattern for the three aromatic protons. These protons, located at positions 3, 4, and 5 of the phenyl ring, exhibit distinct chemical shifts due to the electronic effects of the neighboring substituents.
-
H-4 (para to -OH): This proton is expected to appear as a triplet, being coupled to both H-3 and H-5.
-
H-3 and H-5 (meta to -OH): These protons will appear as doublets, each coupled to H-4. The electronic environment of H-3 is influenced by the adjacent bromine atom, while H-5 is influenced by the neighboring hydroxymethyl group, leading to different chemical shifts.
Based on data from analogous compounds, such as 2-bromo-6-((dimethylamino)methyl)phenol, the aromatic protons are expected to resonate in the range of δ 6.6-7.5 ppm in CDCl₃.[1] The electron-withdrawing nature of the bromine atom will likely deshield the adjacent proton (H-3) to a greater extent than the hydroxymethyl group affects H-5.
Methylene and Hydroxyl Protons: Key Functional Group Signatures
The protons of the hydroxymethyl group (-CH₂OH) and the phenolic hydroxyl group (-OH) provide crucial information about the molecule's functionalization.
-
Methylene Protons (-CH₂OH): These two protons are diastereotopic due to the chiral center created by the ortho-disubstitution. However, in many cases, they appear as a singlet due to free rotation. Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group, typically appearing in the range of δ 4.5-5.0 ppm.
-
Phenolic and Alcohol Hydroxyl Protons (-OH): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like chloroform-d (CDCl₃), these signals can be broad and their positions variable. In contrast, using a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow down the proton exchange rate, resulting in sharper signals and often allowing for the observation of coupling to adjacent protons.[2]
Comparative ¹H NMR Analysis: Validating Derivative Structures
The true utility of ¹H NMR in this context lies in its ability to reveal structural changes upon derivatization. By comparing the spectrum of a synthesized derivative to that of the parent compound, researchers can confirm the success of a reaction and pinpoint the location of modification.
Table 1: Predicted ¹H NMR Data for this compound and a Hypothetical Derivative
| Proton | This compound (Predicted) | 2-Bromo-6-(methoxymethyl)phenol (Hypothetical Derivative) | Rationale for Chemical Shift Change |
| Aromatic H-3 | ~ δ 7.4 (d, J ≈ 8.0 Hz) | ~ δ 7.4 (d, J ≈ 8.0 Hz) | Minimal change expected as the modification is remote. |
| Aromatic H-4 | ~ δ 6.7 (t, J ≈ 7.7 Hz) | ~ δ 6.7 (t, J ≈ 7.7 Hz) | Minimal change expected. |
| Aromatic H-5 | ~ δ 6.9 (d, J ≈ 7.4 Hz) | ~ δ 6.9 (d, J ≈ 7.4 Hz) | Minimal change expected. |
| Methylene (-CH₂O-) | ~ δ 4.8 (s) | ~ δ 4.6 (s) | The replacement of the -OH with an -OCH₃ group may cause a slight upfield shift. |
| Methyl (-OCH₃) | N/A | ~ δ 3.4 (s) | A new singlet corresponding to the three methyl protons would appear. |
| Phenolic OH | Variable (Broad singlet in CDCl₃, sharper in DMSO-d₆) | Variable (Broad singlet in CDCl₃, sharper in DMSO-d₆) | The phenolic -OH remains, and its chemical shift will still be solvent-dependent. |
| Alcohol OH | Variable (Broad singlet in CDCl₃, sharper in DMSO-d₆) | N/A | The disappearance of this signal is a key indicator of successful etherification. |
Note: The predicted chemical shifts are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
To ensure reliable and reproducible data for structural validation, a standardized experimental protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Choice of Solvent - A Critical Decision:
-
CDCl₃: A standard, non-polar solvent suitable for general structural characterization. However, hydroxyl proton signals may be broad and difficult to assign definitively.
-
DMSO-d₆: Highly recommended for this class of compounds. As a polar, aprotic solvent, it effectively breaks up intermolecular hydrogen bonding of the solute, leading to sharper hydroxyl proton signals. This often allows for the observation of spin-spin coupling between the -OH proton and adjacent protons, providing valuable structural information.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include:
-
Pulse Angle: Typically a 30° or 45° pulse is used for quantitative measurements.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient, but for accurate integration, a longer delay (5 times the longest T₁) may be necessary.
-
Number of Scans (ns): For a sufficient concentration, 8 to 16 scans are typically adequate.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to establish proton connectivity.
-
Visualizing the Workflow
Figure 1: A schematic overview of the experimental workflow for acquiring and analyzing ¹H NMR spectra of this compound derivatives.
Key Structural Correlations in the ¹H NMR Spectrum
The interpretation of the ¹H NMR spectrum relies on understanding the relationships between the different proton signals.
Figure 2: A conceptual diagram illustrating the correlation between the protons of this compound and their corresponding signals in the ¹H NMR spectrum, including key coupling interactions. (Note: A chemical structure image should be inserted in the DOT script for full visualization).
Conclusion
¹H NMR spectroscopy is an indispensable technique for the structural validation of this compound derivatives. A systematic approach, beginning with a thorough understanding of the parent compound's spectrum and followed by a comparative analysis of its derivatives, allows for confident structural assignments. The judicious choice of deuterated solvents and the careful execution of the NMR experiment are critical for obtaining high-quality data. By leveraging the principles and experimental guidance outlined in this guide, researchers can effectively and accurately characterize their synthesized molecules, ensuring a solid foundation for their scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Sun, W., Lin, H., Zhou, W., & Li, Z. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(84), 44853-44856. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). ¹H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds. Molecules, 10(5), 584-601. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenols: A Comparative Analysis of Alternatives to 2-Bromo-6-(hydroxymethyl)phenol
Introduction
In the landscape of synthetic organic chemistry, the strategic construction of substituted phenols is a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. For years, reagents like 2-Bromo-6-(hydroxymethyl)phenol have served as reliable building blocks. Their utility stems from their capacity to act as precursors to highly reactive intermediates, namely ortho-quinone methides (o-QMs), which can be trapped in cycloaddition reactions to rapidly build molecular complexity. The bromine atom offers a handle for further functionalization, while the hydroxymethyl group is the key to generating the reactive o-QM species.[1]
However, the evolving demands of modern chemistry—for milder reaction conditions, greater functional group tolerance, improved atom economy, and novel reactivity—necessitate a broader toolkit. This guide provides an in-depth comparison of alternative reagents and, more broadly, alternative synthetic strategies to access substituted phenols. We will move beyond a simple one-to-one replacement of this compound and instead explore diverse methodologies, from the in-situ generation of o-QMs via different precursors to transition-metal-catalyzed approaches that functionalize the phenol core directly. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, causality-driven decisions in their synthetic endeavors.
The Central Intermediate: ortho-Quinone Methides (o-QMs)
Understanding the role of this compound requires an appreciation for its downstream product: the ortho-quinone methide. o-QMs are highly polarized and reactive intermediates that serve as powerful synthons in organic synthesis.[2][3] They are not typically isolated due to their instability but are generated in situ and immediately trapped. Their reactivity profile, particularly as a potent electrophile in Michael additions or as a diene in inverse-electron-demand Diels-Alder [4+2] cycloadditions, allows for the efficient construction of chromane and other phenol-containing heterocyclic systems.[4][5][6]
The generation of an o-QM from a precursor like this compound involves the elimination of water. This can be achieved under various conditions (thermal, acidic, basic), which provides the entry point for exploring alternatives.
Sources
Benchmarking the efficiency of different catalysts for reactions with 2-Bromo-6-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
2-Bromo-6-(hydroxymethyl)phenol is a versatile trifunctional building block, offering a rich scaffold for the synthesis of complex molecules in pharmaceutical and materials science. The strategic functionalization of its aryl bromide, phenolic hydroxyl, and hydroxymethyl moieties through catalytic methods is paramount for its effective utilization. This guide provides a comprehensive comparison of various catalytic systems for the transformation of this compound, with a focus on palladium-, copper-, and nickel-catalyzed cross-coupling reactions and intramolecular cyclizations. By presenting a synthesis of available experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.
Introduction: The Strategic Importance of this compound
The unique arrangement of a bromine atom, a hydroxyl group, and a hydroxymethyl group on the same aromatic ring makes this compound a highly valuable starting material. The bromine atom serves as a handle for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The phenolic hydroxyl and hydroxymethyl groups can participate in intramolecular reactions, leading to the formation of important heterocyclic scaffolds such as dibenzo[b,d]oxepinones, or can be functionalized through various etherification, esterification, and oxidation reactions.
The judicious choice of catalyst is critical to achieving high efficiency, selectivity, and functional group tolerance in reactions involving this substrate. The presence of multiple reactive sites necessitates a careful selection of reaction conditions to avoid unwanted side reactions and to direct the transformation to the desired outcome. This guide will delve into a comparative analysis of catalyst performance in key transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful means to form carbon-carbon and carbon-heteroatom bonds.[1] For this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are of primary interest.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures.[2] The reaction of this compound with various arylboronic acids can be accomplished using a range of palladium catalysts. The choice of ligand and base is crucial to prevent catalyst inhibition by the phenolic hydroxyl group and to ensure efficient transmetalation.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous 2-Bromophenols
| Catalyst System (Palladium Source / Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18-24 | ~85-95 | [3][4] |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 | [5][6] |
| PEPPSI™-IPr | 3,5-Dimethylphenylboronic acid | Cs₂CO₃ | Dioxane | 100-120 | 3 | up to 98 | [7] |
Note: The data presented is compiled from reactions with analogous 2-bromophenol derivatives and serves as a strong predictive framework.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos are often employed to facilitate the oxidative addition of the sterically hindered aryl bromide and to promote the reductive elimination step.
-
Base Selection: The use of a suitable base, such as K₃PO₄ or Cs₂CO₃, is critical to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[3]
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.[3]
-
Add the solvent system (e.g., a mixture of dioxane and water, 4:1, 5 mL).[3]
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a method for the arylation of alkenes.[9][10] For this compound, this reaction allows for the introduction of vinyl groups, which are valuable synthetic intermediates. Phosphine-free catalyst systems can be effective, and the choice of base and solvent is critical for achieving high yields.[11]
Comparative Performance of Palladium Catalysts in Heck Reactions of Analogous Aryl Bromides
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 | High | [11] |
| Pd(OAc)₂ / PPh₃ | n-Butyl acrylate | K₂CO₃ | DMF | 100 | Good to Excellent | [5] |
| Pd/C | Styrene | NaOAc | NMP | 120 | Moderate to Good | [12] |
Experimental Protocol: General Procedure for the Heck Reaction
-
In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and a phase-transfer catalyst (e.g., Bu₄NBr, optional).[6]
-
Add the solvent (e.g., DMF or NMP) and degas the mixture.
-
Add the palladium catalyst (e.g., Pd(OAc)₂).
-
Heat the reaction mixture under an inert atmosphere to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter off any inorganic salts.
-
Acidify the filtrate and extract the product.
-
Purify by column chromatography or recrystallization.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is typically co-catalyzed by palladium and copper complexes. For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often beneficial.[15]
Comparative Performance of Catalysts in Sonogashira Coupling of Analogous Aryl Bromides
| Catalyst System (Pd/Cu/Ligand) | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | RT to 50 | High | [15] |
| Pd(OAc)₂ / PPh₃ / CuI | 1-Heptyne | Piperidine | DMF | 60 | Good | |
| PdCl₂(dppf) / CuI | Trimethylsilylacetylene | Et₃N | Toluene | 80 | Good to Excellent | [15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), and a ligand (if necessary) in a reaction vessel.[6]
-
Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).
-
Degas the mixture with an inert gas.
-
Add the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Once complete, quench the reaction and remove the solvent.
-
Acidify the residue and extract the product.
-
Purify by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The reaction of this compound with various primary or secondary amines can be achieved using palladium catalysts with specialized bulky, electron-rich phosphine ligands. The choice of a strong, non-nucleophilic base is critical for the success of this transformation.
Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Analogous 2-Bromopyridines
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / (±)-BINAP | Cyclohexane-1,2-diamine | NaOt-Bu | Toluene | 80 | 60 | |
| Pd(OAc)₂ / dppp | N-methyl(phenyl)methanamine | NaOt-Bu | Toluene | Reflux | 90.7 | |
| BrettPhos-precatalyst | Primary amines | LiHMDS | THF | 65 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%).
-
Add this compound (1.0 equiv).
-
Add the anhydrous solvent (e.g., THF).
-
Add the amine (1.2 equiv).
-
Add the base (e.g., LiHMDS, 2.5 equiv).
-
Seal the tube and heat the reaction mixture with stirring (e.g., at 65 °C) for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Intramolecular Cyclization: A Pathway to Dibenzo[b,d]oxepin-6-ones
The presence of the ortho-hydroxymethyl group in this compound provides an opportunity for intramolecular cyclization reactions to form seven-membered heterocyclic rings. A particularly important transformation is the palladium-catalyzed intramolecular O-arylation to synthesize dibenzo[b,d]oxepin-6-one derivatives. This reaction typically proceeds via an initial cross-coupling reaction to introduce a suitable ortho-substituted aryl group, followed by an intramolecular cyclization.
A one-pot synthesis of dibenzo[b,d]oxepines has been developed via a microwave-assisted palladium-catalyzed domino reaction of 2-bromoaryl ethers with 2-formylphenylboronic acids.[9] This strategy involves a tandem intermolecular arylation followed by an intramolecular cyclo-condensation.
Conceptual Workflow for Intramolecular Cyclization
Caption: Conceptual workflow for the synthesis of dibenzo[b,d]oxepin-6-one.
Copper- and Nickel-Catalyzed Reactions: Emerging Alternatives
While palladium catalysts are dominant, copper- and nickel-based systems offer promising, often more economical, alternatives for certain transformations of this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. For this compound, this can be a valuable method for synthesizing diaryl ethers. Modern protocols often utilize copper(I) salts with ligands such as picolinic acid or (2-pyridyl)acetone under milder conditions than traditional Ullmann reactions.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are gaining prominence for their ability to catalyze cross-coupling reactions of aryl halides, including those that are challenging for palladium catalysts. Nickel catalysts can be particularly effective for Suzuki-Miyaura type couplings of aryl bromides with organoboron reagents.
Conclusion and Future Outlook
This compound is a versatile building block with significant potential in synthetic chemistry. The choice of catalyst is a critical determinant of the outcome of its transformations. Palladium-based catalysts offer a broad and well-established toolkit for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. Intramolecular cyclization reactions, particularly those leading to dibenzo[b,d]oxepin-6-ones, represent a powerful strategy for the construction of complex heterocyclic systems.
While direct experimental data for many catalytic reactions of this compound remains to be extensively published, the data from analogous systems provides a strong foundation for rational catalyst selection and reaction optimization. The development of more efficient and selective catalysts, particularly those based on abundant and less expensive metals like copper and nickel, will continue to be an important area of research. Future work should focus on the systematic screening of catalyst systems for this specific substrate to build a more comprehensive and quantitative understanding of its reactivity.
References
-
Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway. Organic & Biomolecular Chemistry. Available at: [Link].
-
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Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. Available at: [Link].
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Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles. Grantome. Available at: [Link].
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A Comparative Guide to the Synthetic Routes of Substituted Hydroxymethylphenols
Substituted hydroxymethylphenols are a cornerstone class of chemical intermediates, valued for their dual reactivity which enables the synthesis of a wide array of complex molecules. From phenolic resins and benzoxazines to specialized pharmaceutical agents, the strategic introduction of a hydroxymethyl (-CH₂OH) group onto a phenol ring is a critical transformation. This guide provides an in-depth comparative analysis of the primary synthetic routes to these versatile compounds, offering field-proven insights, detailed experimental protocols, and supporting data for researchers, scientists, and drug development professionals.
Chapter 1: Direct Hydroxymethylation of Phenols
The most straightforward approach to hydroxymethylphenols is the direct electrophilic substitution of a hydroxymethyl group onto the aromatic ring. This is classically achieved through the Lederer-Manasse reaction , which involves the condensation of a phenol with formaldehyde.[1]
Mechanism and Rationale for Regioselectivity
The reaction can be catalyzed by either acid or base. Under basic conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks formaldehyde. Under acidic conditions, formaldehyde is protonated to form a more electrophilic carbocation. The reaction typically yields a mixture of ortho and para isomers, with the potential for di- and tri-substitution, and ultimately polymerization into phenolic resins (Bakelite or Novolaks) if not carefully controlled.[2]
Controlling the regioselectivity (ortho vs. para) is a key challenge. The causality behind achieving high ortho-selectivity lies in chelation. By using specific metal-based catalysts, a six-membered transition state can be formed involving the phenolic oxygen, the metal cation, and the formaldehyde molecule. This complex sterically favors the delivery of the hydroxymethyl group to the adjacent ortho position.
-
Rationale for Catalyst Choice :
-
Basic Catalysts (e.g., NaOH, KOH) : Often favor the para-product due to electronic factors and less steric hindrance.[3]
-
Chelating Reagents (e.g., NaBO₂, Transition Metal Hydroxides) : Significantly enhance ortho-selectivity. Reagents like sodium metaborate (NaBO₂) or hydroxides of metals like copper and chromium can form a chelate intermediate, directing hydroxymethylation to the ortho position with high fidelity.[4][5] This is a prime example of how catalyst choice directly manipulates the reaction pathway to achieve a desired isomeric product.
-
Visualization: Chelation-Controlled ortho-Hydroxymethylation
Caption: Chelation directs formaldehyde to the ortho position.
Experimental Protocol: Water-Promoted ortho-Selective Monohydroxymethylation[5]
This protocol is a self-validating system because the use of NaBO₂ serves as both the base and the chelating agent, ensuring high regioselectivity. The use of water as a promoter enhances the reaction rate, making the process efficient.
-
Reagent Preparation : To a solution of the substituted phenol (1.0 mmol) in water (3 mL), add sodium metaborate tetrahydrate (NaBO₂·4H₂O, 1.5 mmol).
-
Reaction Initiation : Add an aqueous solution of formaldehyde (37 wt%, 1.2 mmol) to the mixture.
-
Reaction Execution : Stir the resulting mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature and acidify to pH ~4 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure ortho-hydroxymethylphenol.
-
Chapter 2: The Two-Step Route: Formylation and Reduction
An alternative and highly reliable strategy involves two distinct steps: first, the introduction of a formyl group (-CHO) onto the phenol ring, followed by its selective reduction to a hydroxymethyl group. This pathway offers excellent control, as the formylation step can be highly regioselective, and the subsequent reduction is typically high-yielding and chemoselective.
Part A: A Comparative Analysis of Phenol Formylation Reactions
The choice of formylation method is critical and depends on the substrate's electronic properties, desired selectivity, and tolerance to reaction conditions.
| Reaction | Reagents | Mechanism Rationale | Key Advantages | Key Limitations | Typical Yield |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Electrophilic attack by dichlorocarbene (:CCl₂) generated in situ.[6] | Operationally simple; does not require anhydrous conditions.[6][7] | Often low yields; harsh basic conditions; use of toxic chloroform; may fail for some substrates.[8] | 10-40% |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Electrophilic attack by an iminium ion derived from HMTA.[9] | Generally gives better yields than Reimer-Tiemann for phenols; good ortho-selectivity.[9] | Requires acidic conditions; mechanism can be complex. | 40-70% |
| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Et₃N | Chelation control via a magnesium phenoxide intermediate directs formylation exclusively to the ortho position. | Excellent yields and high ortho-selectivity; avoids harsh reagents like CHCl₃. | Requires anhydrous conditions. | 70-95% |
Field Insight : For routine synthesis of ortho-hydroxybenzaldehydes from simple phenols, the MgCl₂-mediated method is often superior due to its high yields and exceptional regioselectivity. The Duff reaction is a robust alternative, while the Reimer-Tiemann reaction, though classic, is often reserved for specific substrates or when anhydrous conditions are difficult to maintain.[9]
Visualization: Formylation-Reduction Workflow
Caption: Two-step workflow for hydroxymethylphenol synthesis.
Part B: Reduction of Hydroxybenzaldehydes
The reduction of the aldehyde functional group is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step.
-
Rationale for Reagent Choice : NaBH₄ is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but will not reduce other common functional groups like esters or carboxylic acids under standard conditions.[10][11] This selectivity is crucial when working with multifunctional molecules. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[10]
Experimental Protocol: NaBH₄ Reduction of Salicylaldehyde[12]
This protocol is self-validating due to the high chemoselectivity of NaBH₄, ensuring that only the aldehyde is reduced. The procedure is robust and high-yielding.
-
Reaction Setup : Dissolve salicylaldehyde (1.0 equiv.) in methanol (MeOH) or a mixture of tetrahydrofuran (THF) and MeOH in a round-bottomed flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Slowly add sodium borohydride (NaBH₄, 1.2-1.5 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Execution : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Workup and Purification :
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.
-
Chapter 3: Grignard-Based Syntheses
Grignard reagents offer a powerful carbon-carbon bond-forming strategy that can be adapted for the synthesis of hydroxymethylphenols. This route is particularly useful when the starting material is a halogenated phenol.
Mechanism and Rationale
The core of this method involves the formation of a phenoxy Grignard reagent, which then reacts with an electrophilic source of the hydroxymethyl group, typically formaldehyde or a derivative.
-
Grignard Formation : An ortho-bromophenol is treated with a Grignard reagent like isopropylmagnesium chloride. This does not form a standard aryl Grignard reagent but rather undergoes a metal-halogen exchange or deprotonation of the phenol to form a magnesium phenoxide.
-
Reaction with Electrophile : This reactive intermediate is then treated with formaldehyde. The nucleophilic carbon of a related Grignard species attacks the electrophilic carbon of formaldehyde.
-
Workup : An acidic workup protonates the resulting alkoxide to yield the final hydroxymethylphenol.[12]
This method's primary advantage is its ability to construct the molecule from halo-phenol precursors, offering a different retrosynthetic disconnection compared to electrophilic aromatic substitution.
Visualization: Grignard Synthesis Pathway
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Confirming product identity and purity of 2-Bromo-6-(hydroxymethyl)phenol via elemental analysis
An In-Depth Guide to the Analytical Confirmation of 2-Bromo-6-(hydroxymethyl)phenol: A Comparative Approach Centered on Elemental Analysis
For researchers and professionals in drug development, the unequivocal confirmation of a starting material's identity and purity is a foundational pillar of scientific rigor. This compound, a key building block in synthetic chemistry, is no exception. Its precise atomic composition and the absence of significant impurities are critical for ensuring predictable reaction outcomes, avoiding the generation of unwanted side-products, and maintaining the integrity of downstream applications.
This guide provides a senior application scientist's perspective on validating this compound, with a primary focus on elemental analysis. We will explore the causality behind this classical technique and objectively compare its utility against modern spectroscopic and chromatographic methods. The narrative emphasizes a holistic, multi-technique approach as a self-validating system for ultimate confidence in your material.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, remains a cornerstone of chemical characterization. Its power lies in its directness: it quantifies the core elements of an organic molecule, providing a fundamental measure of its composition and purity.[1] The technique is predicated on the complete combustion of a small, precise amount of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are then meticulously separated and quantified by detectors, such as thermal conductivity or infrared cells, to determine the mass percentage of each element.[2]
For a compound like this compound, this analysis provides a direct comparison between the experimentally determined elemental percentages and the theoretical values calculated from its molecular formula.
Theoretical vs. Experimental Data for this compound
The molecular formula for this compound is C₇H₇BrO₂[3], with a molecular weight of 203.03 g/mol .[3] The expected elemental composition is derived directly from this formula.
| Element | Atomic Mass (amu) | Atoms per Molecule | Total Mass per Mole | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 41.41% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.47% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 39.35% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.76% |
Causality in Experimental Choice: A standard CHN analysis provides the percentages for carbon and hydrogen. While oxygen can be determined directly, it is often calculated by difference after quantifying the other elements. Halogens like bromine are not detected by standard combustion analyzers and require separate techniques such as ion chromatography or titration after combustion.
Trustworthiness through Validation: The widely accepted tolerance for elemental analysis results in academic and industrial settings is within ±0.4% of the theoretical value.[4] A result of C: 41.25%, H: 3.51% would be considered a strong confirmation of the empirical formula. Significant deviations can indicate the presence of impurities, such as residual solvents from synthesis or purification (which would likely increase carbon and hydrogen content) or absorbed water (which would increase hydrogen and oxygen content).[4]
A Comparative Framework: Orthogonal Methods for Complete Confidence
While elemental analysis is powerful for confirming bulk composition, it provides no information about molecular structure or the presence of isomers. A robust quality control strategy must therefore incorporate orthogonal methods—techniques that measure different chemical and physical properties—to create a self-validating analytical package.
| Technique | Information Provided | Primary Use for C₇H₇BrO₂ | Strengths | Limitations |
| Elemental Analysis | Percent composition of C, H, N, S, O. | Purity confirmation; Empirical formula validation. | Fast, inexpensive, highly accurate for bulk composition.[1] | No structural information; Insensitive to isomers.[4] |
| NMR Spectroscopy | Atomic connectivity and chemical environment. | Definitive structure elucidation. | Unambiguous structural confirmation; Detects and identifies impurities. | Requires more expensive instrumentation; Less sensitive than MS. |
| Mass Spectrometry (MS) | Mass-to-charge ratio. | Molecular weight confirmation. | High sensitivity; HRMS provides exact mass and formula confirmation. | Isomers have the same mass; Fragmentation can be complex. |
| IR Spectroscopy | Presence of functional groups. | Identity confirmation. | Quick verification of key bonds (O-H, C-O, Aromatic C=C).[5] | Provides limited structural detail; Not ideal for purity. |
| HPLC | Separation and quantification of components. | Purity assessment; Quantification of impurities. | Highly accurate for purity (% area); Robust and reproducible.[6][7] | Requires method development; Reference standard needed for absolute quantification. |
| Gas Chromatography (GC) | Separation of volatile components. | Purity assessment for volatile impurities. | Excellent for detecting residual solvents or volatile byproducts.[8] | Compound may require derivatization; Not suitable for non-volatile impurities. |
Integrated Analytical Workflow
A logical and efficient workflow ensures that both identity and purity are confirmed with the highest degree of confidence. The process should be sequential, with each step building upon the last to create a complete analytical picture.
Experimental Protocols
Protocol 1: Elemental Analysis (CHNS/O)
This protocol describes a general procedure for determining the carbon and hydrogen content using a modern combustion-based elemental analyzer.
-
Instrument Preparation: Ensure the elemental analyzer is calibrated according to the manufacturer's specifications using a certified standard, such as acetanilide or sulfanilamide. The combustion and reduction furnaces must be at their optimal operating temperatures (typically ~900-1000°C and ~650°C, respectively).
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin or silver capsule using a microbalance. Record the weight to at least four decimal places.
-
Encapsulation: Crimp the capsule to ensure no sample is lost and a tight, air-free seal is formed.
-
Analysis Sequence: Place the encapsulated sample into the instrument's autosampler. The analysis sequence should include several blanks (empty capsules) and calibration standards before and after the set of unknown samples to ensure baseline stability and verify calibration.
-
Combustion and Detection: The autosampler drops the sample into the combustion furnace, where it is flash-combusted in a pulse of pure oxygen. The resulting gases flow through a reduction tube (to convert NOx to N₂ and remove excess O₂) and are then passed through detectors.
-
Data Processing: The instrument's software integrates the detector signals for CO₂ and H₂O, and using the sample weight, calculates the percentage of carbon and hydrogen.
-
Validation: Compare the experimental percentages to the theoretical values (C: 41.41%, H: 3.47%). The results should fall within the accepted ±0.4% tolerance.
Protocol 2: HPLC Purity Analysis
This protocol provides a starting point for a reverse-phase HPLC method to determine the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of ~1 mg/mL.
-
Prepare a working solution by diluting the stock solution 1:10 (e.g., 1 mL into 10 mL) with the 50:50 diluent to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm (based on the phenolic chromophore).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
A high-purity sample should exhibit a single major peak with a purity value typically >98%.
-
Conclusion
Confirming the identity and purity of this compound is not a task for a single technique. While elemental analysis provides an indispensable and accurate measure of the compound's bulk elemental composition, it is the synergistic application of orthogonal methods that builds an unassailable case for quality. By integrating the empirical formula validation from elemental analysis with the definitive structural information from NMR, molecular weight confirmation from MS, and quantitative purity assessment from HPLC, researchers can proceed with the utmost confidence in their starting material, ensuring the reliability and reproducibility of their scientific endeavors.
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Vertex AI Search Result[9] - This result, while for a pyridine analogue, discusses the use of biochemical reagents in life science research, underscoring the need for well-characterized compounds.
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BLD Pharm Product Page[10] - Provides the CAS number 28165-46-0 for this compound.
-
Thermo Scientific Chemicals Product Page[11] - Lists specifications for a similar compound, including consistency with NMR and a purity determination by GC, highlighting the use of these techniques in quality control.
-
Synthesis of 2 : 4 : 6-Trishydroxymethylphenol - RSC Publishing[12] - A synthetic chemistry paper that shows examples of using elemental analysis (Found: C, H vs. Calc. for C₉H₁₂O₄) to confirm the composition of a synthesized phenol derivative. ([Link])
-
Elemental analysis: an important purity control but prone to manipulations - RSC Publishing[4] - A perspective on the importance of elemental analysis in synthetic chemistry, discussing realistic deviations (the ±0.4% rule) and the potential for data manipulation. ([Link])
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PubChem Compound Summary for 2,4-Dibromo-6-(hydroxymethyl)phenol[13] - Provides chemical and physical properties for a related compound, including molecular formula and weight, which are the basis for theoretical elemental analysis calculations. ([Link])
-
Method 8041A: Phenols by Gas Chromatography - EPA[8] - An official method describing the analysis of various phenols using gas chromatography, demonstrating its applicability to this class of compounds. ([Link])
-
ortho-Formylation of phenols - Organic Syntheses[14] - A detailed synthetic procedure where product purity is assessed by GLC (Gas-Liquid Chromatography) and ¹H NMR spectroscopy. ([Link])
-
Elemental Analysis - Organic & Inorganic Compounds - Eltra[2] - Explains the basics of elemental analysis via combustion analyzers, where the sample is burned and resulting gases are analyzed spectroscopically. ([Link])
-
Separation of a brominated phenol derivative by HPLC - SIELC Technologies[15] - An application note showing the analysis of a complex brominated phenol by reverse-phase HPLC, relevant to the HPLC protocol described. ([Link])
-
A Look at Elemental Analysis for Organic Compounds - AZoM[1] - Describes CHNSO analysis using the Pregl-Dumas method (combustion) and notes its benefits as being fast, simple, and inexpensive for determining chemical composition. ([Link])
-
¹H NMR spectra of a bromo-phenol derivative - ResearchGate[16] - A publication showing the use of ¹H NMR for the characterization of a synthesized bromo-phenol compound. ([Link])
-
Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents[17] - Patent literature describing the synthesis of related brominated aromatic compounds, illustrating the industrial relevance of such molecules. ()
-
Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts[5] - An educational resource detailing the characteristic spectroscopic features of phenols, including a broad O-H stretch in the IR spectrum around 3500 cm⁻¹. ([Link])
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.[18] - A blog post outlining various methods for purity determination, including analytical testing like spectroscopy and chromatography. ([Link])
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p-BROMOPHENOL - Organic Syntheses Procedure[19] - A classic organic synthesis procedure where the final product is characterized by its melting point. ([Link])
-
o-BROMOPHENOL - Organic Syntheses Procedure[20] - Another organic synthesis procedure noting the characterization of the product by its boiling point. ([Link])
-
Oxidative ortho-Amino-methylation of phenols - RSC[21] - A research article describing reactions on phenols, with detailed experimental sections that specify the use of NMR and Mass Spectrometry for characterization. ([Link])
-
Improving chromatographic analysis of phenolic compounds - Chula Digital Collections[22] - A thesis discussing the challenges and improvements in the GC analysis of phenolic compounds, noting that co-elution can be an issue. ([Link])
-
Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol - ResearchGate[23] - A publication on a closely related compound, providing crystallographic data and synthesis information. ([Link])
-
Development and validation of chromatographic methods (HPLC and GC) - ScienceDirect[7] - A paper detailing the validation of HPLC and GC methods for active components in pharmaceutical products, showcasing the robustness of these techniques for quality control. ([Link])
-
Spectroscopy of Alcohols and Phenols - WOU[24] - An educational resource that describes the characteristic IR absorptions for alcohols and phenols, including the strong O-H stretch. ([Link])
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Comparative Guide to Substituent Effects: The Influence of Bromine on Phenolic Acidity
Introduction: Why Substituent Effects Matter in Drug Development
The acidity of a phenolic hydroxyl group, quantified by its pKa value, is a critical parameter in medicinal chemistry and drug development. It governs a molecule's state of ionization at physiological pH, which in turn dictates its solubility, membrane permeability, receptor binding affinity, and overall pharmacokinetic profile.[1] Understanding how substituents on the aromatic ring modulate this acidity allows for the rational design of drug candidates with optimized properties. This guide provides an in-depth comparison of the bromo substituent's effect on the acidity of the phenolic hydroxyl group, supported by experimental data and detailed protocols for verification.
The Dual Electronic Nature of the Bromo Substituent
The bromine atom influences the acidity of the phenolic hydroxyl group through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M). The final impact on acidity depends on the balance between these two forces, which is dictated by the substituent's position on the aromatic ring.
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bonds. This electron-withdrawing effect helps to disperse the negative charge of the phenoxide ion formed upon deprotonation. By stabilizing the conjugate base, the inductive effect increases the acidity of the phenol (lowers the pKa).[2][3]
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[4][5] This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions. This destabilizes the phenoxide ion by intensifying the negative charge, thereby decreasing acidity (raising the pKa).
For halogens like bromine, the inductive effect is significantly stronger and generally dominates over the resonance effect.[6] This net electron-withdrawing character is the primary reason why bromophenols are generally more acidic than phenol itself.
Comparative Acidity: A Quantitative Analysis of Bromophenol Isomers
The position of the bromo substituent on the phenolic ring is critical in determining the extent of its influence on acidity. The interplay of inductive and resonance effects varies between the ortho, meta, and para positions, leading to distinct pKa values for each isomer.
| Compound | pKa Value (in water, 25°C) | Change relative to Phenol | Dominant Electronic Effect(s) |
| Phenol | 9.98 - 10.0 | N/A | Baseline |
| o-Bromophenol | 8.42 | More Acidic | Strong -I effect, weaker +R effect |
| m-Bromophenol | 9.03 | More Acidic | Strong -I effect only (no +R) |
| p-Bromophenol | 9.34 | More Acidic | Strong -I effect, weaker +R effect |
(Note: Exact pKa values may vary slightly between sources. Data synthesized from multiple chemical data sources).[7][8]
Analysis of Isomeric Effects:
-
m-Bromophenol: In the meta position, the resonance effect does not extend to the hydroxyl-bearing carbon.[3] Therefore, only the powerful electron-withdrawing inductive effect (-I) is operative. This effect strongly stabilizes the phenoxide conjugate base, making m-bromophenol significantly more acidic than phenol.
-
p-Bromophenol: At the para position, both the inductive (-I) and resonance (+R) effects are at play. While the +R effect donates electron density and counteracts acidity, the dominant -I effect results in a net stabilization of the phenoxide ion.[6] Consequently, p-bromophenol is more acidic than phenol, but less acidic than m-bromophenol where there is no opposing resonance effect.
-
o-Bromophenol: Similar to the para isomer, the ortho position experiences both -I and +R effects. The inductive effect is strongest at the ortho position due to its proximity to the hydroxyl group. This leads to a significant increase in acidity, making o-bromophenol the most acidic among the monobrominated isomers.
The following diagram illustrates the relationship between the substituent position and the electronic effects influencing phenoxide ion stability.
Caption: Electronic effects of the bromo substituent on phenoxide stability.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa values of acidic and basic compounds.[1][9] The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]
I. Causality Behind Experimental Choices
-
Choice of Titrant: A strong base (e.g., 0.1 M NaOH) is used to ensure a complete and sharp reaction with the weakly acidic phenol.
-
Ionic Strength: A constant ionic strength is maintained (e.g., using 0.15 M KCl) to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in hydrogen ion concentration.[10]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a weak acid.[9][10]
-
Co-solvent: For phenols with low water solubility, a co-solvent like methanol or acetonitrile may be used. However, the resulting pKa value is specific to that solvent system.[9][11]
II. Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh the bromophenol sample and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture) to a known concentration, typically between 1 mM and 10 mM.[9][10]
-
Titrant: Prepare and standardize a carbonate-free 0.1 M sodium hydroxide (NaOH) solution.
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[10] Ensure the calibration is performed at the same temperature as the planned experiment.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.0 mL) of the analyte solution into a reaction vessel.
-
Add the ionic strength adjuster if required.
-
Place a magnetic stir bar in the vessel and begin gentle stirring.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration.[10]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH of the solution.
-
Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL) from a buret.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the equivalence point.
-
-
Data Analysis:
-
Plot the Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Determine the Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve. It can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).[12]
-
Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (V1/2 = Veq / 2).
-
Determine the pKa: The pH of the solution at the half-equivalence point is equal to the pKa of the analyte.[10]
-
The following diagram outlines the experimental workflow.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The bromo substituent consistently increases the acidity of the phenolic hydroxyl group, an effect primarily driven by its strong electron-withdrawing inductive nature. This guide demonstrates that while bromine possesses a dual electronic character, its inductive effect outweighs its resonance effect, leading to a stabilization of the phenoxide conjugate base. The magnitude of this acidifying effect is position-dependent, with the ortho and meta isomers showing a more pronounced increase in acidity compared to the para isomer due to the specific interplay of electronic effects at each position. The provided experimental protocol for potentiometric titration offers a robust and reliable method for quantifying these differences, providing essential data for professionals in research and drug development.
References
-
Development of Methods for the Determination of pKa Values. PMC.[Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov.[Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.[Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.[Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.[Link]
-
Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote.[Link]
-
The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate.[Link]
-
Phenol Reactions (A-Level). ChemistryStudent.[Link]
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Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline.[Link]
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(PDF) Substituent effects on the physical properties and pKa of phenol. ResearchGate.[Link]
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Effect of Substituents On Acidity of Phenol | PDF. Scribd.[Link]
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4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Chemistry Stack Exchange.[Link]
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Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. SlideShare.[Link]
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.[Link]
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Bromination of Phenols (video). Khan Academy.[Link]
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Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.[Link]
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The Efficacy of Bromophenol Derivatives as Potent Enzyme Inhibitors: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate enzymatic activity is paramount. Among the myriad of natural and synthetic compounds, bromophenol derivatives, a class of halogenated organic molecules, have emerged as a promising source of potent enzyme inhibitors. This guide provides a comprehensive technical overview of the efficacy of bromophenol derivatives against several key enzymatic targets implicated in a range of pathologies. By synthesizing available experimental data, we aim to offer researchers, scientists, and drug development professionals a comparative analysis to inform and guide future research endeavors.
While the specific compound 2-Bromo-6-(hydroxymethyl)phenol is a focal point of interest, the available literature predominantly addresses the broader class of bromophenol derivatives. This guide will, therefore, present a detailed comparison based on the wider structural diversity of these compounds, providing valuable insights into their structure-activity relationships and therapeutic potential.
Protein Tyrosine Phosphatase 1B (PTP1B): A Key Target in Metabolic Disorders
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. Its inhibition is a well-validated strategy for the treatment of type 2 diabetes and obesity.[1] A number of bromophenol derivatives isolated from marine algae have demonstrated significant inhibitory activity against PTP1B.
Comparative Efficacy of Bromophenol Derivatives against PTP1B
The inhibitory potential of various bromophenol derivatives has been evaluated, with several compounds exhibiting low micromolar to sub-micromolar IC50 values. A comparative analysis of these derivatives against a standard PTP1B inhibitor, Sodium Orthovanadate (Na3VO4), highlights their potential.
| Compound | Source | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | Rhodomela confervoides | 3.4 ± 0.1 | Na3VO4 | 2.0 |
| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | Rhodomela confervoides | 4.5 | Na3VO4 | 2.0 |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | Leathesia nana | 2.8 | Na3VO4 | 2.0 |
| Highly brominated compound 4g (synthetic) | Synthetic | 0.68 | Lead compound 4e | 2.42 |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether (1) | Symphyocladia latiuscula | 2.51 ± 0.11 | Ursolic acid | 3.12 |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol (2) | Symphyocladia latiuscula | 4.28 ± 0.25 | Ursolic acid | 3.12 |
| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (3) | Symphyocladia latiuscula | 1.17 ± 0.08 | Ursolic acid | 3.12 |
Table 1: Comparative IC50 values of bromophenol derivatives against PTP1B.[2][3][4]
The data clearly indicates that bromophenol derivatives are potent inhibitors of PTP1B, with some synthetic derivatives showing sub-micromolar efficacy.[3] The degree of bromination and the overall molecular architecture appear to play a significant role in their inhibitory activity.
PTP1B Signaling Pathway and Inhibition
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Inhibition of PTP1B enhances and prolongs insulin signaling, thereby improving glucose homeostasis.
Caption: PTP1B signaling pathway and its inhibition by bromophenol derivatives.
Experimental Protocol: PTP1B Inhibition Assay
This protocol is based on the colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.[2]
1. Reagents and Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (bromophenol derivatives) dissolved in DMSO
-
Positive control: Sodium Orthovanadate (Na3VO4)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 10 µL of the test compound solution or control to each well.
-
Add 80 µL of the PTP1B enzyme solution (final concentration, e.g., 0.1 µg/mL) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration, e.g., 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality Behind Experimental Choices: The use of pNPP as a substrate provides a simple and robust colorimetric readout. The chosen buffer conditions and temperature are optimal for PTP1B activity. Including a known inhibitor like Na3VO4 validates the assay's performance.
Tyrosinase: A Key Enzyme in Melanogenesis and Enzymatic Browning
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[5] Its inhibitors are of great interest in the cosmetic industry for skin whitening and in the food industry to prevent enzymatic browning.
Comparative Efficacy of Bromophenol Derivatives against Tyrosinase
Several bromophenol derivatives have shown potent tyrosinase inhibitory activity, often exceeding that of the commonly used inhibitor, kojic acid.
| Compound | Source | IC50 (µM) | Inhibition Type | Reference Inhibitor | IC50 (µM) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | 0.098 | Competitive | Kojic Acid | ~16-20 |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | 11.0 | Mixed | Kojic Acid | ~16-20 |
| Puerol A (a butenolide with structural similarities) | Amorpha fruticosa | 2.2 | Competitive | Kojic Acid | ~16-20 |
| Novel kojic acid derivative 6j (for comparison) | Synthetic | 5.32 | Noncompetitive | Kojic Acid | 48.05 |
Table 2: Comparative IC50 values and inhibition types of bromophenol and related derivatives against tyrosinase.[6][7][8]
The data highlights the exceptional potency of some bromophenol derivatives, with bis(2,3-dibromo-4,5-dihydroxybenzyl) ether exhibiting an IC50 in the nanomolar range, significantly more potent than kojic acid.[6] The mode of inhibition varies among the derivatives, suggesting different binding mechanisms to the enzyme.
Tyrosinase Catalytic Cycle and Inhibition
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors can interfere with this process by chelating the copper ions in the active site or by binding to other sites on the enzyme.
Caption: Tyrosinase catalytic pathway and its inhibition.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol utilizes L-DOPA as the substrate and mushroom tyrosinase as the enzyme source.[9][10]
1. Reagents and Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (bromophenol derivatives) dissolved in DMSO
-
Positive control: Kojic acid
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare various concentrations of the test compounds and kojic acid in the phosphate buffer.
-
To each well of a 96-well plate, add 40 µL of the test compound solution.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Start the reaction by adding 40 µL of L-DOPA solution (e.g., 2.5 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value from the dose-response curve.
Causality Behind Experimental Choices: Mushroom tyrosinase is a commercially available and well-characterized enzyme, making it a standard for screening inhibitors. L-DOPA is a direct substrate for the oxidase activity of tyrosinase, leading to the formation of a colored product, dopachrome, which is easily quantifiable.
α-Glucosidase: A Target for Managing Type 2 Diabetes
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[11] Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Comparative Efficacy of Bromophenol Derivatives against α-Glucosidase
Bromophenol derivatives have demonstrated potent inhibitory activity against α-glucosidase, with some showing significantly lower IC50 values than the clinically used drug, acarbose.
| Compound | Source | IC50 (µM) | Inhibition Type | Reference Inhibitor | IC50 (µM) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Symphyocladia latiuscula | 0.098 | Competitive | Acarbose | ~750 |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | Symphyocladia latiuscula | 11.0 | Mixed | Acarbose | ~750 |
| Taxumariene F (a diterpenoid for comparison) | Taxus mairei | 3.7 ± 0.75 | - | Acarbose | 155.86 ± 4.12 |
Table 3: Comparative IC50 values and inhibition types of bromophenol and other natural product derivatives against α-glucosidase.[6][12]
The remarkable potency of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, with an IC50 in the nanomolar range, suggests that bromophenols are a highly promising class of α-glucosidase inhibitors.[6]
α-Glucosidase Action and Inhibition in the Small Intestine
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay uses p-nitrophenyl-α-D-glucopyranoside (PNPG) as a chromogenic substrate.[11]
1. Reagents and Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (bromophenol derivatives) dissolved in DMSO
-
Positive control: Acarbose
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Add 50 µL of different concentrations of the test compounds to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of PNPG solution (e.g., 5 mM).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value from the dose-response curve.
Causality Behind Experimental Choices: The use of PNPG provides a convenient and sensitive colorimetric method for measuring α-glucosidase activity. Saccharomyces cerevisiae α-glucosidase is a commonly used and commercially available model enzyme. Acarbose serves as a clinically relevant positive control.
Urease: A Virulence Factor in Bacterial Infections
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[13] In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach.
Comparative Efficacy of Bromophenol Derivatives against Urease
While specific data for this compound derivatives as urease inhibitors is limited, other brominated compounds have been investigated. For comparison, the efficacy of a known urease inhibitor is presented.
| Compound | Source | IC50 (µM) | Inhibition Type |
| 4-bromophenylboronic acid | Synthetic | 20 (reduces activity by 51.7%) | - |
| Acetohydroxamic acid (AHA) | Synthetic | - | Competitive |
Table 4: Inhibitory activity of a brominated compound against urease.[13]
Further research is needed to fully explore the potential of this compound derivatives as urease inhibitors.
Urease-Catalyzed Urea Hydrolysis
Caption: Urease-catalyzed hydrolysis of urea.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This protocol is based on the colorimetric determination of ammonia produced from urea hydrolysis.
1. Reagents and Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (0.1 M, pH 7.4)
-
Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v NaOH, 4.2% v/v sodium hypochlorite)
-
Test compounds dissolved in DMSO
-
Positive control: Acetohydroxamic acid (AHA)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 25 µL of urease enzyme solution (e.g., 15 U/mL).
-
Pre-incubate at 37°C for 15 minutes.
-
Add 50 µL of urea solution (e.g., 100 mM) to initiate the reaction.
-
Incubate at 37°C for 10 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Causality Behind Experimental Choices: The Berthelot method is a classic and reliable method for ammonia quantification. Jack bean urease is a readily available and highly active enzyme standard. AHA is a known competitive inhibitor suitable for assay validation.
Conclusion and Future Perspectives
This comparative guide demonstrates the significant potential of bromophenol derivatives as inhibitors of a diverse range of enzymes with high therapeutic relevance. Their efficacy against PTP1B, tyrosinase, and α-glucosidase, in some cases surpassing that of standard inhibitors, underscores their promise as lead compounds in drug discovery programs targeting metabolic diseases, hyperpigmentation, and microbial infections.
The structure-activity relationship appears to be influenced by the number and position of bromine atoms, as well as the nature of other substituents on the phenol ring. The hydroxymethyl group, as in the case of this compound, offers a potential site for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and evaluation of a focused library of this compound derivatives to elucidate the specific contribution of this substitution pattern to enzyme inhibition.
-
Head-to-head comparative studies of these derivatives against a panel of enzymes and their corresponding standard inhibitors to establish a clear efficacy and selectivity profile.
-
In-depth kinetic studies to determine the mechanism of inhibition for the most potent compounds.
-
In vivo studies to validate the therapeutic potential of the most promising candidates.
By systematically exploring the chemical space of bromophenol derivatives, the scientific community can unlock their full potential in the development of novel and effective therapeutic agents.
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- van de Laar, F. A., et al. (2025). Comparative study of effect of alpha glucosidase inhibitors-miglitol, acarbose and voglibose on postprandial hyperglycemia and glycosylated hemoglobin in type-2 diabetes mellitus.
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- Wang, Y., et al. (n.d.).
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- Li, Y., et al. (n.d.). The α-Glucosidase Inhibition Activities of Phaeochromycins D and E Isolated from Marine Streptomyces sp. FJ0218. MDPI.
- Mphahamele, P. M., et al. (2025). Inhibitory Effect of Curcumin-Inspired Derivatives on Tyrosinase Activity and Melanogenesis.
- Li, H., et al. (2021).
- Sabahat, S., et al. (n.d.).
- ResearchGate. (n.d.). The IC 50 values of compounds 1, 46 and 49 against PTPs.
- Vainonen, L., et al. (2025). (PDF) Protein Tyrosine Phosphatase Biochemical Inhibition Assays.
- Kumar, T. (2016). Facing problem in alpha glucosidase assay?
- Salehi, B., et al. (n.d.).
- ResearchGate. (n.d.). Representative examples of PTP1B inhibitors and their IC50 values: pTyr...
- BOC Sciences. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine (6-Bromopyridine-2-methanol) | Biochemical Reagent.
- Rosales-Hernández, M. C., et al. (n.d.). Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B.
- Yang, L., et al. (n.d.). In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Free and Bound Phenolic Extracts from the Bran and Kernel Fractions of Five Sorghum Grain Genotypes. MDPI.
- van de Laar, F. A., et al. (2005).
- ResearchGate. (n.d.). IC50, Ki and mode of inhibition for compounds 1-4 on PTP1B.
- Li, Y., et al. (n.d.). α-Glucosidase Inhibitory Activity of Polyphenols from the Burs of Castanea mollissima Blume.
- T-Thienprasert, A., et al. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO.
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- 7. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Bromo-6-(hydroxymethyl)phenol
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of intermediates like 2-Bromo-6-(hydroxymethyl)phenol is fundamental to ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). As a crucial building block in various synthetic pathways, its accurate measurement is non-negotiable. This guide provides an in-depth comparison and cross-validation of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice influenced by the specific requirements of the analysis, such as the sample matrix, the need for high sensitivity for impurity profiling, or the demand for high-throughput screening in process chemistry. This document is structured to not only present the methodologies but to also delve into the causality behind the experimental choices, grounded in established principles of analytical chemistry and regulatory expectations.[1][2]
The Importance of Cross-Validation
In the landscape of pharmaceutical analysis, it is not uncommon for different analytical methods to be used across various stages of drug development or in different laboratories. Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent results, ensuring data comparability and consistency.[3][4] This is a critical exercise when, for instance, a rapid but less specific method used for in-process control (like UV-Vis) is compared against a more robust, stability-indicating method used for final release testing (like HPLC). The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for such validation studies, emphasizing parameters that prove a method is fit for its intended purpose.[5][6][7][8]
The Analyte: this compound
-
IUPAC Name: this compound
-
CAS Number: 28165-46-0
-
Molecular Formula: C₇H₇BrO₂
-
Molecular Weight: 203.04 g/mol
The structure of this molecule, featuring a phenolic hydroxyl group, a brominated aromatic ring, and a hydroxymethyl substituent, informs the choice of analytical methods. The phenolic group provides a chromophore suitable for UV detection, while the overall structure's polarity and potential for derivatization make it amenable to both HPLC and GC-based techniques.
Comparative Overview of Analytical Methodologies
The following sections detail the theoretical underpinnings and practical considerations for each analytical method. The experimental protocols provided are robust starting points, based on established methods for similar phenolic and brominated compounds, and should be optimized and fully validated in your laboratory.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse for pharmaceutical analysis due to its high resolution, reproducibility, and ability to analyze non-volatile and thermally labile compounds. A reverse-phase method is the logical choice for this compound, leveraging its moderate polarity.
Principle of Causality: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydroxymethyl and phenolic hydroxyl groups contribute to the molecule's polarity, allowing for good retention and separation from nonpolar impurities. The UV detector is set at a wavelength corresponding to the absorbance maximum of the phenolic chromophore to ensure sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid. Rationale: The acetonitrile/water ratio is a starting point to achieve a reasonable retention time. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm (or determined λmax). Rationale: Phenolic compounds typically exhibit strong absorbance in this region. A diode array detector (DAD) should be used during method development to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 - 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[12] For a molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[9]
Principle of Causality: The hydroxyl groups are silylated (e.g., with BSTFA) to replace the active hydrogens with nonpolar trimethylsilyl (TMS) groups. This derivatization reduces intermolecular hydrogen bonding, making the molecule more volatile and amenable to GC analysis. The gas chromatograph separates the derivatized analyte from other volatile components based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the analyte, producing a unique mass spectrum that serves as a highly specific fingerprint for identification and quantification.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column). Rationale: This is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume). Rationale: Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte.
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample (dissolved in a volatile solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the quantification of pure substances or for assays where the excipients or impurities do not interfere at the chosen wavelength.[13] Its primary limitation is its lack of specificity.[13]
Principle of Causality: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The phenolic ring in this compound acts as a chromophore, absorbing UV radiation at a characteristic wavelength (λmax).
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer (double beam recommended).
-
Solvent (Diluent): Methanol or Ethanol. Rationale: These solvents are transparent in the UV range and are good solvents for phenolic compounds.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Measurement Wavelength: Use the determined λmax for all subsequent measurements.
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
-
Sample Preparation: Dissolve the sample in the solvent to achieve a concentration that falls within the linear range of the calibration curve.
-
Quantification:
-
Measure the absorbance of the blank (solvent), standards, and samples at the λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve using its measured absorbance.
-
The Cross-Validation Study: A Framework for Comparison
To objectively compare these three methods, a cross-validation study must be designed. This study will evaluate the key analytical performance characteristics as defined by ICH Q2(R2) and USP <1225> guidelines.[2][5][6][8]
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Performance Parameter Comparison
The following table summarizes the expected performance of each method based on the principles discussed. This provides a clear, at-a-glance comparison for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Chromatographic separation of volatile (derivatized) compounds followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High. Can separate the analyte from structurally similar impurities. | Excellent. Mass spectrum provides a unique fingerprint, ensuring positive identification. | Low to Moderate. Susceptible to interference from any compound that absorbs at the same wavelength. |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL to µg/mL). | High (pg/mL to ng/mL). Ideal for trace analysis. | Low (µg/mL). Generally the least sensitive method. |
| Linearity Range | Wide (typically 2-3 orders of magnitude). | Wide (can be 3-4 orders of magnitude). | Narrow (typically 1-2 orders of magnitude). |
| Precision (%RSD) | Excellent (< 2%). | Very Good (< 5%). | Good (< 3%). |
| Accuracy (% Recovery) | Excellent (98-102%). | Excellent (95-105%). | Good (97-103%). |
| Sample Throughput | Moderate. | Low (due to derivatization and longer run times). | High. |
| Cost & Complexity | Moderate. | High. | Low. |
| Typical Application | Routine QC, purity assessment, stability testing, content uniformity. | Impurity identification, trace contaminant analysis, reference method. | In-process checks, raw material identification (high purity), dissolution testing. |
Decision Framework for Method Selection
The choice of the most appropriate analytical method is a function of the specific analytical challenge. The following decision tree, presented as a diagram, provides a logical pathway for selecting the optimal technique.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-(hydroxymethyl)phenol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-(hydroxymethyl)phenol (CAS No: 28165-46-0), a brominated organic compound used in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable guidance rooted in established safety principles.
Hazard Assessment and Regulatory Context
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is a halogenated phenol that presents several risks that dictate its handling and disposal pathway.
1.1. Inherent Hazards
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
1.2. Regulatory Framework: Why This is Hazardous Waste
Due to its chemical structure—a phenol ring substituted with a bromine atom—this compound falls under the category of halogenated organic compounds .[5] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates the disposal of such chemicals.[6] Wastes containing halogenated organic compounds are typically classified as hazardous waste, requiring a specific disposal pathway to mitigate environmental release and potential harm.[7][8] Disposal must be carried out by a licensed hazardous waste management company.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps from the point of generation to final disposal. The underlying principle is the segregation of halogenated waste to ensure it undergoes the correct treatment process, typically high-temperature incineration.
2.1. Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The causality here is direct: preventing the chemical from coming into contact with your body. Always wear the following when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when splashing is possible, a face shield should be worn in addition to goggles.[2][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.
-
Protective Clothing: A standard laboratory coat is required. For significant quantities, a chemically resistant apron or coveralls should be used to prevent skin exposure.[2][4]
-
Respiratory Protection: If handling the solid in a way that generates dust or if working outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[2]
2.2. Waste Segregation and Collection
The "why" behind segregation is crucial: mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process, increasing both risk and cost.
-
Designate a Halogenated Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic waste .[5][7][9]
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of in its original container if possible, placed within a larger, sealed container for hazardous waste.
-
Contaminated materials such as weighing paper, gloves, or paper towels should be collected in a leak-tight container lined with a heavy-duty plastic bag clearly marked for halogenated solid waste.[10]
-
-
Liquid Waste:
-
If dissolved in a solvent, the entire solution must be treated as halogenated waste.
-
Collect in a shatter-proof bottle, such as a high-density polyethylene (HDPE) or glass container with a secure screw cap.[10] Ensure the container is chemically compatible with the solvent used.
-
2.3. Containerization and Labeling
Proper labeling is a critical safety and regulatory requirement, ensuring that everyone who handles the container understands its contents and associated dangers.
-
Container Requirements: Waste containers must be in good condition, compatible with the chemical, and have a tight-sealing lid.[11] Never fill a container beyond 90% of its capacity to allow for expansion.[7]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Skin and Eye Hazard").
-
The date the waste was first added to the container.
-
2.4. Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[4]
-
Segregated from incompatible materials, particularly strong oxidizing agents.[12][13]
-
Within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
2.5. Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Contact EHS: Follow your organization's specific procedures for waste pickup.
-
Disposal Method: The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr) formed during combustion.[10][14] Land disposal is highly restricted for these compounds.[6]
Emergency Procedures: Spills and Exposure
3.1. Spill Cleanup
Should a spill occur, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with a non-combustible absorbent material like vermiculite, sand, or earth.[4][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office.
3.2. Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data and Workflow Summary
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Information | Source(s) |
| CAS Number | 28165-46-0 | [15] |
| Physical Form | Solid | [15] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][2] |
| Required PPE | Chemical safety goggles, chemical-resistant gloves, lab coat | [2][4] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [5][7] |
| Spill Cleanup | Absorb with non-combustible material (sand, vermiculite) | [4] |
| Disposal Method | High-temperature incineration via licensed hazardous waste vendor | [10][14] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from use to disposal.
Caption: Decision workflow for proper segregation and disposal.
References
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Phenol disposal. Podiatry Arena. [Link]
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How can I dispose phenol? ResearchGate. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]
-
Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health (NIH). [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
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A Researcher's Guide to the Safe Handling of 2-Bromo-6-(hydroxymethyl)phenol
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-6-(hydroxymethyl)phenol, a compound that, while promising in its applications, requires meticulous handling due to the inherent hazards of its constituent chemical motifs: a substituted phenol and an organobromine. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
-
Corrosivity and Toxicity of the Phenolic Ring: Phenol and its derivatives are known to be corrosive and toxic.[1][2] They can cause severe chemical burns upon skin contact, and absorption through the skin can lead to systemic toxicity, potentially affecting the liver and kidneys.[1] An insidious property of phenol is its anesthetic effect, which can delay the sensation of a burn, leading to more severe injury.[1][2]
-
Reactivity of the Bromine Substituent: Brominated aromatic compounds can be irritants and may pose additional toxicological risks.[3] Bromine itself is highly corrosive and toxic.[3][4] While the bromine in this compound is covalently bonded, its presence necessitates caution.
-
Irritation Potential: Like many substituted phenols, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][6]
Given these considerations, this compound must be handled with the same high degree of caution as other hazardous substituted phenols.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Safety glasses with side shields or chemical splash goggles.[7] | Double-layered nitrile gloves or thicker (e.g., 8mil) nitrile gloves.[4][7] | Fully buttoned lab coat, long pants, and closed-toe shoes.[7] | Work should be conducted in a certified chemical fume hood.[7] |
| Preparing Solutions | Chemical splash goggles and a face shield are mandatory to protect against splashes.[1][7] | Heavy-duty, chemically resistant gloves (e.g., neoprene over nitrile) are recommended.[2][7] | A chemical-resistant apron over a lab coat provides an additional barrier.[1] | All manipulations must be performed within a certified chemical fume hood.[8] |
| Accidental Spill Cleanup | Chemical safety goggles and a face shield.[8] | Heavy-duty, chemically resistant gloves.[9] | Chemical-resistant overalls or apron.[8] | A fit-tested respirator with an appropriate filter (e.g., type A-P) may be necessary depending on the spill size and ventilation.[8] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of splashes from either solid particles or solutions necessitates robust eye protection. A face shield provides an essential extra layer of protection during solution preparation.[1]
-
Hand Protection: Phenols can penetrate standard latex gloves. Nitrile gloves offer better resistance, and double-gloving provides an added layer of security. For prolonged handling or when preparing solutions, more robust gloves like neoprene are advised due to their superior chemical resistance.[2][7]
-
Body Protection: A fully buttoned lab coat and appropriate attire protect the skin from accidental contact. A chemical-resistant apron is crucial when handling larger volumes of solutions.[1]
-
Respiratory Protection: The volatility of substituted phenols and the potential for aerosol generation during handling make a chemical fume hood the primary engineering control to prevent inhalation exposure.[8]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined protocol is critical for the safe handling and disposal of this compound.
Experimental Workflow: From Receipt to Reaction
The following diagram outlines the critical control points in the handling workflow for this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
